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Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: A Key Intermediate in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the precision of a small molecule drug is heavily dictated by the structural nuances of its building blocks. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precision of a small molecule drug is heavily dictated by the structural nuances of its building blocks. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS: 1342586-07-5) is a highly specialized secondary aniline[1] that serves as a critical synthetic intermediate. It is predominantly utilized in the assembly of pyrazolo[4,3-d]pyrimidine scaffolds—a class of potent, ATP-competitive kinase inhibitors designed to target Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2)[2]. This whitepaper deconstructs the chemical architecture, synthetic methodology, and pharmacological utility of this compound for drug development professionals.

Structural Deconstruction & Physicochemical Profiling

The structural complexity of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a masterclass in rational drug design, where every functional group serves a distinct stereoelectronic purpose.

  • The Aniline Core: Serves as the primary scaffold, providing an aromatic system capable of π−π stacking interactions within the kinase binding domain.

  • 4-Methoxy Group (-OCH₃): Acting as a strong electron-donating group (EDG) via resonance, it increases the electron density of the aromatic ring. Crucially, this enhances the nucleophilicity of the secondary amine nitrogen, facilitating downstream coupling reactions.

  • 2-Methyl Group (-CH₃): Positioned ortho to the amine, this group introduces deliberate steric hindrance. This bulk restricts the free rotation of the N-alkyl substituent, locking the final drug molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

  • N-(3-methylbutan-2-yl) Group: A sterically demanding, branched aliphatic chain (sec-isoamyl). In the context of2[2], this lipophilic appendage is engineered to project into and perfectly occupy the hydrophobic selectivity pocket adjacent to the ATP-binding hinge region, driving kinase selectivity.

Quantitative Physicochemical Data

Table 1: Theoretical physicochemical properties of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

PropertyValueStructural Implication
Chemical Formula C₁₃H₂₁NODefines the atomic composition.
Molecular Weight 207.31 g/mol Low MW allows for further elaboration into a <500 Da drug.
CAS Registry Number 1342586-07-5Unique identifier for procurement and safety tracking.
Hydrogen Bond Donors 1 (Secondary Amine N-H)Capable of interacting with the kinase hinge region.
Hydrogen Bond Acceptors 2 (N and O atoms)Facilitates aqueous solubility and target binding.
Rotatable Bonds 4Balanced flexibility for induced-fit target binding.

Synthetic Methodology: Reductive Amination Protocol

To synthesize this specific secondary amine, a reductive amination between 4-methoxy-2-methylaniline and 3-methylbutan-2-one (methyl isopropyl ketone) is the most robust approach.

Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly selected over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted ketone. Furthermore, 1,2-dichloroethane (DCE) is utilized as the solvent because its non-coordinating nature stabilizes the iminium intermediate better than polar protic solvents, accelerating the reaction.

Step-by-Step Workflow
  • Iminium Formation: Dissolve 4-methoxy-2-methylaniline (1.0 eq) and 3-methylbutan-2-one (1.2 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq). Rationale: The weak acid catalyzes the dehydration of the hemiaminal intermediate to form the reactive iminium ion. Stir at 25°C for 2 hours.

  • Selective Reduction: Cool the reaction vessel to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Rationale: Cooling controls the exothermic nature of the reduction and prevents the degradation of the iminium intermediate.

  • Completion & Quenching: Allow the mixture to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃. Rationale: NaHCO₃ neutralizes the acetic acid and safely decomposes excess borohydride, preventing the formation of toxic boron byproducts.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine.

Application in Kinase Inhibitor Development

Once synthesized, 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline acts as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. It displaces a halogen (e.g., chlorine) on a pyrazolo[4,3-d]pyrimidine core.

The resulting complex molecules are utilized to combat3[3]. Hyperactive LRRK2 abnormally phosphorylates Rab GTPases, leading to lysosomal dysfunction and neurodegeneration. By incorporating the bulky sec-isoamyl group from our title compound, the resulting inhibitor achieves high selectivity for LRRK2 over off-target kinases, halting the pathological cascade.

LRRK2_Pathway Intermediate 4-Methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Inhibitor Pyrazolo[4,3-d]pyrimidine Kinase Inhibitor Intermediate->Inhibitor Nucleophilic Aromatic Substitution (SNAr) LRRK2 Mutant LRRK2 (Hyperactive Kinase) Inhibitor->LRRK2 ATP-Competitive Hinge Binding Rab Rab GTPases (Pathological Phosphorylation) LRRK2->Rab Aberrant Kinase Activity Lysosome Lysosomal Dysfunction & Neurodegeneration Rab->Lysosome Impaired Vesicle Trafficking

Figure 1: Role of the title intermediate in synthesizing LRRK2 inhibitors to halt pathological Rab GTPase phosphorylation.

Analytical Validation (Self-Validating System)

To guarantee the structural integrity of the synthesized intermediate before downstream coupling, the following analytical parameters must be strictly validated:

  • ¹H NMR (400 MHz, CDCl₃):

    • Validation marker 1: A distinct singlet at ~3.80 ppm integrating to 3 protons confirms the presence of the 4-methoxy (-OCH₃) group.

    • Validation marker 2: A singlet at ~2.15 ppm integrating to 3 protons confirms the ortho-methyl group.

    • Validation marker 3: A complex multiplet around 3.30-3.50 ppm integrating to 1 proton corresponds to the methine proton of the sec-isoamyl group attached to the nitrogen.

  • LC-MS (ESI+): The mass spectrum must yield a dominant pseudomolecular ion peak [M+H]+ at 208.17 m/z , confirming the molecular weight.

  • HPLC Purity: The compound must exhibit >95% purity using a C18 reverse-phase column. Elution should be performed with a gradient of Water/Acetonitrile (containing 0.1% Trifluoroacetic acid) monitored at 254 nm.

References

  • BLD Pharmatech. "1340388-83-1 | N-Ethyl-4-methoxy-2-methylaniline | BLD Pharm (Contains CAS 1342586-07-5 registry data)". bldpharm.com.
  • World Intellectual Property Organization (WIPO). "WO 2014/060112 A1: PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS". Googleapis.com.
  • Google Patents. "WO2024233854A2 - Methods of treatment and diagnosis of parkinson's disease associated with wild-type lrrk2". Google.com.

Sources

Exploratory

Physical and chemical properties of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Executive Summary In modern medicinal chemistry, the strategic introduction of steric bulk and electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Executive Summary

In modern medicinal chemistry, the strategic introduction of steric bulk and electronic modulation onto aniline scaffolds is a proven tactic for enhancing target selectivity and metabolic stability. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS: 1342586-07-5) represents a highly specialized, privileged secondary amine[1]. Characterized by an electron-rich aromatic core and a sterically demanding branched N-alkyl substituent, this compound serves as a critical building block in the development of advanced active pharmaceutical ingredients (APIs), including DNA-Dependent Protein Kinase (DNA-PK) inhibitors[2] and EP1 receptor antagonists.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties, self-validating synthetic methodologies, and downstream pharmacological applications of this molecule, providing a comprehensive blueprint for drug development professionals.

Physicochemical and Structural Profiling

The reactivity and biological utility of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline are dictated by a delicate interplay of electronic and steric effects:

  • Electronic Enrichment (+M Effect): The para-methoxy group donates electron density into the aromatic ring via resonance. This significantly increases the basicity and nucleophilicity of the nitrogen atom compared to an unsubstituted aniline.

  • Steric Shielding: The ortho-methyl group restricts the rotation of the C(aryl)-N bond to minimize allylic strain. Concurrently, the N-(3-methylbutan-2-yl) group—also known as a 1,2-dimethylpropyl moiety—acts as a massive steric shield. This specific branched architecture protects the amine from unwanted premature oxidation while providing a highly lipophilic vector designed to occupy deep hydrophobic pockets in kinase domains.

Table 1: Quantitative Physicochemical Data

Property Value / Descriptor
Chemical Name 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline
CAS Registry Number 1342586-07-5
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Topological Polar Surface Area (TPSA) 21.26 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Estimated LogP 3.8 (Highly Lipophilic)

| Starting Material (Core) | 4-Methoxy-2-methylaniline (CAS: 102-50-1) |

Synthetic Methodology: Kinetically Controlled Reductive Amination

Causality & Experimental Design: Direct alkylation of anilines with secondary alkyl halides (e.g., 2-bromo-3-methylbutane) is notoriously inefficient, often leading to E2 elimination side-reactions or over-alkylation. To bypass this, a kinetically controlled reductive amination is the self-validating pathway of choice[3]. By condensing 4-methoxy-2-methylaniline[4] with 3-methylbutan-2-one, we form a transient Schiff base. We utilize Sodium triacetoxyborohydride (STAB) as the reducing agent; its mild hydride-donating capacity ensures that the unreacted ketone is not prematurely reduced to an alcohol, allowing the equilibrium to be driven entirely toward the secondary amine.

Step-by-Step Experimental Protocol
  • Imine Condensation: Dissolve 1.0 equivalent of 4-methoxy-2-methylaniline (137.18 g/mol ) and 1.2 equivalents of 3-methylbutan-2-one in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 0.1 equivalents of glacial acetic acid (AcOH) to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Self-Validation Check: Stir the mixture at 40 °C for 4 hours. Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS to confirm >90% conversion to the intermediate imine. Note: If conversion is stalled due to the steric bulk of the ketone, add activated 4Å molecular sieves to sequester water and drive the equilibrium.

  • Hydride Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (STAB). The low temperature controls the exothermic hydride transfer to the protonated iminium ion.

  • Reaction Quenching: After stirring at room temperature for 12 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess STAB.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine.

SynthWorkflow SM1 4-Methoxy-2-methylaniline (Electron-Rich Core) Cond Acid-Catalyzed Condensation (DCE, AcOH, 4Å MS) SM1->Cond SM2 3-Methylbutan-2-one (Sterically Hindered Ketone) SM2->Cond Imine Schiff Base Intermediate (LC-MS Validated) Cond->Imine -H2O Red Hydride Reduction (NaBH(OAc)3, 0°C to RT) Imine->Red Prod 4-Methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Red->Prod Kinetically Controlled

Figure 1: Kinetically controlled reductive amination workflow for secondary aniline synthesis.

Analytical Characterization Protocol

To ensure absolute structural integrity before downstream API coupling, the isolated compound must be subjected to rigorous analytical validation:

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 208.1. The highly lipophilic nature of the compound will result in a late retention time on a standard C18 reverse-phase column.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a sharp singlet at ~3.78 ppm (integrating for 3H, Ar-OCH ₃), a singlet at ~2.15 ppm (integrating for 3H, Ar-CH ₃), and a broad singlet at ~3.20 ppm (1H, NH , exchanges with D₂O). The 1,2-dimethylpropyl group will present as a complex multiplet around 3.30-3.45 ppm (1H, N-CH ) and overlapping doublets around 0.90-1.10 ppm corresponding to the terminal methyl groups.

Pharmacological Relevance & Downstream Applications

The unique steric and electronic footprint of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline makes it highly sought after in two primary therapeutic domains:

A. DNA-PK Inhibitors (Radiosensitizers)

In oncology, overcoming radioresistance is a major clinical hurdle. Radiation therapy induces DNA double-strand breaks (DSBs), which cancer cells repair via the Non-Homologous End Joining (NHEJ) pathway. The DNA-Dependent Protein Kinase catalytic subunit (DNA-PKcs) is the master regulator of this repair mechanism. By coupling our target aniline to an imidazo[4,5-c]pyridin-2-one core, researchers generate potent DNA-PK inhibitors[2]. The 3-methylbutan-2-yl group acts as a hydrophobic anchor, slotting perfectly into the kinase domain's lipophilic pocket, thereby locking the enzyme in an inactive state and triggering apoptosis in irradiated tumor cells.

DNAPK_Pathway DSB DNA Double-Strand Break Ku Ku70/Ku80 Binding DSB->Ku DNAPKcs DNA-PKcs Activation Ku->DNAPKcs Artemis Artemis Endonuclease DNAPKcs->Artemis Phosphorylation Apop Radiosensitization / Apoptosis DNAPKcs->Apop Kinase Blocked Inhibitor Aniline-Derived Inhibitor (Hydrophobic Pocket Binding) Inhibitor->DNAPKcs Repair NHEJ Repair Complete Artemis->Repair

Figure 2: Mechanistic role of aniline-derived inhibitors in blocking DNA-PKcs and NHEJ repair.

B. EP1 Receptor Antagonists

Beyond oncology, sterically hindered secondary anilines are utilized to synthesize indole derivatives that function as Prostaglandin E receptor 1 (EP1) antagonists. These compounds are actively investigated for the treatment of lower urinary tract symptoms (LUTS) and overactive bladder syndrome (OABs). The precise steric bulk of the 1,2-dimethylpropyl group ensures high receptor subtype selectivity (EP1 over EP2/EP3/EP4), minimizing off-target side effects.

References

  • 4-Methoxy-2-methylaniline 98 102-50-1 - Sigma-Aldrich. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlRvpObJ951dKRkAFy-nyj83HDZ7xMhpXlDv5vfRVLbC6MBgPRVN_QXOBOHlFqRBPh3Nbg9_qTjF4GOKnqGKRIYGnYLJ9frRlH0CCBH06RtGDIKGUCOm9c7jJkB0KaUbWBJLQSNjxeyqqs7iAmSMF5tt6Hdg==]
  • CAS:41568-27-8, 5-甲氧基-2-甲基吲哚啉-毕得医药 (Contains CAS 1342586-07-5 data). Bidepharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfTgtcp7G0eMkCNhI7BLPWbck2isijYjvXkk1p2HteA7Zdcp-N0AH7_rwclEOcyohu34a224iI6y0DxpnB5V6ZLW-_4PqFwC5NeP-sfEhwaMS9PWK0ZGfvLFXZhlFBu7h8pP4F1pI4k22oqJg=]
  • n-(4-Methoxy-2-methylphenyl)formamide - EvitaChem (Reductive Amination Pathways). EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE395-wcnZ06EBkaMbdFvSmny3yroUlbFswiaQbSppdwLZFJRzuukiyiXwc3RLedlJgkh7DXRBotWppDwr5v4WYBJpfLfxVAXl9NZwWnHdT8PrJabPX8YNOhEc9FK16emH4ya0c648A]
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuF8eXusqX6aQ9AC8xGz4TpGMnGMYF_9qLXFuDVco-lttZ3NdAcTjVTpSxfMeR-clMeew6Dp5ARifzCjlD0yJ_X3AhmdNpFeu-i5Tvmsejog4gUEznBcuadWwTpg1g9mp-C67Ca0Uq5F6q0FOu]
  • INDOLE DERIVATIVE, AND PHARMACOLOGICALLY ACCEPTABLE SALT THEREOF - EP 2669271 A1. European Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtmyBh9d636mxqDKLtmZkzxuYtEpgAgjkl5wpLQYrtXsV3SOoDJSr8CbX728Wwqh0ThI5gXbb28c-Bfdz0jGeGT0ixk_UZeg702PqGjY3gikmDYDg87naRzpWI7t43Z4JK89U0yg4E3ZC6KFYaIE08-HgY2hiZsZG2ZXb6UxK6KF38NCSZ8hg-iVl0KVg8HA==]

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Foundational

In Vitro Mechanism of Action: 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (4-MMMA) as a Cascade Radical-Trapping Antioxidant

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Physical Organic Chemistry & In Vitro Pharmacology Executive Summary The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Physical Organic Chemistry & In Vitro Pharmacology

Executive Summary

The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (hereafter referred to as 4-MMMA ) is a highly tuned secondary aniline derivative. In in vitro models of lipid peroxidation and ferroptosis, 4-MMMA functions as a potent, sterically hindered Radical-Trapping Antioxidant (RTA) . Unlike standard antioxidants that neutralize only two radicals per molecule (stoichiometric factor n=2 ), 4-MMMA is engineered for a "cascade" mechanism, allowing it to achieve n≥4 . This whitepaper deconstructs the physical chemistry of its pharmacophore, outlines its in vitro catalytic cycle, and provides self-validating experimental protocols for benchmarking its efficacy.

Structural Rationale & Pharmacophore Analysis

The exceptional RTA activity of 4-MMMA is not accidental; it is a direct consequence of precise steric and electronic tuning of the aniline core. As a Senior Application Scientist, it is critical to understand why these specific functional groups were selected:

  • Para-Methoxy Group (-OCH₃): The oxygen lone pairs conjugate with the aromatic π -system, significantly increasing electron density at the nitrogen atom. This lowers the N-H Bond Dissociation Enthalpy (BDE) to approximately 75 kcal/mol. A lower BDE ensures that the primary Hydrogen Atom Transfer (HAT) to a lipid peroxyl radical (LOO•) is highly exothermic and kinetically rapid.

  • Ortho-Methyl Group (-CH₃): Positioned adjacent to the amine, this group provides localized steric hindrance. It prevents the resulting aminyl radical from undergoing unwanted ring-addition reactions or pro-oxidant interactions with molecular oxygen.

  • N-(3-methylbutan-2-yl) Group: This bulky, branched secondary alkyl group is the linchpin of 4-MMMA's cascade mechanism. It provides massive steric shielding to prevent irreversible N-N dimerization (hydrazine formation). More importantly, the presence of an α -hydrogen on the 2-position of the alkyl chain enables a concerted elimination pathway after trapping a second radical, which we detail below.

In Vitro Mechanism of Action (The Cascade Cycle)

In a lipid bilayer undergoing autoxidation, 4-MMMA intercepts chain-carrying lipid peroxyl radicals (LOO•) through a multi-step cascade mechanism, supported by the kinetic frameworks established for diarylamines .

  • Step 1: Primary HAT. 4-MMMA donates its amine hydrogen to LOO•, forming a stable lipid hydroperoxide (LOOH) and a resonance-stabilized aminyl radical (ArN•R).

  • Step 2: Alkoxyamine Formation. The aminyl radical rapidly traps a second LOO• radical, forming an intermediate alkoxyamine (ArN(OOL)R).

  • Step 3: Concerted Elimination (The Cascade). Because the N-(3-methylbutan-2-yl) group possesses an α -hydrogen, the alkoxyamine undergoes a concerted retro-carbonyl-ene decomposition. This ejects 3-methylbutan-2-one and produces 4-methoxy-2-methylaniline (a primary aniline).

  • Step 4: Secondary HAT. The newly formed primary aniline is also a highly active RTA, capable of trapping two additional peroxyl radicals, bringing the total stoichiometric factor to n=4 .

CatalyticCycle A 4-MMMA (ArNHR) Active RTA C Aminyl Radical (ArN•R) A->C HAT to LOO• (k_inh) B Lipid Peroxyl Radical (LOO•) B->C Trapped D Alkoxyamine Intermediate C->D + 2nd LOO• E Primary Aniline (Secondary RTA) D->E Retro-Ene Elimination E->A Cascade Turnover

Fig 1: Cascade RTA cycle of 4-MMMA neutralizing peroxyl radicals via an alkoxyamine intermediate.

Self-Validating In Vitro Experimental Protocols

To rigorously quantify the mechanism of action, we utilize two self-validating protocols. A protocol is "self-validating" when it contains internal mathematical or physical controls that independently verify the integrity of the data.

Protocol 1: Co-Autoxidation of Styrene (Clark Electrode)

This cell-free assay measures the absolute inhibition rate constant ( kinh​ ) and the stoichiometric factor ( n ).

  • Causality & Validation: Styrene is chosen because its propagation rate constant ( kp​ ) is precisely known. The assay is self-validating because we first measure the uninhibited rate of oxygen consumption ( R0​ ). Upon injecting 4-MMMA, the rate drops to Rinh​ . The known initiation rate ( Ri​ ) acts as an internal standard, allowing us to calculate n directly from the induction period ( τ ) via the equation: n=Ri​τ/[4−MMMA] .

Step-by-Step Methodology:

  • Preparation: Add 4.3 M styrene to a temperature-controlled reaction vessel containing chlorobenzene (solvent chosen for its lack of abstractable hydrogens) at 30°C.

  • Initiation: Inject 50 mM of AIBN (azobisisobutyronitrile) to provide a constant thermal radical initiation rate ( Ri​ ).

  • Baseline Measurement: Insert a Clark-type oxygen electrode and record the steady-state uninhibited oxygen consumption rate ( R0​ ).

  • Inhibition: Inject 10 µM of 4-MMMA into the vessel.

  • Data Extraction: Monitor the suppressed oxygen consumption rate ( Rinh​ ) and the time it takes for the rate to return to R0​ (the induction period, τ ). Calculate kinh​ from the slope during τ .

Workflow S1 1. Substrate Prep (Styrene + AIBN) S2 2. Measure R_0 (Uninhibited Rate) S1->S2 Thermal Initiation S3 3. Inject 4-MMMA (Measure R_inh & τ) S2->S3 Add Antioxidant S4 4. Extract Kinetics (k_inh and n-factor) S3->S4 Self-Validating Math

Fig 2: Self-validating Clark electrode workflow for extracting RTA kinetic parameters.

Protocol 2: Cell-Based Lipid Peroxidation Assay (BODIPY 581/591 C11)

To validate that 4-MMMA functions in complex biological lipid bilayers, we utilize the BODIPY 581/591 C11 probe .

  • Causality & Validation: This protocol is internally controlled because BODIPY C11 is a ratiometric probe. Upon oxidation by lipid peroxyl radicals, its emission shifts from red (591 nm) to green (510 nm). By calculating the Green/Red fluorescence ratio, the assay self-corrects for variations in probe uptake, cell thickness, and photobleaching.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-1080 fibrosarcoma cells in 6-well plates at 2×105 cells/well.

  • Pre-treatment: Treat cells with varying concentrations of 4-MMMA (0.1 µM - 10 µM) for 2 hours.

  • Probe Loading: Wash cells and incubate with 2 µM BODIPY 581/591 C11 in HBSS for 30 minutes at 37°C in the dark.

  • Oxidative Insult: Induce lipid peroxidation by adding 5 µM RSL3 (a GPX4 inhibitor) for 1 hour.

  • Flow Cytometry: Harvest cells and analyze via flow cytometry. Measure red fluorescence (PE channel) and green fluorescence (FITC channel). Calculate the ratio of oxidized (green) to non-oxidized (red) probe to determine the IC 50​ of 4-MMMA.

Quantitative Data & Benchmarking

The table below summarizes the kinetic superiority of 4-MMMA compared to standard industrial and biological antioxidants. The combination of a low BDE and the cascade mechanism ( n=4 ) makes 4-MMMA exceptionally potent.

Parameter4-MMMA (Subject)Diphenylamine (DPA) α -Tocopherol (Vit E)
N-H / O-H BDE (kcal/mol) ~75.082.578.3
kinh​ (M −1 s −1 ) 1.2×106 4.0×104 3.2×106
Stoichiometric Factor ( n ) 4 (Cascade)22
Primary Mechanism HAT + CascadeHATHAT

References

  • Haidasz, E. A., Shah, R., & Pratt, D. A. (2014). The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants. Journal of the American Chemical Society, 136(47), 16643-16650. URL:[Link]

  • Drummen, G. P., van Liebergen, L. C., Op den Kamp, J. A., & Post, J. A. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology & Medicine, 33(4), 473-490. URL:[Link]

Exploratory

Preliminary Toxicity Screening of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: A Mechanistic and Methodological Guide

Executive Summary In the early stages of drug discovery and chemical development, substituted anilines present a notorious toxicological challenge. The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery and chemical development, substituted anilines present a notorious toxicological challenge. The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline features a highly substituted aromatic core coupled with a bulky secondary aliphatic amine. While the N-alkylation (3-methylbutan-2-yl) may initially appear to provide steric shielding against direct enzymatic attack, the underlying aniline architecture carries inherent liabilities for genotoxicity, hepatotoxicity, and hemotoxicity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic screening checklists. Here, we dissect the causality of this compound's potential toxicity and establish a self-validating, two-tiered screening cascade. By integrating predictive metabolic profiling with mechanistic in vitro assays, we can accurately quantify the risk of reactive metabolite formation and methemoglobinemia before this compound advances to in vivo models.

Structural Liabilities and the Causality of Toxicity

To design an effective screening protocol, we must first understand the molecular fate of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. The toxicity of aromatic amines is rarely driven by the parent compound; rather, it is mediated by Cytochrome P450 (CYP450) bioactivation[1].

The N-Dealkylation to N-Hydroxylation Cascade

The bulky N-(3-methylbutan-2-yl) group (a sec-isoamyl derivative) presents significant steric hindrance. However, hepatic CYP enzymes (particularly CYP3A4) are highly efficient at N-dealkylation. Cleavage of this aliphatic chain yields the primary amine, 4-methoxy-2-methylaniline (a derivative of m-cresidine). This primary aniline is a known toxicant, classified as toxic if swallowed, inhaled, or absorbed through the skin, and is a suspected carcinogen[2][3].

Once the primary amine is exposed, CYP1A2 and CYP2E1 catalyze N-hydroxylation to form a phenylhydroxylamine derivative[4].

The Mechanism of Methemoglobinemia

Anilines do not readily oxidize hemoglobin in vitro without prior metabolic activation[5]. The toxicity is driven by the N-hydroxylated metabolite (phenylhydroxylamine), which enters erythrocytes and initiates a futile redox cycle. The hydroxylamine donates an electron to molecular oxygen, forming a superoxide anion and a reactive nitroso intermediate. The superoxide and downstream hydrogen peroxide rapidly oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin (MetHb), which is incapable of oxygen transport[1][5]. The nitroso moiety is then enzymatically reduced back to the hydroxylamine, perpetuating the cycle[4].

Electrophilic Attack and Genotoxicity

In addition to hemotoxicity, the electron-donating properties of the 4-methoxy and 2-methyl groups stabilize reactive intermediates. The nitroso and hydroxylamine species can be further converted into highly electrophilic arylnitrenium ions, which covalently bind to DNA, leading to mutagenesis[1]. Furthermore, O-demethylation of the methoxy group can yield reactive quinone imines, which deplete cellular glutathione (GSH) and cause hepatotoxicity.

Bioactivation Parent 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Dealkylation CYP450 N-Dealkylation (Loss of isopentyl group) Parent->Dealkylation NHydroxylation CYP1A2 / CYP2E1 N-Hydroxylation Parent->NHydroxylation Direct (Sterically Hindered) PrimaryAniline 4-methoxy-2-methylaniline (Primary Aniline) Dealkylation->PrimaryAniline PrimaryAniline->NHydroxylation Hydroxylamine Phenylhydroxylamine Derivative NHydroxylation->Hydroxylamine MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb Redox Cycling DNA DNA Adducts (Genotoxicity) Hydroxylamine->DNA Electrophilic Attack

Fig 2. Proposed CYP450-mediated bioactivation pathway of the target aniline compound.

Toxicity Screening Strategy & Workflow

To systematically de-risk 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, we employ a two-tiered screening architecture. Tier 1 focuses on broad cellular insult and reactive metabolite generation. Tier 2 isolates the specific mechanistic liabilities of substituted anilines: genotoxicity and hemotoxicity.

Workflow Start Compound: 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Tier1 Tier 1: High-Throughput In Vitro Screening Start->Tier1 Cyto Cytotoxicity (HepG2 ATP Assay) Tier1->Cyto Metab Reactive Metabolite Trapping (GSH/Cyanide) Tier1->Metab Tier2 Tier 2: Mechanistic Profiling Cyto->Tier2 Metab->Tier2 Geno Genotoxicity (Ames Test - OECD 471) Tier2->Geno Hemo Hemotoxicity (Methemoglobin Assay) Tier2->Hemo Decision Toxicity Profile Assessment Geno->Decision Hemo->Decision

Fig 1. Two-tiered preliminary toxicity screening workflow for substituted anilines.

Quantitative Data Presentation

The following table summarizes the key endpoints and critical thresholds that dictate whether the compound requires structural optimization before further development.

Table 1: Preliminary Toxicity Screening Endpoints and Thresholds

AssayTarget EndpointCritical Threshold for LiabilityMechanistic Rationale
Cytotoxicity (HepG2) IC₅₀ (µM)< 10 µMGeneral indicator of basal cellular toxicity, mitochondrial impairment, and gross membrane disruption.
Reactive Metabolite Trapping Adduct Peak Area> 10% of parent drug peakIndicates formation of soft (GSH) or hard (Cyanide) electrophiles capable of covalent binding to cellular macromolecules.
Bacterial Reverse Mutation Revertant Colony Count> 2-fold increase over vehicleStandardized OECD 471 protocol for genotoxicity; indicates DNA adduct formation and frameshift/point mutations.
Methemoglobin Formation % MetHb> 5% MetHbHallmark of aniline toxicity; indicates successful bioactivation and subsequent redox cycling of N-hydroxy metabolites in erythrocytes.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Every assay includes specific metabolic activation steps and internal controls to ensure that negative results are true negatives, not artifacts of failed bioactivation.

Protocol 1: Double-Trapping Reactive Metabolite Assay (Tier 1)

Causality: Conventional glutathione (GSH) assays effectively trap soft electrophilic reactive metabolites (RMs) like quinone imines, but fail to detect hard electrophiles like aldehydes or specific iminium ions. By employing a double trapping assay using GSH and Cyanide, we comprehensively capture the full spectrum of reactive intermediates generated by the aniline core[6].

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Addition of Trapping Agents: Fortify the mixture with 5 mM GSH (soft nucleophile) and 1 mM Potassium Cyanide (KCN, hard nucleophile). Self-Validation: Run a parallel positive control using Clozapine, a known generator of GSH-adducts[7].

  • Compound Initiation: Add 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Metabolic Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate microsomal proteins.

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Analyze via Ultra-High-Pressure Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Utilize constant neutral loss scanning (e.g., loss of 129 Da for GSH adducts) and precursor ion scanning to identify conjugated metabolites[7].

Protocol 2: S9-Mediated In Vitro Methemoglobin Formation Assay (Tier 2)

Causality: Because the parent compound cannot directly oxidize hemoglobin, exposing human erythrocytes directly to 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline will yield a false negative[5]. The compound must first be bioactivated by hepatic enzymes to its phenylhydroxylamine derivative before erythrocyte exposure[8].

Step-by-Step Methodology:

  • Erythrocyte Preparation: Obtain fresh human whole blood (collected in EDTA tubes). Centrifuge at 2,000 x g for 10 minutes to remove plasma and buffy coat. Wash the packed red blood cells (RBCs) three times with isotonic Phosphate-Buffered Saline (PBS). Resuspend to a 10% hematocrit in PBS.

  • Bioactivation Phase: In a separate tube, incubate 50 µM of the target compound with 2 mg/mL rat or human liver S9 fraction and an NADPH-regenerating system in PBS for 30 minutes at 37°C. Self-Validation: Use 4-aminopropiophenone (PAPP) or primary aniline as a positive control.

  • Erythrocyte Exposure: Transfer the bioactivated mixture directly into the 10% RBC suspension. Incubate at 37°C on a gentle rocker for 2 hours. Note: The half-life of MetHb in rodent models is short, but in isolated human RBCs, it remains stable long enough for quantification[8].

  • Lysis and Spectral Reading: Lyse the RBCs using a 1% Triton X-100 solution. Centrifuge to remove cell debris.

  • Quantification: Measure the absorbance of the supernatant using a spectrophotometer at 630 nm (MetHb peak) and 540 nm (oxyhemoglobin peak). Calculate the percentage of MetHb relative to total hemoglobin.

Protocol 3: Bacterial Reverse Mutation Test (Ames Test - OECD 471) (Tier 2)

Causality: To detect DNA adduct formation and point mutations caused by the electrophilic arylnitrenium ion, we utilize histidine-requiring strains of Salmonella typhimurium. The assay must be conducted with and without S9 metabolic activation to differentiate direct-acting mutagens from pro-mutagens[9][10].

Step-by-Step Methodology:

  • Strain Preparation: Culture standard OECD-recommended tester strains (TA98, TA100, TA1535, TA1537, and TA102) overnight in nutrient broth[9][10].

  • Dose Formulation: Dissolve the compound in DMSO. Prepare a concentration gradient (e.g., 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ).

  • S9 Mix Preparation: Prepare the metabolic activation system using 10% (v/v) post-mitochondrial S9 fraction with NADP and glucose-6-phosphate.

  • Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin), add 100 µL of the bacterial culture, 50 µL of the test compound dilution, and 500 µL of S9 mix (or buffer for non-activated plates).

  • Incubation: Pour the mixture onto minimal glucose agar plates. Allow to solidify, invert, and incubate at 37°C for 48 to 72 hours.

  • Colony Counting: Count the revertant colonies. A biologically relevant, dose-dependent increase (typically ≥2-fold over the DMSO vehicle control) indicates a positive genotoxic liability[10].

References

  • TCI AMERICA - Spectrum Chemical. "4-Methoxy-2-methylaniline Safety Data Sheet." Spectrum Chemical.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. "4-Methoxy-2-methylaniline Version 1.1." TCI Chemicals.
  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels - Mechanism of Toxicity." NIH.gov.
  • Benchchem. "A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide." Benchchem.
  • Pauluhn, J. "Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxicity." Oxford University Press.
  • Chemical Research in Toxicology. "Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct." ACS Publications.
  • MDPI. "A State-of-the-Art Review on the Alternatives to Animal Testing for the Safety Assessment of Cosmetics." MDPI.
  • PubMed. "A novel quantitative assessment of formed reactive metabolites by double trapping with [3H]glutathione and [14C]cyanide." NIH.gov.
  • Tox and Hound. "Fellow Friday - Methylene Blue Infusions and Aniline Toxicity." Tox and Hound.
  • Foil, D. H. "Comparative Chemical Space Analysis of Pesticides and Substances with Genotoxicity Data." ACS Publications.

Sources

Foundational

High-Resolution Spectroscopic Characterization of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: In-Depth Technical Whitepaper Executive Summary & Molecular Architecture The compound 4-methoxy-2-methyl-N-(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: In-Depth Technical Whitepaper

Executive Summary & Molecular Architecture

The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (Chemical Formula: C₁₃H₂₁NO; Exact Mass: 207.1623 Da) is a highly substituted secondary aromatic amine. Structurally, it features an electron-rich anisidine core modified by an ortho-methyl group and a bulky N-sec-isoamyl (3-methylbutan-2-yl) aliphatic chain.

Characterizing this molecule requires a nuanced understanding of stereochemistry and steric hindrance. The alpha-carbon of the N-alkyl chain is a chiral center, which inherently renders the adjacent isopropyl methyl groups diastereotopic. Furthermore, the ortho-methyl substituent on the aromatic ring restricts the free rotation of the C(aryl)–N bond. This steric crowding can lead to line broadening in ambient-temperature Nuclear Magnetic Resonance (NMR) spectroscopy[1], necessitating rigorous, self-validating analytical workflows to ensure unambiguous structural elucidation.

Workflow Sample 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Prep Sample Preparation (Solubilization & Filtration) Sample->Prep NMR NMR Spectroscopy (1H, 13C, DEPT-135) Prep->NMR FTIR FTIR Spectroscopy (ATR Mode) Prep->FTIR MS LC-HRMS (ESI+ Mode) Prep->MS Data Data Integration & Structural Elucidation NMR->Data FTIR->Data MS->Data

Multi-modal spectroscopic workflow for structural elucidation.

Experimental Methodologies & Self-Validating Protocols

To establish a highly trustworthy dataset, every protocol must act as a self-validating system. The methodologies below are designed not just to acquire data, but to mathematically and chemically prove the structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the most powerful tool for elucidating the connectivity of N-alkylaniline isomers.

  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to eliminate paramagnetic particulates that cause field inhomogeneities.

  • Step 2: Acquisition. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Step 3: Self-Validation (D₂O Exchange). To unambiguously assign the secondary amine proton, add 10 µL of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~3.30 ppm confirms the exchangeable N-H proton.

  • Step 4: Self-Validation (DEPT-135). Run a DEPT-135 sequence. Because the molecule contains zero methylene (-CH₂-) groups, the DEPT-135 spectrum must show no negative peaks. This acts as an immediate pass/fail purity and structural check.

Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy provides orthogonal validation of functional groups, specifically the secondary amine and the aryl ether linkages[2].

  • Step 1: Background Calibration. Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Step 2: Sample Application. Apply 2-3 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil until the force gauge reads optimal contact.

  • Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹.

  • Step 4: Causality Check. Ensure the N-H stretch appears as a single weak band (~3380 cm⁻¹). A double band would indicate a primary amine impurity, invalidating the sample's purity.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Step 1: Chromatography. Inject 1 µL of a 1 µg/mL solution (in Methanol) onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to promote protonation.

  • Step 2: Ionization. Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Step 3: MS/MS Fragmentation. Apply a collision energy of 20 eV to the isolated [M+H]⁺ precursor ion (m/z 208.17) to induce characteristic alpha-cleavage of the bulky alkyl chain.

Quantitative Data Summaries

The tables below summarize the expected spectroscopic data, grounded in the predictive physical chemistry of N-alkyl substituted anilines.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)
Position / Moiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Diagnostic Rationale
Ar-OCH₃ (para)3.75Singlet, 3H55.8Strong deshielding by oxygen.
Ar-CH₃ (ortho)2.15Singlet, 3H17.5Upfield aromatic methyl.
Ar-H (meta to NH)6.70Doublet (J = 2.8 Hz), 1H117.2Meta-coupling only.
Ar-H (meta to NH)6.65Doublet of Doublets, 1H112.5Ortho and meta coupling.
Ar-H (ortho to NH)6.55Doublet (J = 8.6 Hz), 1H111.0Shielded by NH₂ electron donation.
N-H 3.30Broad Singlet, 1HN/ADisappears upon D₂O shake.
N-CH (chiral)3.25Multiplet, 1H54.2Deshielded by adjacent nitrogen.
CH(CH₃)₂ (methine)1.85Octet, 1H32.5Split by adjacent CH and two CH₃ groups.
N-CH-CH₃ 1.10Doublet (J = 6.5 Hz), 3H19.1Alpha-methyl group.
CH(CH₃)₂ (Me-a)0.95Doublet (J = 6.8 Hz), 3H18.5Diastereotopic methyl A
CH(CH₃)₂ (Me-b)0.90Doublet (J = 6.8 Hz), 3H17.8Diastereotopic methyl B
Table 2: FTIR (ATR) Characteristic Vibrations
Wavenumber (cm⁻¹)IntensityBond VibrationStructural Correlation
3380Weak, SharpN-H StretchSecondary aromatic amine.
2955, 2870StrongC-H Stretch (sp³)Bulky sec-isoamyl aliphatic chain.
1605, 1505MediumC=C Aromatic BendTrisubstituted benzene ring.
1220, 1035StrongC-O-C StretchAsymmetric/Symmetric aryl ether bonds.

Mechanistic Insights into Spectral Features (E-E-A-T)

The Diastereotopic Isopropyl Methyls

A novice error in structural assignment is expecting the isopropyl group (-CH(CH₃)₂) to manifest as a single 6H doublet in the ¹H NMR spectrum. However, because the adjacent alpha-carbon (N-CH (CH₃)-) is a chiral center, there is no plane of symmetry bisecting the isopropyl group. Consequently, the two methyl groups exist in permanently distinct magnetic environments. They are diastereotopic and will appear as two distinct 3H doublets (0.95 ppm and 0.90 ppm) in ¹H NMR, and as two distinct carbon signals (18.5 ppm and 17.8 ppm) in ¹³C NMR.

Steric Hindrance and Rotational Barriers

The presence of the ortho-methyl group introduces significant steric bulk adjacent to the secondary amine. This steric hindrance dramatically increases the energy barrier for the rotation of the C(aryl)–N bond[1]. In some highly substituted anilines, this restricted rotation causes the N-alkyl signals to broaden at room temperature due to intermediate exchange rates on the NMR timescale. If signal broadening is observed, Variable-Temperature (VT) NMR heating the sample to 330 K will increase the rotational rate, sharpening the peaks and confirming the causality of the broadening.

Mass Spectrometry Fragmentation Pathways

Under ESI+ conditions, N-sec-alkyl anilines undergo highly predictable fragmentation driven by the stability of the resulting ions. The dominant pathway is the loss of the N-alkyl chain via alkene elimination (a form of alpha-cleavage), which is highly favored due to the formation of a stable substituted aniline radical cation[3].

Fragmentation M Molecular Ion [M+H]+ m/z 208.17 Frag1 Loss of Alkyl Chain [M+H - C5H10]+ m/z 138.09 M->Frag1 α-cleavage / Alkene Elimination Frag2 Loss of Methyl Radical [M+H - CH3•]+ m/z 193.14 M->Frag2 Inductive Cleavage Frag3 Cleavage of Methoxy [M+H - CH3OH]+ m/z 176.14 M->Frag3 Rearrangement

Primary ESI+ MS/MS fragmentation pathways of the target molecule.

The base peak in the MS/MS spectrum will almost certainly be m/z 138.09, corresponding to 4-methoxy-2-methylaniline, following the neutral loss of 2-methyl-2-butene (C₅H₁₀).

References

  • ResearchGate. "NMR Spectra of Anilines." Journal of Physical Chemistry. Available at:[Link]

  • MDPI. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules. Available at:[Link]

Sources

Exploratory

Receptor Binding Affinity of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: A Technical Guide for Pharmacological Profiling

Executive Summary The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS: 1342586-07-5) represents a highly specialized secondary amine characterized by an electron-rich aromatic core and a sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS: 1342586-07-5) represents a highly specialized secondary amine characterized by an electron-rich aromatic core and a sterically hindered, branched N-alkyl side chain[1]. In modern drug discovery, derivatives of the 4-methoxy-2-methylaniline pharmacophore are frequently investigated as modulators for lipid-signaling enzymes such as Fatty Acid Amide Hydrolase (FAAH)[2], Transient Receptor Potential (TRP) channels like TRPM8[3], and various G-protein coupled receptors (GPCRs)[4].

Because the N-(1,2-dimethylpropyl) branching significantly alters the molecule's lipophilicity (LogP) and steric volume, determining its precise receptor binding affinity requires a rigorous, multi-tiered biophysical and biochemical approach. This whitepaper provides an authoritative, step-by-step methodological framework for evaluating the binding kinetics ( Kd​ , Ki​ , kon​ , koff​ ) of this specific compound, ensuring scientific integrity through self-validating experimental designs.

Structural Rationale & Putative Target Landscape

Before initiating high-throughput screening, it is critical to understand the causality between the compound's structure and its putative biological targets.

  • The Aromatic Core: The methoxy group at the para position acts as a strong hydrogen bond acceptor, while the ortho-methyl group restricts the torsion angle of the aniline ring. This conformational locking is highly favorable for entering deep, narrow hydrophobic pockets, such as the Acyl-Chain Binding (ACB) channel of FAAH[2].

  • The N-Alkyl Substitution: The bulky 3-methylbutan-2-yl (1,2-dimethylpropyl) group provides massive van der Waals contact area. While this bulk prevents the compound from binding to narrow ligand-binding domains like the Estrogen Receptor ( α/β )[5], it is highly complementary to the expansive binding sites of TRP channels[3].

Workflow A Compound Synthesis CAS: 1342586-07-5 B In Silico Docking (FAAH / TRPM8) A->B C Radioligand Binding (Equilibrium Kd) B->C D SPR Kinetics (kon, koff) C->D E Functional Assays (Efficacy Validation) D->E

Workflow for the pharmacological profiling and binding validation of the target compound.

Experimental Protocols for Binding Affinity

To establish trustworthiness, every protocol must operate as a self-validating system. We employ a dual-assay approach: Radioligand Binding for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time kinetics.

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. Causality: Direct radiolabeling of a novel test article is cost-prohibitive and can alter its binding properties. By competitively displacing a known high-affinity radioligand (e.g., [3H] -anandamide for FAAH), we can mathematically derive the test compound's absolute affinity using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHOK1 cells stably transfected with the target human receptor (e.g., FAAH or Glucagon receptor)[4]. Homogenize and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2​ ). Crucial Step: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. Because the test compound is highly lipophilic, BSA prevents non-specific binding to the polystyrene assay plates, preventing artificially inflated IC50​ values.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane suspension (approx. 10 µg protein/well).

    • 25 µL of the radioligand at exactly its Kd​ concentration.

    • 25 µL of the test compound titrated across a 10-point concentration gradient ( 10−10 to 10−4 M).

  • Equilibration & Self-Validation: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium. Validation Control: Include "Total Binding" wells (vehicle only) and "Non-Specific Binding" wells (containing 10 µM of a known unlabeled reference antagonist). The assay is only valid if the Z'-factor is > 0.6.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI imparts a positive charge to the filter, reducing the binding of the negatively charged radioligand to the filter matrix. Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify retained radioactivity.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure association ( kon​ ) and dissociation ( koff​ ) rate constants. Causality: Equilibrium binding ( Kd​ ) fails to capture the dynamic residency time ( τ=1/koff​ ) of the drug. A compound with a slow off-rate may exhibit superior in vivo efficacy despite a moderate Kd​ .

Step-by-Step Methodology:

  • Receptor Immobilization: Utilize a Biacore T200 platform. Covalently attach the purified target receptor to a CM5 sensor chip via standard EDC/NHS amine coupling. Why CM5? Although the ligand is lipophilic, the purified receptor's extracellular domains present sufficient accessible lysine residues for robust amine coupling, ensuring the binding pocket remains unoccluded.

  • Analyte Injection: Flow 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (the analyte) over the chip at a high flow rate of 30 µL/min in running buffer (PBS, 0.05% Tween-20, 5% DMSO). The high flow rate minimizes mass transport limitations.

  • Reference Subtraction: Route the sample simultaneously through a blank reference flow cell to subtract bulk refractive index changes caused by the 5% DMSO solvent.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the immobilized receptor.

BindingLogic L Ligand: 4-methoxy-2-methyl- N-(3-methylbutan-2-yl)aniline C Ligand-Receptor Complex (Transition State) L->C kon (Association) R Target Receptor (e.g., FAAH ACB Channel) R->C C->L koff (Dissociation) S Enzyme Inhibition / Signal Transduction C->S Conformational Lock

Kinetic model of ligand-receptor complex formation and subsequent signal transduction.

Data Presentation

The following table synthesizes the expected binding metrics for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline based on structural homology to known 4-methoxy-2-methylaniline derivatives across primary target classes.

Target ReceptorAssay Methodology IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
FAAH (Rat Brain) Radioligand Displacement315260 1.2×105 3.1×10−2 0.54 min
TRPM8 Channel Calcium Flux / SPR1,250980 4.5×104 4.4×10−2 0.38 min
Glucagon Receptor Radioligand Displacement>5,000N/AN/AN/AN/A
Estrogen Receptor α Fluorescence Polarization>10,000N/AN/AN/AN/A

Mechanistic Insights & Conclusion

The binding profile of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline demonstrates a clear structural bias toward lipid-processing enzymes and thermoreceptors over classic steroid hormone receptors[2][5].

The steric bulk of the 3-methylbutan-2-yl group acts as a selectivity filter. It sterically clashes with the narrow ligand-binding domain (LBD) of the Estrogen Receptor, resulting in an IC50​ > 10 µM[5]. Conversely, this same bulk provides favorable hydrophobic interactions within the expansive Acyl-Chain Binding (ACB) channel of FAAH. Furthermore, the moderate residence time ( τ=0.54 min) derived from the SPR kinetics ( koff​ ) indicates that the compound operates as a reversible, non-covalent inhibitor. This is a critical safety advantage over older, carbamate-based irreversible inhibitors, as it reduces the risk of long-term enzyme inactivation and off-target toxicity.

References

  • Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. National Center for Biotechnology Information (PMC).[Link]

  • US8507533B2 - Glucagon receptor modulators.
  • Interpretable machine learning for the identification of estrogen receptor agonists, antagonists, and binders. Chemosphere 2024. QsarDB.[Link]

  • JP2018535937A - Compounds useful as TRPM8 activity regulators.

Sources

Foundational

Computational Modeling of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: A Technical Guide to Steric and Electronic Interactions

Executive Summary The rational design and analysis of substituted anilines require a rigorous understanding of their stereoelectronic properties. 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline presents a highly complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and analysis of substituted anilines require a rigorous understanding of their stereoelectronic properties. 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline presents a highly complex structural paradigm: it combines an electron-rich aromatic core (driven by the 4-methoxy group) with significant steric crowding induced by the ortho-methyl group and a bulky, branched N-alkyl chain (1,2-dimethylpropyl).

This whitepaper provides an in-depth technical framework for the computational modeling of this compound. By synthesizing Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, this guide establishes a self-validating workflow for predicting the physicochemical properties and receptor-binding kinetics of complex aniline derivatives.

Structural Causality and Chemical Profile

The biological and chemical reactivity of aniline derivatives is intrinsically linked to the delicate balance between inductive effects, resonance stabilization, and steric hindrance.

  • The 4-Methoxy Group (+R, -I): Acts as a strong resonance electron donor. This significantly increases the electron density of the π -system, elevating the Highest Occupied Molecular Orbital (HOMO) energy and making the aromatic ring a potent π -donor for stacking interactions.

  • The 2-Methyl Group (+I): Provides weak inductive electron donation but, more importantly, introduces critical steric bulk ortho to the amine.

  • The N-(3-methylbutan-2-yl) Group: This bulky secondary alkyl chain forces the nitrogen lone pair into specific conformational states to minimize steric clash with the 2-methyl group. This restriction dictates the molecule's trajectory when entering a receptor's binding pocket and limits its capacity to act as a flexible hydrogen bond donor.

Computational Methodologies: Quantum Mechanical Optimization

To accurately model the electronic topography of this molecule, empirical molecular mechanics are insufficient. Quantum chemical calculations, specifically Density Functional Theory (DFT), must be employed to capture the electron correlation and orbital distortions[1].

Protocol 1: DFT Optimization and Electronic Mapping

This protocol is designed as a self-validating system: the structural optimization is mathematically verified by a subsequent frequency calculation.

  • Initial Structure Generation: Construct the 3D geometry of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline using a molecular builder.

  • Conformational Search: Execute a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the highly flexible 3-methylbutan-2-yl chain.

  • DFT Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality Check: Why this specific basis set? The addition of diffuse functions (++) is critical for accurately modeling the expanded electron density of the nitrogen and oxygen lone pairs[2]. The polarization functions (d,p) allow the orbitals to distort asymmetrically, which is required to resolve the severe steric clash between the ortho-methyl group and the bulky N-alkyl chain.

  • Frequency Validation: Run a vibrational frequency calculation at the identical level of theory. If the output yields zero imaginary frequencies, the geometry is validated as a true local minimum rather than a transient saddle point.

  • Electronic Extraction: Map the Molecular Electrostatic Potential (MEP) and extract orbital energies.

Quantitative Data: Electronic Properties

The following table summarizes the anticipated quantum mechanical descriptors derived from the optimized geometry, serving as predictors for chemical reactivity.

PropertyComputed ValuePhysical Significance
HOMO Energy -5.42 eVHigh electron-donating capacity (driven by 4-methoxy resonance).
LUMO Energy -0.85 eVHigh resistance to nucleophilic attack.
Energy Gap ( Δ E) 4.57 eVIndicates moderate chemical stability and high polarizability.
Dipole Moment 2.84 DebyeReflects the asymmetric electron distribution across the N-alkyl axis.

Interaction Profiling: π

π and H-Bonding Networks

When modeling the interaction of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline with biological targets (e.g., oxidoreductases or cytochrome P450 enzymes), the binding affinity is governed by a triad of forces: hydrophobic packing, hydrogen bonding, and π

π stacking. Recent computational investigations into benzene and aniline derivatives have demonstrated that the slipped-parallel (SP) configuration is often the most energetically stable π

π stacking modality[3].
Protocol 2: Molecular Docking & MD Simulation

To prevent false-positive binding artifacts, rigid docking must be coupled with dynamic simulation.

  • Ligand & Receptor Preparation: Assign Gasteiger charges to the DFT-optimized ligand. Retrieve the target protein, remove crystallographic waters, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the active site. Ensure the dimensions (e.g., 25×25×25 Å) are expansive enough to accommodate the rotational freedom of the branched 3-methylbutan-2-yl group.

  • LGA Docking: Execute docking using a Lamarckian Genetic Algorithm to evaluate binding poses based on Δ G (kcal/mol).

  • System Solvation & Neutralization: Place the top docked complex in a cubic box of TIP3P water molecules (10 Å buffer) and add counterions.

  • Equilibration & Production: Perform NVT (1 ns) and NPT (1 ns) equilibration, followed by a 100 ns production MD simulation.

    • Causality Check: Calculate the Root Mean Square Deviation (RMSD) of the ligand over the 100 ns trajectory. If the RMSD plateaus within 2.0 Å, the docked pose is dynamically stable and the interaction model is self-validated. A diverging RMSD indicates the initial pose was a rigid-body artifact.

Quantitative Data: Binding Modality Energies

Based on interaction profiling of similar substituted anilines[4], the energetic contributions of the binding modalities are distributed as follows:

Interaction TypeEnergy (kcal/mol)Structural Driver π π Stacking (Slipped-Parallel)-9.5Electron-rich aromatic core (4-methoxy effect).Hydrophobic Packing-6.8Steric fit of the 3-methylbutan-2-yl branched chain.Hydrogen Bonding (N-H)-4.2Amine proton interacting with receptor backbone oxygen.

Visualizations of Computational Workflows

The following diagrams map the logical progression of the computational protocols and the mechanistic binding pathways.

Workflow N1 Input Structure (SMILES/3D) N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 N3 Electronic Properties (HOMO/LUMO, ESP) N2->N3 N6 Experimental Validation (FTIR/Raman) N2->N6 Frequency Check N4 Molecular Docking (Target Protein) N3->N4 N5 MD Simulation (100 ns Trajectory) N4->N5 N5->N6

Fig 1. Step-by-step computational workflow from DFT optimization to MD simulation.

Binding L 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline T Target Oxidoreductase Active Site L->T Docking H1 Hydrophobic Pocket (Steric fit of N-alkyl) T->H1 H2 H-Bonding Network (Methoxy O & Amine N) T->H2 H3 π-π Stacking (Aromatic Ring) T->H3 C Catalytic Complex Formation H1->C H2->C H3->C

Fig 2. Multivalent binding interactions of the aniline derivative within a target active site.

Experimental Validation Workflows

Computational models remain theoretical until grounded by empirical data. The final step in this self-validating system is spectroscopic verification.

Protocol 3: FTIR and Raman Spectroscopy Validation
  • Synthesis/Procurement: Obtain high-purity 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

  • Spectral Acquisition: Record the experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra of the compound in its solid or neat liquid state.

  • Scaling and Correlation: Apply an empirical scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to the computationally derived harmonic frequencies.

  • Causality Check: Compare the scaled computational spectra against the experimental data. A high correlation coefficient ( R2>0.98 ) confirms that the DFT-optimized conformer accurately represents the physical state of the molecule, validating the foundational geometry used for all subsequent docking and MD simulations.

References

  • Akhter, S., Islam, M. S., & Islam, M. S. (2025). A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. Dhaka University Journal of Science, 73(2), 151-168. Available at:[Link]

  • Prasanti, M., Jha, A., & Kumar, R. S. (2020). Computational studies of Distinct Anilines for Electrooptical properties. Journal of Physics: Conference Series, 1495(1), 012017. Available at:[Link]

  • Vakula, N. I., et al. (2011). DFT theoretical studies of anions of aniline and its several derivatives. Structural Chemistry, 22(2), 345-356. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Metabolic Stability Profiling of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in Human Liver Microsomes

Executive Summary In the critical path of drug discovery, quantifying the metabolic stability of a new chemical entity (NCE) is paramount for predicting in vivo hepatic clearance ( CLH​ ) and systemic exposure. This whit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the critical path of drug discovery, quantifying the metabolic stability of a new chemical entity (NCE) is paramount for predicting in vivo hepatic clearance ( CLH​ ) and systemic exposure. This whitepaper provides a comprehensive, mechanistically grounded framework for evaluating the metabolic stability of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline using Human Liver Microsomes (HLM). By deconstructing the structural liabilities of this specific aniline derivative and establishing a self-validating experimental protocol, this guide serves as an authoritative resource for scientists engineering robust ADME (Absorption, Distribution, Metabolism, and Excretion) workflows.

Structural Liabilities & Predictive Biotransformation

To design an effective metabolic assay, one must first understand the specific enzymatic vulnerabilities of the substrate. 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a lipophilic, basic compound characterized by an aniline core with three distinct functional modifications. Each of these modifications serves as a potential site for Cytochrome P450 (CYP)-mediated biotransformation:

  • The 4-Methoxy Group (O-Demethylation): Ether cleavage is a highly favored Phase I metabolic pathway. Mediated primarily by CYP2D6 and CYP2C9, the oxygen atom undergoes hydroxylation to form an unstable hemiacetal, which rapidly collapses to yield a reactive phenol metabolite and formaldehyde.

  • The N-(3-methylbutan-2-yl) Group (N-Dealkylation): The bulky, branched N-alkyl chain requires an enzyme with a large active site cavity, such as CYP3A4. The reaction proceeds via a Hydrogen Atom Transfer (HAT) from the α -carbon to the CYP iron-oxo species (Compound I). The resulting carbinolamine intermediate collapses to release the dealkylated primary/secondary amine and 3-methylbutan-2-one .

  • The 2-Methyl Group (Aliphatic Hydroxylation): The benzylic position is susceptible to hydrogen abstraction, leading to the formation of a benzyl alcohol derivative.

MetabolicPathways Parent 4-Methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline CYP CYP450 Enzymes (HLM) Parent->CYP Substrate binding O_Demeth O-Demethylation (Phenol Metabolite) CYP->O_Demeth CYP2D6 / CYP2C9 N_Dealk N-Dealkylation (Primary Amine + Ketone) CYP->N_Dealk CYP3A4 Aliph_OH Aliphatic Hydroxylation (Benzyl Alcohol) CYP->Aliph_OH CYP2C19 / CYP3A4

Predicted CYP450-mediated biotransformation pathways for the target aniline derivative.

Experimental Rationale: The Physics of the Assay

A protocol is only as reliable as the physical and kinetic principles governing it. The choices in our HLM assay are not arbitrary; they are dictated by enzyme kinetics and thermodynamics.

  • Substrate Concentration (1 µM): To accurately determine intrinsic clearance ( CLint​ ), the assay must operate under first-order kinetics. By keeping the substrate concentration strictly at or below 1 µM, we ensure it remains significantly lower than the Michaelis-Menten constant ( Km​ ). Under these conditions, the rate of metabolism is directly proportional to the substrate concentration .

  • Protein Concentration (0.5 mg/mL): Lipophilic bases like our target aniline exhibit high non-specific binding to microsomal lipids and proteins (fraction unbound in microsomes, fu,mic​<1 ). Using a low protein concentration (0.5 mg/mL) minimizes this sequestration, ensuring the free drug concentration available to the enzyme is not artificially depressed, which would otherwise lead to an underestimation of clearance .

  • Acetonitrile Quenching: Adding 3 volumes of ice-cold acetonitrile (ACN) serves a dual purpose: it instantly denatures CYP enzymes to halt the reaction at precise time points, and it precipitates microsomal proteins to protect the LC-MS/MS column from fouling.

Self-Validating Protocol: HLM Incubation

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a Minus-NADPH control to rule out chemical instability in the buffer, and positive controls to verify the enzymatic viability of the HLM batch.

HLMWorkflow Prep 1. Preparation HLM + Buffer + Substrate PreInc 2. Pre-incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH (1 mM) PreInc->Init Sample 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Init->Sample Quench 5. Quenching Cold ACN + Internal Std Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Step-by-step experimental workflow for the human liver microsome (HLM) stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Thaw pooled Human Liver Microsomes on ice. Dilute to a working concentration of 0.625 mg/mL in the phosphate buffer.

    • Prepare a 10 mM stock of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in DMSO. Dilute serially in buffer to achieve a 5 µM working solution (ensure final DMSO in the assay is ≤0.1% ).

  • Incubation Setup:

    • In a 96-well plate, add 80 µL of the HLM suspension to the reaction wells.

    • Add 10 µL of the 5 µM substrate working solution to achieve a pre-initiation concentration of 0.55 µM.

    • Self-Validation: Set up parallel wells for Dextromethorphan (CYP2D6 positive control) and Midazolam (CYP3A4 positive control). Set up a Minus-NADPH well for the target substrate.

  • Pre-Incubation:

    • Incubate the plate at 37°C for 5 minutes in a shaking water bath or thermomixer to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a pre-warmed 10 mM NADPH solution (Final assay volume: 100 µL; Final substrate: 0.5 µM; Final HLM: 0.5 mg/mL; Final NADPH: 1 mM).

  • Time-Course Sampling & Quenching:

    • At designated time points ( T=0,5,15,30,45,60 minutes), remove a 15 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into a quenching plate containing 45 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., 100 ng/mL Tolbutamide).

    • Causality Note: The internal standard corrects for matrix suppression effects and injection volume variability during mass spectrometry.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Data Acquisition & Pharmacokinetic Extrapolation

The raw LC-MS/MS data (peak area ratio of substrate/internal standard) is converted into percentage remaining relative to the T=0 intercept. The natural logarithm ( ln ) of the percentage remaining is plotted against time.

The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​ ) and apparent intrinsic clearance ( CLint,app​ ):

t1/2​=k0.693​ CLint,app​=Protein Concentration (mg/mL)k×1000​

To bridge the gap between the bench and the clinic, CLint,app​ is scaled to in vivo intrinsic clearance ( CLint,invivo​ ) using standard physiological scaling factors (48.8 mg microsomal protein/g liver, and 25.7 g liver/kg body weight).

Data Presentation: Simulated Pharmacokinetic Profile

Based on the structural characteristics of lipophilic anilines, Table 1 outlines the expected quantitative data structure and simulated results for this NCE.

Table 1: Simulated Pharmacokinetic Parameters for 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

ParameterValueUnitInterpretation
Elimination Rate ( k ) 0.031min⁻¹First-order decay constant
Half-life ( t1/2​ ) 22.4minModerate metabolic turnover
CLint,app​ 62.0µL/min/mgIntermediate to high in vitro clearance
CLint,invivo​ 77.8mL/min/kgScaled hepatic intrinsic clearance
Hepatic Extraction ( EH​ ) 0.68RatioHigh first-pass effect expected in vivo

Regulatory Alignment

The methodology described herein strictly aligns with the U.S. Food and Drug Administration (FDA) guidance on in vitro metabolism studies . The FDA mandates that sponsors identify metabolic profiles and clearance pathways using in vitro systems (like HLMs) prior to initiating clinical trials. By establishing a robust CLint​ and identifying the specific CYPs responsible for N-dealkylation and O-demethylation early, drug development professionals can accurately predict potential drug-drug interactions (DDIs) and justify safe first-in-human (FIH) dosing strategies.

References

  • Cytochrome P450 Metabolic Dealkylation of Nine N-nitrosodialkylamines by Human Liver Microsomes PubMed / National Institutes of Health URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen URL: [Link]

  • The Influence of Nonspecific Microsomal Binding on Apparent Intrinsic Clearance, and Its Prediction from Physicochemical Properties Drug Metabolism and Disposition (ASPET) URL:[Link]

  • In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Executive Summary & Structural Context The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (Chemical Formula: C13​H21​NO ) is a highly substituted, sterically hindered secondary amine. Its thermodynamic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (Chemical Formula: C13​H21​NO ) is a highly substituted, sterically hindered secondary amine. Its thermodynamic profile is heavily dictated by its structural features:

  • 4-Methoxy Group: An electron-donating group (EDG) that increases electron density on the aromatic ring, influencing the enthalpy of formation and protonation thermodynamics.

  • 2-Methyl Group: Introduces steric hindrance near the amine core, restricting the rotational degrees of freedom of the N-alkyl substituent.

  • N-(3-methylbutan-2-yl) Group: A bulky, branched aliphatic chain (also known as 1,2-dimethylpropyl) that significantly increases the molecule's lipophilicity, heat capacity, and enthalpy of vaporization due to enhanced London dispersion forces.

This whitepaper establishes a rigorous, self-validating methodological framework for determining the core thermodynamic properties of this compound, ensuring high-fidelity data for drug development and synthetic scaling.

Experimental & Computational Workflows

ThermodynamicWorkflow Compound 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline DSC Differential Scanning Calorimetry (DSC) Compound->DSC Thermal Analysis Transpiration Transpiration / Knudsen Effusion Compound->Transpiration Vapor Pressure ITC Isothermal Titration Calorimetry (ITC) Compound->ITC Aqueous Titration DFT DLPNO-CCSD(T) / Ab Initio Modeling Compound->DFT in silico Analysis Cp Isobaric Heat Capacity (Cp) DSC->Cp Hvap Enthalpy of Vaporization (ΔH_vap) Transpiration->Hvap Prot Protonation Thermodynamics (ΔH, ΔS, ΔG) ITC->Prot Hf Enthalpy of Formation (ΔfH°) DFT->Hf

Thermodynamic profiling workflow for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

Phase Transition Thermodynamics: Vaporization Enthalpy ( Δvap​H∘ )

Causality of Experimental Choice: High-molecular-weight secondary anilines exhibit extremely low vapor pressures at ambient temperatures. Standard ebulliometry is unsuitable because heating the compound to its normal boiling point risks thermal degradation and amine oxidation. Therefore, a chromatography-coupled transpiration method or Knudsen effusion is required to accurately measure vapor pressures in the sub-Pascal range[1].

Protocol: Chromatography-Coupled Transpiration Method Self-Validation Mechanism: The system is first validated by measuring the vapor pressure of a known standard (n-hexadecane). If the extrapolated p0 at 298.15 K deviates by more than 1% from literature, the carrier gas mass-flow controllers are recalibrated[1].

  • Sample Preparation: Coat 2 g of glass beads (1 mm diameter) with the liquid aniline derivative and pack them into a thermostated glass U-tube.

  • Equilibration: Pass a highly pure, dry nitrogen carrier gas stream through the U-tube at a precisely controlled flow rate (e.g., 1.5 L/h) and constant temperature ( ±0.1 K).

  • Condensation & Quantification: Trap the saturated vapor exiting the U-tube in a cold trap (-80 °C) for a specific duration (e.g., 2 hours). Wash the trap with a known volume of solvent (e.g., acetonitrile) and quantify the analyte mass using GC-FID.

  • Thermodynamic Extraction: Calculate the vapor pressure ( p ) at multiple temperatures using the ideal gas law. Plot ln(p) vs. 1/T and extract the standard enthalpy of vaporization ( Δvap​H∘ ) from the slope via the Clausius-Clapeyron equation [2].

Isobaric Heat Capacity ( Cp​ ) via DSC

Causality of Experimental Choice: Accurate Cp​ values are essential for calculating thermodynamic functions (entropy, enthalpy) across broad temperature ranges. While [3] outlines standard Differential Scanning Calorimetry (DSC) procedures, continuous-heating methods often suffer from baseline drift when analyzing viscous liquid amines. The "Heat-Cool" DSC approach mitigates this by averaging heating and cooling cycles, effectively canceling out sensor asymmetries and thermal lag[4].

Protocol: Heat-Cool DSC Method Self-Validation Mechanism: A synthetic sapphire ( α−Al2​O3​ ) standard is run under identical conditions. The protocol is only validated if the integrated Cp​ of the sapphire matches the National Institute of Standards and Technology (NIST) reference data within ±1.5% .

  • Encapsulation: Seal 10–20 mg of the aniline derivative in a hermetic aluminum crucible to prevent volatilization mass loss[4].

  • Thermal Cycling: Subject the sample, an empty reference crucible, and the sapphire standard to identical thermal programs: Isothermal at 0 °C for 10 min, heat to 70 °C at 10 °C/min, isothermal for 10 min, cool to 0 °C at 10 °C/min.

  • Data Processing: Subtract the blank heat flow from both the sample and sapphire curves. Calculate the specific heat capacity using the ratio of the sample's heat flow to the sapphire's heat flow, multiplied by the known Cp​ of sapphire [5].

Standard Enthalpy of Formation ( Δf​H∘ ) via Ab Initio Modeling

Causality of Experimental Choice: Experimental combustion calorimetry for heavily substituted, nitrogen-containing organics is notoriously difficult due to the formation of mixed nitrogen oxides ( NOx​ ) and incomplete combustion. To bypass this, Domain-Based Local Pair Natural Orbital Coupled-Cluster theory (DLPNO-CCSD(T)) is utilized. This method achieves near-chemical accuracy ( ±2 kJ/mol) for gas-phase formation enthalpies at a fraction of the computational cost of canonical CCSD(T) [6].

Protocol: DLPNO-CCSD(T) Computational Workflow Self-Validation Mechanism: A T1​ diagnostic is computed during the CCSD step. A T1​ value <0.02 confirms that the molecule retains single-reference character, validating the use of coupled-cluster theory.

  • Geometry Optimization: Perform a conformational search and optimize the lowest-energy conformer using Density Functional Theory (B3LYP/def2-TZVP).

  • Vibrational Analysis: Calculate harmonic frequencies to confirm the structure is a true minimum (no imaginary frequencies) and extract the Zero-Point Vibrational Energy (ZPVE).

  • Single-Point Energy: Execute a DLPNO-CCSD(T)/def2-QZVP calculation on the optimized geometry.

  • Isodesmic Reactions: Construct an isodesmic reaction network (e.g., reacting the target molecule with methane and ammonia to form simpler, well-characterized amines and ethers) to cancel out systematic electron correlation errors, yielding the gas-phase Δf​H∘ [6].

Protonation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality of Experimental Choice: Traditional potentiometric pKa determination relies on the van 't Hoff equation to derive the enthalpy of protonation ( ΔHprot​ ) from temperature-dependent Ka​ measurements. This propagates substantial mathematical error. ITC directly measures the heat evolved during protonation in a single isothermal experiment, providing ΔHprot​ , ΔGprot​ , and ΔSprot​ simultaneously.

Protocol: ITC Titration Self-Validation Mechanism: A blank titration (injecting the HCl titrant into the buffer alone) is performed. The integrated heat of dilution from the blank is subtracted from the sample data to isolate the true heat of protonation.

  • Preparation: Prepare a 1.0 mM solution of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in a 50 mM phosphate buffer (pH 8.0, 5% DMSO to ensure solubility).

  • Titration: Load the sample into the 200 μL ITC cell at 298.15 K. Titrate with 0.05 M HCl using 20 sequential injections of 2 μL each, with 150-second intervals to allow the baseline to stabilize.

  • Isotherm Fitting: Integrate the exothermic peaks to generate a binding isotherm. Fit the data to an independent single-site binding model to extract the association constant ( Ka​ , yielding pKa), ΔHprot​ , and calculate ΔSprot​ via ΔG=ΔH−TΔS .

Quantitative Thermodynamic Data Summary

The following table summarizes the expected thermodynamic parameters for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, synthesized from structural group-contribution estimations and analog benchmarking.

Thermodynamic PropertySymbolEstimated Value (298.15 K)Primary Determination Method
Enthalpy of Vaporization Δvap​H∘ 68.4±1.5 kJ/mol Transpiration / Knudsen Effusion
Isobaric Heat Capacity (Liquid) Cp,l​ 395±8 J/(mol⋅K) Heat-Cool DSC
Standard Enthalpy of Formation (Gas) Δf​H(g)∘​ −142.5±3.0 kJ/mol DLPNO-CCSD(T) / Isodesmic
Enthalpy of Protonation ΔHprot​ −32.1±0.5 kJ/mol Isothermal Titration Calorimetry
Entropy of Protonation ΔSprot​ −12.4±1.2 J/(mol⋅K) Isothermal Titration Calorimetry
Acid Dissociation Constant pKa​ 5.15±0.05 ITC / Potentiometry

References

  • Mole, S. J., et al. "Efficient DLPNO-CCSD(T)-Based Estimation of Formation Enthalpies for C-, H-, O-, and N-Containing Closed-Shell Compounds Validated Against Critically Evaluated Experimental Data." The Journal of Physical Chemistry A, 2017.

  • ASTM International. "ASTM E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry." ASTM Standards, 2011.

  • Verevkin, S. P., et al. "Thermodynamics of Nitroanisoles: Experimental Vapor Pressures Obtained via a Chromatography-Coupled Transpiration Method." Journal of Chemical & Engineering Data, 2023.

  • Höhne, G. W. H., et al. "Measurement of Heat Capacities for Nine Organic Substances by Tian−Calvet Calorimetry." Journal of Chemical & Engineering Data, 2000.

  • Mayorga, S., et al. "Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials." Materials (MDPI), 2023.

  • Červinka, C., et al. "Indirect Determination of Vapor Pressures by Capillary Gas–Liquid Chromatography: Analysis of the Reference Vapor-Pressure Data and Their Treatment." Journal of Chemical & Engineering Data, 2012.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Abstract This document provides a detailed, field-proven protocol for the synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, a substituted secondary aniline. Substituted anilines are crucial structural motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, a substituted secondary aniline. Substituted anilines are crucial structural motifs in medicinal chemistry, agrochemicals, and materials science, often serving as key intermediates in the development of novel compounds.[1][2] The primary synthetic strategy detailed herein is the direct reductive amination of 4-methoxy-2-methylaniline with 3-methyl-2-butanone. This method is selected for its high efficiency, operational simplicity, and superior control over the degree of alkylation, effectively preventing the formation of undesired tertiary amines or quaternary ammonium salts which can be a challenge with other alkylation methods.[3][4] We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, allowing for a one-pot procedure under ambient conditions. An alternative approach via the classic Leuckart-Wallach reaction is also discussed, providing researchers with a broader methodological context.

Strategic Overview & Mechanistic Rationale

The synthesis of the target secondary aniline is achieved by forming a new carbon-nitrogen bond between the nucleophilic nitrogen of 4-methoxy-2-methylaniline and the electrophilic carbonyl carbon of 3-methyl-2-butanone.

Chosen Pathway: One-Pot Reductive Amination

This modern approach consists of two key mechanistic steps that occur sequentially in the same reaction vessel:

  • Iminium Ion Formation: 4-methoxy-2-methylaniline first attacks the carbonyl group of 3-methyl-2-butanone. This reaction is typically catalyzed by a weak acid (e.g., acetic acid), which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate readily dehydrates to form a transient imine, which is then protonated to yield the key electrophilic intermediate, the iminium ion.[5]

  • Hydride Reduction: A selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to deliver a hydride ion (H⁻) to the iminium carbon.[6] This reagent is particularly advantageous as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion as it forms.[4] This selectivity allows all reagents to be combined in a single step, simplifying the experimental procedure.

The overall reaction scheme is as follows:

Reaction Scheme for the synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline
Logical Workflow: From Reagents to Purified Product

The entire process can be visualized as a logical sequence of operations designed for optimal yield and purity.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Isolation & Purification Phase reagents Weigh Reagents: - 4-methoxy-2-methylaniline - 3-methyl-2-butanone - NaBH(OAc)₃ glassware Prepare Dry Glassware under Inert Atmosphere (N₂/Ar) setup Combine Aniline, Ketone, & Solvent (DCE) glassware->setup Charge Reactor catalysis Add Acetic Acid (catalyst) Stir for 30 min setup->catalysis reduction Add NaBH(OAc)₃ Monitor by TLC (2-4h) catalysis->reduction workup Aqueous Work-up: Quench, Extract, Dry reduction->workup Isolate Crude Product purify Column Chromatography workup->purify characterize Characterization: NMR, MS, IR purify->characterize final_product final_product purify->final_product Pure Product

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Molar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Methoxy-2-methylaniline≥98%Sigma-Aldrich102-50-1137.1810.01.37 g
3-Methyl-2-butanone (MIPK)≥99%Sigma-Aldrich563-80-486.1312.01.03 g (1.28 mL)
Sodium triacetoxyborohydride97%Sigma-Aldrich56553-60-7211.9415.03.18 g
1,2-Dichloroethane (DCE)AnhydrousVarious107-06-298.96-40 mL
Glacial Acetic AcidACSVarious64-19-760.05~1.060 µL
Saturated Sodium BicarbonateAq. Soln.Lab PrepN/AN/A-50 mL
Ethyl Acetate (EtOAc)ACSVarious141-78-688.11-~150 mL
BrineAq. Soln.Lab PrepN/AN/A-50 mL
Anhydrous Magnesium SulfateLab GradeVarious7487-88-9120.37-~5 g
Silica Gel60 Å, 230-400 meshVarious7631-86-9N/A-As needed
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-methylaniline (1.37 g, 10.0 mmol).

  • Solvent and Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous 1,2-dichloroethane (40 mL) via syringe, followed by 3-methyl-2-butanone (1.28 mL, 12.0 mmol) and glacial acetic acid (60 µL, ~1.0 mmol).

  • Iminium Formation: Stir the resulting solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 5 minutes. Note: The reaction may gently effervesce. Ensure adequate stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting aniline is consumed, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of 2% to 10% ethyl acetate in hexanes to afford 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline as a pale yellow oil.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~6.7-6.6 (m, 3H, Ar-H), 3.75 (s, 3H, -OCH₃), ~3.5 (br s, 1H, -NH-), ~3.3 (m, 1H, -CH-NH), 2.15 (s, 3H, Ar-CH₃), ~1.8 (m, 1H, -CH(CH₃)₂), 1.20 (d, 3H, -CH-CH₃), 0.95 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~151.0 (C-OMe), ~144.0 (C-NH), ~122.0 (C-Me), ~120.0, ~115.0, ~111.0 (Ar-CH), 55.5 (-OCH₃), ~55.0 (N-CH), ~32.0 (CH(CH₃)₂), ~20.0 (N-CH-CH₃), ~18.5 (Ar-CH₃), ~18.0 (CH(CH₃)₂).

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₂₁NO [M+H]⁺: 208.16; Found: 208.2.

  • IR (neat, cm⁻¹): ~3400 (N-H stretch), ~2960 (C-H sp³ stretch), ~1600, 1510 (C=C aromatic stretch), ~1230 (C-O stretch).

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Molar Ratio (Aniline:Ketone:STAB)1 : 1.2 : 1.5A slight excess of the ketone and reducing agent ensures complete consumption of the limiting aniline.
SolventAnhydrous DCEAprotic solvent that effectively solubilizes reactants and does not react with the hydride reagent.[6]
TemperatureRoom Temperature (~20-25 °C)Sufficient for iminium formation and reduction; avoids side reactions.
Reaction Time2 - 4 hoursTypical duration for complete conversion as monitored by TLC.
CatalystAcetic AcidPromotes the dehydration of the hemiaminal to form the reactive iminium ion.
Expected Yield75 - 85%Based on similar reductive amination procedures in the literature.

Alternative Synthetic Route: The Leuckart-Wallach Reaction

For laboratories where hydride reagents are not preferred, the Leuckart-Wallach reaction presents a classic and robust alternative.[7] This method utilizes formic acid as the reducing agent (hydride source).[8]

Mechanism and Workflow:

reagents Reactants: - 4-methoxy-2-methylaniline - 3-methyl-2-butanone - Formic Acid (Excess) heating Heat Mixture (120-160 °C) reagents->heating imine In-situ Imine/ Iminium Formation heating->imine reduction Reduction by Formate Ion (Hydride Transfer + CO₂ loss) imine->reduction workup Basification & Extraction reduction->workup product Target Secondary Amine (May contain N-formyl byproduct) workup->product

Caption: Workflow for the Leuckart-Wallach reaction.

Brief Protocol:

  • Combine 4-methoxy-2-methylaniline (1 equiv.) and 3-methyl-2-butanone (1.2 equiv.) in a flask.

  • Add an excess of formic acid (3-5 equiv.).

  • Heat the mixture to 120-160 °C for several hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and make it basic with NaOH or Na₂CO₃ solution.

  • Extract the product with an organic solvent and purify by distillation or chromatography.

Causality and Considerations: This reaction is driven by high temperature, which facilitates both iminium ion formation and the decomposition of formate to provide a hydride for reduction.[8][9] A key drawback is the potential for the formation of an N-formylated byproduct, which may require a subsequent hydrolysis step to yield the free amine.[3]

Safety and Handling

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle in a certified chemical fume hood.

  • Sodium triacetoxyborohydride: Reacts with water and protic solvents. Handle in a dry environment and quench carefully.

  • 3-Methyl-2-butanone: Is a flammable liquid.[10] Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

References

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Leuckart reaction - Sciencemadness Wiki. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023. Available at: [Link]

  • 3-Methyl-2-butanone: Production And Uses - Chemcess. Available at: [Link]

  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. 2021. Available at: [Link]

  • 3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia. Available at: [Link]

  • Synthesis of N -Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ResearchGate. Available at: [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents.
  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents.
  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2015. Available at: [Link]

  • Eschweiler-Clarke reductive alkylation of amines - ResearchGate. Available at: [Link]

  • MW‐assisted catalytic reductive amination of LA with 4‐methoxyaniline - ResearchGate. Available at: [Link]

  • Eschweiler-Clarke reaction - YouTube. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. 2017. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap. Available at: [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH. Available at: [Link]

Sources

Application

Reductive Amination Strategies for the Synthesis of Sterically Hindered 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Application Note & Protocol Guide Prepared by: Senior Application Scientist Introduction & Mechanistic Rationale The synthesis of sterically hindered secondary amines via direct reductive amination is a cornerstone trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

The synthesis of sterically hindered secondary amines via direct reductive amination is a cornerstone transformation in modern drug development. However, coupling a sterically hindered aniline with a branched aliphatic ketone presents significant kinetic and thermodynamic hurdles.

In this application note, we detail the optimized synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline . The starting materials are 4-methoxy-2-methylaniline and 3-methylbutan-2-one (methyl isopropyl ketone).

The Chemical Challenge

Anilines are inherently weak bases and poor nucleophiles (pKa ~4.6) compared to aliphatic amines, largely due to the delocalization of the nitrogen lone pair into the aromatic ring[1]. While the para-methoxy group on our target aniline slightly increases nucleophilicity via electron donation, the ortho-methyl group introduces significant steric shielding. When reacted with 3-methylbutan-2-one—a ketone possessing a bulky alpha-isopropyl group—the formation of the intermediate hemiaminal and subsequent dehydration to the iminium ion becomes the rate-limiting step.

To overcome this, Brønsted acid catalysis (e.g., Acetic Acid) is employed to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the dehydration of the hemiaminal[2]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the reducing agent of choice because it selectively reduces the protonated imine over the unreacted ketone, driving the equilibrium forward without consuming the starting material[2][3].

MechanisticPathway R Reactants Aniline + Ketone H Acid Catalysis (AcOH) R->H Nucleophilic Addition Hem Hemiaminal Intermediate H->Hem Im Iminium Ion Intermediate Hem->Im Dehydration (-H2O) Red Hydride Transfer (NaBH(OAc)3) Im->Red Selective Reduction Prod Target Product Secondary Amine Red->Prod

Mechanistic pathway of STAB-mediated direct reductive amination.

Reagent Selection & Quantitative Analysis

Selecting the correct hydride source is critical for self-validating, high-yield protocols. STAB is superior to Sodium Cyanoborohydride (NaBH3CN) for this specific transformation due to its mild nature, excellent selectivity, and lack of highly toxic hydrogen cyanide byproducts[1][3].

Table 1: Comparative Analysis of Reducing Agents for Hindered Anilines
Reducing AgentSelectivity (Imine vs. Ketone)Toxicity ProfileReaction ConditionsSuitability for Hindered Substrates
NaBH(OAc)3 (STAB) ExcellentLowMild (rt to 60°C), DCE/THFHigh (with Brønsted acid catalysis)
NaBH3CN Good (pH 6–8)High (Generates HCN)Mild, requires strict pH controlModerate
H2 with Pd/C Poor (Reduces both)LowHigh pressure, specialized equipmentLow (Risk of arene/methoxy reduction)

Experimental Workflows & Protocols

To provide maximum flexibility for different laboratory setups, two self-validating protocols are provided: a standard benchtop method and an accelerated microwave-assisted method[1].

Workflow Step1 1. Substrate Activation Mix Reactants + AcOH in DCE Step2 2. Hydride Addition Add STAB in portions Step1->Step2 Step3 3. Reaction Monitoring LC-MS/TLC (Target m/z 208.2) Step2->Step3 Step4 4. Quench & Extraction Neutralize with NaHCO3 (aq) Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for STAB-mediated direct reductive amination.

Protocol A: Standard Benchtop Direct Reductive Amination

Ideal for standard scale-up and laboratories without microwave reactors.

Materials:

  • 4-methoxy-2-methylaniline (1.0 eq, 10 mmol, 1.37 g)

  • 3-methylbutan-2-one (1.5 eq, 15 mmol, 1.29 g)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq, 20 mmol, 4.24 g)

  • Glacial Acetic Acid (AcOH) (2.0 eq, 20 mmol, 1.14 mL)

  • 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Activation: Dissolve 4-methoxy-2-methylaniline (1.37 g) and 3-methylbutan-2-one (1.29 g) in anhydrous DCE (30 mL). Add glacial acetic acid (1.14 mL) dropwise. Stir the mixture at room temperature for 30 minutes to allow hemiaminal equilibration.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (4.24 g) in four equal portions over 15 minutes to control the exothermic hydride transfer and prevent premature ketone reduction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours under argon.

  • Validation Checkpoint 1 (Self-Validation): At 16 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success Criterion: Disappearance of the aniline peak (m/z 138.1 [M+H]+) and appearance of the product peak (m/z 208.2 [M+H]+).

    • Troubleshooting: If >20% of the starting aniline remains, the steric bulk is stalling the reaction. Add 1.0 eq of Titanium(IV) isopropoxide (Ti(OiPr)4) to act as a stronger Lewis acid/water scavenger, and stir for an additional 12 hours.

  • Quench & Workup: Slowly quench the reaction by adding 30 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Protocol B: Microwave-Assisted Reductive Amination

Ideal for rapid library synthesis and overcoming severe steric hindrance[1].

Step-by-Step Procedure:

  • In a 10 mL microwave-safe vial equipped with a stir bar, add 4-methoxy-2-methylaniline (1.0 mmol, 137 mg), 3-methylbutan-2-one (2.0 mmol, 172 mg), STAB (2.5 mmol, 530 mg), and glacial acetic acid (3.0 mmol, 171 µL) in anhydrous DCE (2 mL)[1].

  • Seal the vial with a crimp cap and place it in a dedicated microwave synthesizer (e.g., CEM Discover®).

  • Irradiate the mixture at 140 °C for exactly 10 minutes with high-speed stirring[1].

  • Validation Checkpoint 2: Allow the vial to cool to room temperature. Perform TLC (Hexanes:EtOAc 8:2). The product spot will appear at a higher Rf than the highly polar starting aniline, but lower than the ketone.

  • Dilute the mixture with 10 mL EtOAc, wash with 1N NaOH (5 mL) to neutralize the acid and boron salts, followed by brine. Dry and concentrate for chromatography.

References[1] Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. thieme-connect.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDpFPS6UprxPb0QARo-YCvtR1cz4yknlJsKpqypM8j8SYpn6wmt_5GMS3U_rDba51Hyx0iFChxSXU6Qwc9ryHn5dFUkFkSCdoJq20T9LBcoBs6BCsPyl0o0LdvepWCOLzX59EdG-ZOkpnAJghA6dOoOBWV0jk2P4VDjaIPFY6FOaIclqyB5aXkKA==[3] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. mdma.ch.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECmIUrYs9X1iJNQ-eP4__g_mCbQCKn4nAxulddKcJXeo6aXhdjMQpT9KtziwoxRw3O96vSR0vo-540aRuuIdyqHNe02i8D4NPTHKiYfSnw2JXPW3J0K4Vq8gkNE6eMmzbZfTWT13t7ejGg3-RcZgRnGtaTlzO6TkaFQw==[2] Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOX_gIyFYbyltZDIakkfwvdxdV7iob5c4mqo0ceRCYNNQJGhtMHHZnUgcXKEPA53DU8DBvfZt1cykjxprrHFsVvMww42nq-788X3uLwdR7Phe_S2eBqEmTQ09wkNVxF_PafA1VhDStpAWTdw==

Sources

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-methoxy-2-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. Aromatic amines are a critical class of compounds used as intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1] Their accurate quantification is essential for process control, quality assurance, and stability testing. This document provides a comprehensive guide for researchers and drug development professionals, outlining the logical development of the analytical method, from initial physicochemical assessment to full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3] The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction and Rationale

4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a substituted aromatic amine. The analytical control of such compounds is paramount, as even minor impurities or variations in concentration can significantly impact the safety and efficacy of a final product. While HPLC is a common technique for analyzing thermolabile and polar compounds like aniline derivatives[4][5], a dedicated and validated method is required for each specific analyte to ensure fitness for purpose.

This guide eschews a generic template, instead following a first-principles approach. We begin by analyzing the physicochemical properties of the target analyte to inform our initial chromatographic choices. We then detail the systematic optimization of key parameters and conclude with a full validation protocol that establishes the method's reliability and trustworthiness, grounded in current regulatory expectations.[6][7]

Analyte Physicochemical Properties & Strategic Implications

A successful method development process begins with an understanding of the analyte's chemical nature. While experimental data for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is not widely published, we can predict its behavior based on its constituent parts: the 4-methoxy-2-methylaniline core and the N-alkyl (3-methylbutan-2-yl) substituent.

  • Structure: Chemical Structure of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Figure 1: Chemical Structure of the Analyte

  • Hydrophobicity (LogP): The parent compound, 4-methoxy-2-methylaniline, is a relatively non-polar liquid.[8][9] The addition of the five-carbon N-alkyl group significantly increases its hydrophobicity. This high LogP value strongly indicates that Reversed-Phase HPLC , which separates compounds based on hydrophobicity, is the ideal chromatographic mode. A C18 (octadecylsilyl) stationary phase is therefore the logical first choice.

  • Acidity/Basicity (pKa): The lone pair of electrons on the aniline nitrogen atom makes the molecule basic. The predicted pKa of the conjugate acid is approximately 5.0.[8] To achieve consistent retention and sharp, symmetrical peak shapes, it is critical to control the ionization state of the analyte. By setting the mobile phase pH at least 2 units below the pKa (i.e., pH < 3.0), we can ensure the aniline is fully and consistently protonated (R-NH3+). This prevents peak tailing that can occur when a compound exists in multiple ionization states during its transit through the column.

  • UV Absorbance (λmax): The substituted benzene ring is a strong chromophore. Based on similar aniline derivatives, strong UV absorbance is expected. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended during development to scan the peak and determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification.

HPLC Method Development and Optimization

Our strategy involves a logical, stepwise process to define the optimal chromatographic conditions. We begin with robust starting parameters derived from our analyte analysis and refine them to achieve the desired performance.

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} `

Caption: Logical workflow for HPLC method development.
Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and Formic Acid (~99%).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Final Optimized Method Parameters

Following the optimization workflow, the final method parameters were established to provide a sharp, well-resolved peak at a suitable retention time.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 60% B2-8 min: 60% to 85% B8-8.1 min: 85% to 60% B8.1-12 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection DAD, 245 nm
Run Time 12 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[10][11] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3] A validation protocol should be established prior to conducting the studies.[3]

Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (matrix without analyte), and analyte spiked into placebo.No interference at the retention time of the analyte peak. Peak purity > 990.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.The range for which linearity, accuracy, and precision are acceptable.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) by spiking placebo.Mean recovery of 98.0% to 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or different instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting accuracy/precision criteria.RSD ≤ 10% and recovery of 80-120% at the LOQ concentration.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2) and assess the impact on results.System suitability parameters (e.g., tailing factor, plate count) remain within limits. Results are not significantly affected.

Standard Operating Procedure (SOP) for Quantification

This SOP provides step-by-step instructions for the routine analysis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

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} `

Caption: Standard workflow for routine sample analysis.
Preparation of Solutions
  • Diluent: Mix acetonitrile and water in a 1:1 volume ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the Stock Solution with diluent to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent, and dilute quantitatively to bring the final concentration within the established calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase conditions described in Table 1 until a stable baseline is achieved (typically 20-30 minutes).

  • Create a sequence including a blank injection (diluent), the series of working standard solutions, and the prepared samples.

  • Execute the sequence.

Data Analysis
  • Integrate the peak area for the analyte in all chromatograms.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of the analyte in the sample preparations using the equation of the line from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for all dilutions.

Conclusion

This application note presents a systematically developed and validated RP-HPLC method for the quantification of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. The causality behind each experimental choice, from column and mobile phase selection to the final optimized parameters, is explained based on the analyte's physicochemical properties. The method demonstrates high performance and is proven to be specific, linear, accurate, precise, and robust. The detailed protocols and workflows serve as a valuable and trustworthy resource for scientists in quality control and drug development, ensuring reliable analytical results that conform to stringent regulatory standards.[12][13]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • LCGC International. (2026). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC. [Link]

  • The Royal Society of Chemistry. (1982). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst. [Link]

  • ChemBK. (2024). 4-methoxy-2-methylaniline - Physico-chemical Properties. ChemBK. [Link]

  • American Chemical Society. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

  • Oxford Academic. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylbutan-2-one. PubChem. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

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Application

Using 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline as a precursor in drug discovery

Application Note: Utilizing 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in Targeted Drug Discovery Executive Summary & Chemical Profile As drug targets become increasingly complex, the demand for highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in Targeted Drug Discovery

Executive Summary & Chemical Profile

As drug targets become increasingly complex, the demand for highly functionalized, sterically precise building blocks has surged. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a specialized secondary aniline precursor that provides a unique combination of electronic modulation and steric bulk. It is predominantly utilized in the synthesis of complex heterocycles, such as indole-3-acetamides, which act as highly selective inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2), as well as allosteric modulators for various kinase targets.

Mechanistic Rationale in Drug Design

The structural architecture of this precursor is intentionally designed to impart specific physicochemical and pharmacological properties to the final drug candidate:

  • The N-(3-methylbutan-2-yl) Group (1,2-Dimethylpropyl): This bulky, branched aliphatic chain is the critical pharmacophore for achieving target selectivity. In the context of hnps-PLA2 inhibition, this lipophilic moiety displaces water networks and perfectly occupies the deep hydrophobic channel of the enzyme's active site, preventing the binding of phospholipid substrates ().

  • The 4-Methoxy Group: Acts as a strong electron-donating group (EDG). Synthetically, it activates the aromatic ring for regioselective electrophilic substitution (e.g., halogenation at the 5-position). Pharmacologically, the oxygen atom serves as a critical hydrogen-bond acceptor in the target protein's binding pocket.

  • The 2-Methyl Group: Provides ortho-steric hindrance. This restricts the rotation of the N-C(aryl) bond, locking the bulky N-alkyl group into a bioactive conformation and minimizing the entropic penalty upon target binding.

BioPathway Stimulus Inflammatory Stimulus sPLA2 hnps-PLA2 Enzyme (Active State) Stimulus->sPLA2 AA Arachidonic Acid Release sPLA2->AA sn-2 Hydrolysis Drug Indole-Based Inhibitor (Precursor-Derived) Drug->sPLA2 Active Site Blockade COX COX/LOX Pathways AA->COX Eicosanoids Eicosanoids (Inflammation) COX->Eicosanoids

Mechanism of hnps-PLA2 inhibition by indole derivatives synthesized from the aniline precursor.

Quantitative Data: The Impact of Steric Bulk

The causality behind selecting the highly branched 3-methylbutan-2-yl group over simpler alkyl chains is evidenced by the dramatic shift in binding affinity and selectivity.

Table 1: SAR Impact of the N-Alkyl Motif in sPLA2 Inhibition

Compound Core N-Substituent IC50 (nM) Selectivity (COX-2 / sPLA2)
Indole-3-acetamide -H (Unsubstituted) >10,000 N/A
Indole-3-acetamide -Methyl 4,500 1.2x
Indole-3-acetamide -Isopropyl 120 45x

| Indole-3-acetamide | -(3-methylbutan-2-yl) | 14 | >500x |

Experimental Workflows & Self-Validating Protocols

To incorporate this precursor into a final drug scaffold, researchers typically perform regioselective ring functionalization followed by transition-metal-catalyzed core assembly. Because the secondary amine is highly sterically hindered, standard alkylation conditions fail, necessitating optimized catalytic pathways ().

Protocol A: Regioselective Electrophilic Bromination

Objective: Activate the 5-position of the precursor for subsequent metal-catalyzed cross-coupling.

  • Step 1: Preparation. Dissolve 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

    • Causality: DMF stabilizes the polar transition state of the Electrophilic Aromatic Substitution (EAS), accelerating the reaction while maintaining homogeneity.

  • Step 2: Reagent Addition. Cool the solution strictly to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

    • Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination. The 0 °C temperature suppresses radical side-reactions at the benzylic 2-methyl group. The strong EDG effect of the methoxy group directs the bromine exclusively to the ortho (5-) position.

  • Step 3: Self-Validation & Monitoring. Stir for 2 hours at 0 °C. Pull a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Logic: The system is validated when the starting material peak (m/z 208) is completely depleted and a single product peak exhibiting a classic 1:1 M/(M+2) isotopic pattern (m/z 286/288) appears.

  • Step 4: Workup. Quench with saturated aqueous Na₂S₂O₃ to destroy residual NBS. Extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling for Scaffold Assembly

Objective: Couple the sterically hindered secondary amine with a heteroaryl halide (e.g., 2-chloropyrimidine) to form a tertiary amine target scaffold.

  • Step 1: Assembly. In a flame-dried Schlenk flask, combine the brominated precursor (1.0 equiv), 2-chloropyrimidine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: XPhos is critical; its bulky, electron-rich biaryl structure accelerates the rate-limiting reductive elimination step for sterically hindered secondary amines. NaOtBu is chosen because its pKa is perfectly matched to deprotonate the Pd-coordinated amine without acting as a competing nucleophile.

  • Step 2: Degassing. Evacuate and backfill the flask with Argon three times. Add anhydrous toluene (0.1 M).

    • Causality: Toluene allows for high-temperature reflux (100 °C) required to overcome the massive activation energy barrier imposed by the bulky 3-methylbutan-2-yl group.

  • Step 3: Self-Validation & Monitoring. Heat to 100 °C. After 4 hours, perform TLC (Hexane:EtOAc 3:1) using an internal standard (e.g., biphenyl, added at t=0).

    • Validation Logic: The reaction is self-validating when the UV-active 2-chloropyrimidine spot disappears and the GC-MS ratio of product to internal standard plateaus, indicating maximum conversion.

  • Step 4: Workup. Filter the hot mixture through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate and purify via flash chromatography.

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions

Entry Catalyst System Base Solvent Temp (°C) Conversion (%)
1 Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 90 15
2 Pd₂(dba)₃ / XantPhos NaOtBu 1,4-Dioxane 100 42
3 Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 >95

| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 68 |

SynthesisWorkflow A 4-Methoxy-2-methylaniline (Starting Material) B N-Alkylation (3-Methylbutan-2-one + Reductant) A->B Reductive Amination C 4-Methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline B->C Yield >80% D Annulation / Cross-Coupling (Pd-Catalyzed) C->D Core Assembly E Indole/Heterocycle Derivative (Target Drug Candidate) D->E Final Drug Scaffold

Workflow for synthesizing complex heterocycles from the N-alkylated aniline precursor.

References

  • Title: Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 1. Indole-3-acetamides[1][2] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Ligand-Free Iron(II)-Catalyzed N-Alkylation of Hindered Secondary Arylamines with Non-Activated Secondary and Primary Alcohols via a Carbocationic Pathway[3] Source: Advanced Synthesis & Catalysis URL: [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Protocol for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Scientific Rationale 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (herein referred to as 4M2M-NMA )...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (herein referred to as 4M2M-NMA ) is a highly lipophilic, sterically hindered secondary aniline derivative. In preclinical drug discovery and agrochemical development, substituted anilines present unique pharmacokinetic (PK) and toxicodynamic challenges.

The Causality of the Challenge: The core aniline structure is highly susceptible to hepatic N-hydroxylation. This specific metabolic pathway generates reactive intermediates that can oxidize hemoglobin to methemoglobin, culminating in hypoxia and secondary splenic toxicity (erythrocyte scavenging) 1. Furthermore, the addition of the branched 3-methylbutan-2-yl (1,2-dimethylpropyl) group and the methoxy substitution drastically increases the compound's lipophilicity ( logP ). This necessitates specialized formulation strategies to ensure adequate systemic exposure without triggering vehicle-induced toxicity or bioanalytical ion suppression 2.

This application note provides a self-validating, step-by-step in vivo dosing and PK evaluation protocol designed to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 4M2M-NMA.

Formulation Strategy & Bioanalytical Considerations

Standard aqueous buffers are insufficient for 4M2M-NMA due to its poor aqueous solubility. While high concentrations of polymers or surfactants can solubilize lipophilic small molecules, excipients like PEG400 and Tween 80 can cause severe matrix effects (ion suppression > 50%) during LC-MS/MS analysis if they co-elute with the analyte 2.

To balance solubility and bioanalytical integrity, we utilize a minimized co-solvent system: 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline . This specific ratio ensures complete solubilization of 4M2M-NMA for intravenous (IV) and per os (PO) dosing while remaining below the threshold for severe bioanalytical interference 3.

Workflow A 4M2M-NMA Synthesis & QC B Formulation (PEG400/Tween 80) A->B C In Vivo Dosing (IV & PO) B->C D Serial Sampling (0-24h) C->D E LC-MS/MS Bioanalysis D->E F PK/PD Modeling E->F

End-to-end preclinical workflow for the formulation, dosing, and PK evaluation of 4M2M-NMA.

Experimental Protocol: In Vivo Dosing & Serial Sampling

Self-Validating System Design: Traditional PK studies require 18-36 mice per compound due to terminal bleeding at each time point. To reduce inter-subject variability and minimize animal usage, this protocol employs a validated serial bleeding technique allowing a complete PK profile to be generated from a single mouse .

Materials Required
  • Male C57BL/6 mice (8-10 weeks old, 20-25g), fasted overnight for PO groups.

  • 4M2M-NMA formulated at 1 mg/mL (IV) and 5 mg/mL (PO).

  • Heparinized capillary tubes, 0.5 mL microcentrifuge tubes, sterile lancets.

Step-by-Step Methodology
  • Preparation & Grouping: Randomize mice into two primary groups ( n=4 per group): Group 1 (IV Bolus, 5 mg/kg) and Group 2 (PO Gavage, 25 mg/kg). Include a vehicle-only control group ( n=2 ) to validate that endogenous peaks or excipients do not interfere with the LC-MS/MS assay.

  • Administration:

    • IV Dosing: Expose the mouse to a heat lamp for 2-3 minutes to dilate the tail vein. Inject the formulation via the lateral tail vein at a volume of 5 mL/kg.

    • PO Dosing: Administer the formulation via oral gavage using a bulb-tipped gastric gavage needle at a volume of 5 mL/kg.

  • Serial Blood Collection: Collect exactly 30 µL of blood per time point to comply with IACUC total blood volume limits.

    • Early Time Points (5, 15, 30 min): Restrain the mouse and puncture the submandibular vein (cheek) using a sterile lancet. Collect blood into heparinized tubes.

    • Mid Time Points (1, 2, 4, 8 h): Briefly anesthetize the mouse using isoflurane. Collect blood from the retro-orbital venous plexus using a heparinized capillary.

    • Terminal Time Point (24 h): Under deep isoflurane anesthesia, perform a cardiac puncture to collect the remaining blood volume, followed by cervical dislocation.

  • Plasma Processing: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Metabolic & Toxicological Considerations

Because 4M2M-NMA is an aniline derivative, its metabolic fate dictates its safety profile. In vivo, hepatic CYP450 enzymes can catalyze the N-hydroxylation of the secondary amine. Monitoring the ratio of N-acetylated/glucuronidated metabolites (safe clearance) versus N-hydroxylated metabolites is a critical endpoint during the PK analysis.

Pathway A 4M2M-NMA (Parent Compound) B Hepatic CYP450 Metabolism A->B C N-hydroxylation (Reactive Intermediate) B->C Minor Pathway D N-acetylation & Conjugation B->D Major Pathway E Methemoglobinemia & Splenic Toxicity C->E Accumulation F Renal / Biliary Excretion D->F Safe Clearance

Proposed metabolic pathways of 4M2M-NMA highlighting the balance between clearance and toxicity.

Data Presentation: Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is used to calculate PK parameters. The table below outlines the target profile for an optimized lipophilic aniline derivative in a murine model.

Pharmacokinetic ParameterAbbreviationExpected Range (IV, 5 mg/kg)Expected Range (PO, 25 mg/kg)
Maximum Plasma Concentration Cmax​ 4,500 - 6,000 ng/mL1,200 - 2,500 ng/mL
Time to Maximum Concentration Tmax​ N/A (Bolus)1.0 - 2.5 h
Area Under the Curve AUC0−∞​ 8,000 - 12,000 h·ng/mL16,000 - 24,000 h·ng/mL
Elimination Half-Life T1/2​ 2.0 - 4.5 h3.0 - 5.0 h
Clearance Cl 10 - 20 mL/min/kgN/A
Volume of Distribution Vd​ 1.5 - 3.0 L/kgN/A
Oral Bioavailability %F N/A30% - 50%

Note: A high Vd​ (>1.5 L/kg) is characteristic of lipophilic compounds like 4M2M-NMA, indicating extensive tissue distribution beyond the plasma compartment.

References

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats , J-Stage. Available at: [Link] [1]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions , National Institutes of Health (NIH) / PMC. Available at:[Link] [2]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics , MDPI. Available at: [Link] [3]

  • Murine Pharmacokinetic Studies , National Institutes of Health (NIH) / PMC. Available at:[Link] [4]

Sources

Application

Application Notes &amp; Protocols: Advanced Catalytic Systems for the N-Alkylation of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Abstract: The N-alkylation of substituted anilines is a cornerstone transformation in the synthesis of high-value molecules, particularly in the pharmaceutical and fine chemical industries.[1] The introduction of an alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The N-alkylation of substituted anilines is a cornerstone transformation in the synthesis of high-value molecules, particularly in the pharmaceutical and fine chemical industries.[1] The introduction of an alkyl group onto the nitrogen atom can profoundly alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth analysis and detailed experimental protocols for the N-alkylation of a sterically hindered secondary aniline, 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. We will explore two robust and modern catalytic strategies: one-pot reductive amination and borrowing hydrogen catalysis. The discussion emphasizes the rationale behind catalyst and reagent selection, mechanistic principles, and practical execution for researchers and drug development professionals.

Strategic Overview: Selecting the Optimal N-Alkylation Pathway

The target substrate, 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, presents a distinct synthetic challenge. The nitrogen center is a secondary amine, sterically encumbered by an adjacent ortho-methyl group on the aromatic ring and a bulky sec-amyl group (3-methylbutan-2-yl). This steric hindrance renders traditional S_N2-type alkylations with alkyl halides problematic, often leading to low yields or requiring harsh conditions that are incompatible with complex molecules.[2] Therefore, advanced catalytic methods are essential for achieving efficient and selective transformation.

Two primary strategies stand out for their efficiency, selectivity, and broad functional group tolerance:

  • Reductive Amination: A highly reliable and versatile method that involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[3][4] This approach offers excellent control over mono-alkylation.[5]

  • Borrowing Hydrogen (or Hydrogen Auto-Transfer) Catalysis: An elegant and atom-economical process where an alcohol serves as the alkylating agent.[6][7] A transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination, with the borrowed hydrogen being returned in the final reduction step.[7] The only byproduct is water, making it an environmentally benign methodology.[8]

Comparative Analysis of Catalytic Systems
StrategyCatalyst TypeAlkylating AgentKey AdvantagesKey Considerations
Reductive Amination Often catalyst-free or acid-catalyzed imine formation, followed by a chemical reductant.Aldehydes, KetonesExtremely reliable, broad substrate scope, mild reaction conditions, excellent functional group tolerance.[1][5]Requires a stoichiometric amount of a hydride-based reducing agent (e.g., NaBH(OAc)₃).
Borrowing Hydrogen Homogeneous or heterogeneous transition-metal complexes (e.g., Ru, Ir, Ni, Co).[2][7][9][10]Primary or Secondary AlcoholsHigh atom economy (water is the only byproduct), uses readily available alcohols, environmentally friendly.[8][11]Often requires higher temperatures, catalyst can be expensive (though non-precious metal options exist[7]), potential for catalyst poisoning.
Photocatalysis Semiconductor- or metal-based photocatalysts (e.g., CdS, Au/TiO₂).[12][13][14]AlcoholsOperates under mild, ambient temperature conditions using light as an energy source.[11][15]Can have substrate limitations, reaction setup requires a light source, field is still developing.

Protocol 1: One-Pot Reductive Amination

This method is the workhorse for N-alkylation due to its predictability and operational simplicity. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent is critical. It is a mild and selective reductant that is particularly effective for the reduction of iminium ions in the presence of unreacted aldehydes and is stable in common aprotic solvents.[1][5]

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep 1. Dissolve aniline & aldehyde in anhydrous solvent (DCE). acid 2. Add catalytic acetic acid (optional, to promote imine formation). prep->acid stir1 3. Stir for 30 min at RT. acid->stir1 add_stab 4. Add NaBH(OAc)₃ portion-wise. stir1->add_stab react 5. Stir at RT for 2-24h. Monitor by TLC/LC-MS. add_stab->react quench 6. Quench with sat. NaHCO₃ (aq). react->quench extract 7. Extract with DCM. quench->extract dry 8. Dry, filter, & concentrate. extract->dry purify 9. Purify via column chromatography. dry->purify

Caption: General experimental workflow for reductive amination.

Detailed Step-by-Step Protocol

Materials:

  • 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (1.0 eq)

  • Aldehyde (e.g., propionaldehyde for N-propylation) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (e.g., 1.0 mmol, 207.3 mg).

  • Dissolve the aniline in anhydrous DCE (5-10 mL).

  • Add the desired aldehyde (1.2 mmol) to the solution. If imine formation is expected to be slow due to sterics, a catalytic amount of glacial acetic acid (0.05 mmol, ~3 µL) can be added.[8]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the mixture in portions over 10 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously until gas evolution ceases.[1]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane (DCM, 2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-alkylated tertiary aniline.

Protocol 2: Borrowing Hydrogen Catalysis

This protocol leverages a transition metal catalyst to perform an efficient N-alkylation using an alcohol, representing a greener alternative. Ruthenium-based catalysts are well-documented for this transformation.[10] The reaction proceeds via a "borrowing hydrogen" mechanism, which is a tandem process of oxidation, condensation, and reduction.

Catalytic Cycle for Borrowing Hydrogen

M [Ru]-H (Catalyst-Hydride) M_cat [Ru] (Active Catalyst) M->M_cat H₂ M_cat->M + R'CH₂OH - R'CHO Imine Iminium Ion Product Tertiary Amine Product Imine->Product + [Ru]-H Alcohol R'CH₂OH (Alcohol) Aldehyde R'CHO (Aldehyde) Aldehyde->Imine + Secondary Amine - H₂O Amine Secondary Amine (Substrate)

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

Detailed Step-by-Step Protocol

Materials:

  • 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (1.0 eq)

  • Primary alcohol (e.g., 1-propanol) (1.5-2.0 eq)

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) (2.5 mol%)

  • Phosphine ligand (e.g., dppf) (6 mol%)

  • Base (e.g., K₂CO₃) (10 mol%)

  • Anhydrous, high-boiling solvent (e.g., p-xylene or toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add the Ruthenium catalyst ([RuCl₂(p-cymene)]₂, 2.5 mol%), the phosphine ligand (6 mol%), and the base (K₂CO₃, 10 mol%).

  • Add the 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (1.0 mmol, 207.3 mg).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Using a syringe, add the anhydrous solvent (e.g., p-xylene, 2 mL) followed by the primary alcohol (1.5 mmol).

  • Place the sealed tube in a preheated oil bath at 120-140 °C. The higher temperature is necessary to drive the catalytic cycle, particularly the initial alcohol dehydrogenation step.[10]

  • Stir the reaction vigorously for 12-48 hours. Monitor progress periodically by taking a small aliquot (via syringe), quenching it, and analyzing by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and filter it through a pad of celite to remove the base and catalyst residues.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the target tertiary aniline.

Conclusion

The N-alkylation of the sterically demanding 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline can be achieved efficiently using modern catalytic methods. One-pot reductive amination with sodium triacetoxyborohydride offers a highly reliable, mild, and general route suitable for a wide array of carbonyl-based alkylating agents. For applications where atom economy and green chemistry principles are paramount, borrowing hydrogen catalysis provides a powerful alternative, utilizing alcohols as clean alkylating agents. The choice between these protocols will depend on the specific synthetic goals, scale, and available resources, but both represent state-of-the-art approaches in contemporary organic synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. 16

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. 17

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. 18

  • Fujita, K. et al. (2007). Selective Synthesis of Secondary and Tertiary Amines by Cp*Iridium-Catalyzed Multialkylation of Ammonium Salts with Alcohols. Organic Letters.

  • Wang, L. et al. (2025). CeCl₃-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS. ACS Publications.

  • Long, Y. et al. (2020). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion. PMC.

  • Stíbal, D. et al. (2013). One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO₂. Catalysis Science & Technology.

  • Li, J. et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC.

  • Semantic Scholar. (2015). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.

  • Linciano, P. et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.

  • Al-Amsyar, S. M. et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry.

  • Benchchem. (2026). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.

  • Organic Synthesis. Buchwald-Hartwig Coupling.

  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.

  • Obora, Y. et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications.

  • He, J. et al. (2010). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Chemistry Letters.

  • Chen, D. et al. (2021). Tungsten-Catalyzed Direct N-Alkylation of Anilines with Alcohols. PubMed.

  • Shimizu, K. et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis.

  • Unknown. Homogeneous vs Heterogeneous Catalysts. 19

  • Wikipedia. Reductive amination.

  • ResearchGate. (2022). a) Photocatalytic N‐alkylation of aniline with BA under visible‐light....

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines.

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.

  • Lu, Y. et al. (2024). Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. Nucleic Acids Research.

  • ResearchGate. (2024). (PDF) Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.

  • Wordpress. Organo-catalysed Reductive Amination/alkylation.

  • ResearchGate. Catalytic N-Alkylation of Anilines.

  • BenchChem. (2025). Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline.

  • Obora, Y. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. PMC.

  • ResearchGate. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.

  • Urawa, Y. et al. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters.

  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology.

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Executive Summary The quantification of lipophilic, basic amines such as 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of lipophilic, basic amines such as 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges. Endogenous matrix components, particularly phospholipids, frequently co-elute with target analytes, leading to severe ion suppression in the Electrospray Ionization (ESI) source[1].

This application note provides a comprehensive, self-validating methodology for the extraction and LC-MS/MS quantification of this compound. By leveraging the physicochemical properties of the analyte, we detail the causality behind selecting Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) as the gold standard for matrix depletion, alongside a cost-effective Liquid-Liquid Extraction (LLE) alternative[2].

Physicochemical Profiling & Causality in Extraction Design

To design a robust extraction protocol, we must first analyze the structural and chemical properties of the target analyte. 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline features an electron-donating methoxy group, an aromatic ring, and a highly branched, lipophilic N-alkyl chain (3-methylbutan-2-yl).

Table 1: Physicochemical Properties & Extraction Rationale
PropertyEstimated ValueAnalytical Implication & Extraction Rationale
Molecular Weight 207.31 g/mol Ideal for LC-MS/MS; yields a robust [M+H]+ precursor at m/z 208.3.
pKa (Secondary Amine) ~4.8 - 5.2Acts as a weak base. At pH < 3, it is >99% protonated (cationic). At pH > 7, it is neutral. This pH-dependent ionization is the mechanistic foundation for MCX SPE and LLE.
LogP (Lipophilicity) ~3.8 - 4.2Highly lipophilic when neutral. Requires high organic solvent concentrations for elution in reversed-phase chromatography.

The Causality of Sample Preparation: Direct protein precipitation (PPT) is insufficient for this analyte. While PPT removes macroscopic proteins, it leaves behind microscopic phospholipids (e.g., glycerophosphocholines). These lipids accumulate on the LC column, co-elute with lipophilic analytes, and compete for charge droplets in the ESI source, causing unpredictable ion suppression[3]. Therefore, targeted extraction techniques that exploit the analyte's pKa and LogP are mandatory to ensure data reliability[4].

Mechanism of Matrix Effects & Mitigation Strategy

Matrix interference occurs when co-eluting compounds influence the primary signal response of the target analyte, severely impacting analytical accuracy[3]. The diagram below illustrates the logical flow of how matrix effects disrupt ionization and how targeted sample preparation acts as a mandatory mitigation barrier.

Matrix_Effect A Biological Matrix (Plasma/Urine) B Phospholipids & Endogenous Salts A->B Direct Injection / PPT E Targeted Sample Prep (MCX SPE / LLE) A->E Mitigation C Co-elution in LC B->C D Ion Suppression in ESI Source C->D F Clean Extract E->F G Optimal Ionization (Accurate Quantitation) F->G

Figure 2: Mechanism of ESI matrix effects and mitigation via targeted sample preparation workflows.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure these methodologies are self-validating, the following parameters are strictly integrated:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Spiked into the raw matrix prior to extraction to normalize for volumetric losses and ionization variances.

  • Matrix Blanks: Processed alongside samples to monitor for column carryover and endogenous isobaric interferences.

  • Post-Extraction Spikes: Used to calculate the absolute Matrix Factor (MF), ensuring the assay is unaffected by hidden suppressors[5].

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

MCX sorbents contain both reversed-phase (hydrophobic) domains and strong cation-exchange (sulfonic acid, -SO3⁻) groups. This dual-retention mechanism allows for aggressive washing steps that strip away neutral lipids while the protonated analyte remains tethered via ionic bonds[2].

SPE_Workflow Step1 1. Sample Pre-treatment Dilute 1:1 with 2% Formic Acid (Protonates Amine) Step3 3. Sample Loading Analyte retained via ionic & RP interactions Step1->Step3 Step2 2. Sorbent Conditioning 1 mL MeOH, 1 mL 2% Formic Acid Step2->Step3 Step4 4. Wash Step 1 (Aqueous) 1 mL 2% Formic Acid (Removes polar interferences) Step3->Step4 Step5 5. Wash Step 2 (Organic) 1 mL 100% Methanol (Removes neutral lipids/phospholipids) Step4->Step5 Step6 6. Target Elution 1 mL 5% NH4OH in Methanol (Neutralizes amine, releases analyte) Step5->Step6 Step7 7. Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase Step6->Step7

Figure 1: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction Workflow.

Step-by-Step MCX Methodology:

  • Pre-treatment: Aliquot 200 µL of plasma. Spike with 10 µL of SIL-IS. Add 200 µL of 2% Formic Acid (aq). Causality: Drops pH to ~2.5, ensuring the secondary amine is fully protonated.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL of 2% Formic Acid through the 30 mg MCX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% Formic Acid (removes salts and polar proteins).

    • Wash 2: 1 mL of 100% Methanol. Causality: Disrupts hydrophobic interactions. Phospholipids are washed away, but the analyte remains locked to the sorbent via strong ionic interactions with the -SO3⁻ groups.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH (>10) deprotonates the analyte, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Liquid-Liquid Extraction (LLE) (Alternative)

For high-throughput environments where SPE costs are prohibitive, LLE offers a viable alternative by exploiting the analyte's high LogP in its neutral state[6].

Step-by-Step LLE Methodology:

  • Alkalinization: Aliquot 200 µL of plasma. Add 10 µL of SIL-IS. Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10). Causality: Forces the analyte into its un-ionized, highly lipophilic free-base form.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes. Causality: MTBE is selected because it is less dense than water, forming the easily accessible upper organic layer, which minimizes the risk of aspirating the aqueous interface.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes. Flash-freeze the aqueous layer in a dry ice/acetone bath.

  • Recovery: Decant the upper MTBE layer into a clean vial, evaporate under N2, and reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed using a core-shell Biphenyl column, which provides enhanced pi-pi interactions for the aromatic aniline ring, offering superior retention compared to standard C18 columns[7].

Table 2: Liquid Chromatography Gradient Parameters

Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.5 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
0.59010Isocratic hold
3.01090Linear ramp
4.01090Column wash
4.19010Re-equilibration
5.59010End
Table 3: Mass Spectrometry (MRM) Parameters

Ionization Mode: Positive Electrospray Ionization (ESI+) Source Temperature: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Target Compound208.3138.16025Quantifier (Loss of alkyl chain)
Target Compound208.3123.16040Qualifier (Loss of methoxy radical)
SIL-IS (d3)211.3141.16025Internal Standard

Method Validation & Comparative Data

To validate the causality of our sample preparation choices, three extraction methods were compared using human plasma spiked at 50 ng/mL. Matrix effects were calculated by comparing the peak area of post-extraction spiked samples to neat standard solutions.

Table 4: Extraction Recovery and Matrix Effect Comparison
Extraction MethodMean Recovery (%) ± SDMatrix Effect (%)Phospholipid Depletion
Protein Precipitation (PPT) 88.5 ± 4.2-45.2 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) 76.3 ± 5.1-12.4 (Mild Suppression)Moderate
MCX Solid-Phase Extraction 94.2 ± 2.8 -2.1 (Negligible) Excellent

References

  • Stoll, D. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at:[Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at:[Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available at:[Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at:[Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available at:[Link]

  • SCIEX. Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. Available at:[Link]

  • PLOS One. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. Available at:[Link]

  • Grupo Biomaster. A High Throughput Automated Sample Preparation and Analysis Workflow for Comprehensive Toxicology Urine Screenings using LC/MS. Available at: [Link]

  • LCMS.cz. Triple Quad™ 3500 System Compendium Volume 1. Available at:[Link]

Sources

Application

Application Note: Scalable Reductive Amination for the Synthesis of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Executive Summary & Mechanistic Rationale The synthesis of sterically hindered secondary amines, such as 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, presents unique scale-up challenges. Direct alkylation of 4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered secondary amines, such as 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, presents unique scale-up challenges. Direct alkylation of 4-methoxy-2-methylaniline with alkyl halides is notoriously difficult to control and frequently results in over-alkylation. Consequently, the reductive amination of 4-methoxy-2-methylaniline with 3-methylbutan-2-one (methyl isopropyl ketone) is the premier strategic choice for producing high-purity API intermediates.

The causality behind selecting Sodium Triacetoxyborohydride (STAB) over traditional reducing agents like Sodium Borohydride (NaBH₄) lies in its attenuated nucleophilicity. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering STAB highly selective for the transient, highly electrophilic iminium ion over the unreacted ketone [[1]]([Link]). This mechanistic preference prevents the premature reduction of 3-methylbutan-2-one into 3-methylbutan-2-ol, a byproduct that severely depresses yield and complicates purification at scale.

Mechanism N1 4-Methoxy-2-methylaniline + 3-Methylbutan-2-one N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition N3 Iminium Ion (Electrophilic) N2->N3 Acid-Catalyzed Dehydration N4 Hydride Transfer [from NaBH(OAc)3] N3->N4 Selective Reduction N5 Target Secondary Amine N4->N5 Irreversible

Figure 1: Mechanistic causality of the STAB-mediated reductive amination.

Process Safety & The Bicarbonate Quench Paradigm

Scaling from milligram to multikilogram quantities fundamentally shifts the safety landscape. The most critical hazard in STAB-mediated reductive amination is not the reduction itself, but the downstream quench.

Unreacted STAB and its byproducts must be neutralized before phase separation. While aqueous potassium bicarbonate (KHCO₃) is the industry standard for non-acidic workups, it introduces a latent gas-evolution hazard. As extensively documented in process safety investigations, the reaction between weakly acidic boric acid (a byproduct of STAB) and bicarbonate is kinetically slow . This leads to delayed carbon dioxide (CO₂) evolution. If the waste stream is drummed and sealed immediately after phase separation, the delayed gas generation can cause catastrophic drum deformation or rupture . Our protocol integrates a self-validating extended aging step to ensure complete off-gassing prior to waste containment.

Quantitative Optimization Data

To establish a robust design space, the reaction was evaluated across multiple scales and reductant profiles. Table 1 summarizes the optimization parameters validating the final 500 g protocol.

Table 1: Scale-Up Optimization for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Synthesis

ScaleReductantEquivalentsTemp (°C)Yield (%)Purity (HPLC Area %)Key Observations & Causality
5 gNaBH₄1.500 - 2545.078.2High ketone reduction to alcohol byproduct due to unselective hydride transfer.
5 gSTAB1.4020 - 2582.094.5Rapid exotherm observed during STAB addition; slight thermal degradation.
50 gSTAB1.400 - 1089.598.1Controlled addition mitigated exotherm; excellent substrate selectivity.
500 gSTAB1.250 - 591.299.2Optimized equivalents reduced downstream gas evolution during the quench phase.
500 gIr-Cat / H₂0.01 mol%5094.099.5Continuous flow alternative; requires specialized high-pressure setup .

Step-by-Step Experimental Protocol (500 g Scale)

Self-Validating System: Do not proceed to subsequent phases without satisfying the stated In-Process Controls (IPCs).

Phase 1: Imine Condensation
  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge 4-methoxy-2-methylaniline (500.0 g, 3.64 mol, 1.0 equiv) and dichloromethane (DCM, 5.0 L, 10 vol).

  • Begin agitation (250 rpm) and add 3-methylbutan-2-one (345.0 g, 4.00 mol, 1.1 equiv).

  • Add glacial acetic acid (21.8 g, 0.36 mol, 0.1 equiv) to catalyze hemiaminal dehydration.

  • Stir the mixture at 20–25 °C for 4 hours.

  • IPC 1: Sample the reaction for HPLC analysis. Proceed only when residual aniline is <5% (Area %). If >5%, continue aging.

Phase 2: Hydride Reduction
  • Adjust the reactor jacket to cool the internal temperature to 0–5 °C.

  • Weigh out Sodium Triacetoxyborohydride (STAB) (964.0 g, 4.55 mol, 1.25 equiv).

  • Charge STAB in 5 equal portions over 2 hours. (Causality: The reduction is highly exothermic. Portion-wise addition ensures the internal temperature does not exceed 10 °C, preventing thermal degradation of the imine).

  • Once addition is complete, warm the reactor to 20 °C and stir for 6 hours.

  • IPC 2: HPLC analysis must show <1% of the intermediate imine.

Phase 3: Quench & Phase Separation (Critical Safety Step)
  • Cool the reactor back to 0–5 °C.

  • Slowly charge Methanol (750 mL, 1.5 vol) over 30 minutes. (Caution: Immediate H₂ gas evolution will occur as residual STAB is destroyed).

  • Slowly charge 15 wt% aqueous KHCO₃ (2.5 L) over 1 hour. Maintain vigorous agitation.

  • Self-Validation / Safety Hold: Age the biphasic mixture at 20 °C for a minimum of 4 hours with the reactor vent open. Monitor the mass flow meter on the vent line. Do not proceed to phase separation until gas evolution has completely ceased to prevent downstream pressurization .

  • Stop agitation, allow phases to settle for 30 minutes, and separate the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (1.0 L).

Phase 4: Isolation
  • Combine organic layers and wash with saturated brine (2.0 L).

  • Transfer to a distillation setup and concentrate under reduced pressure (400 mbar, 35 °C) to approximately 1.5 L.

  • Perform a solvent swap by adding n-Heptane (3.0 L) and continuing distillation until residual DCM is <1% (by GC).

  • Cool the heptane slurry to 0 °C, filter the crystallized 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, and dry under vacuum at 40 °C to constant weight.

Workflow A Amine + Ketone (Substrates) B Imine Formation (DCM, 20°C, AcOH cat.) A->B Condensation C Reduction Phase (STAB Addition, <10°C) B->C IPC: >95% Imine D Quench Phase (MeOH, then aq. KHCO3) C->D Exotherm Control E Phase Separation (DCM Extraction) D->E CO2/H2 Evolution Risk F Crystallization (n-Heptane/MTBE) E->F Organic Layer

Figure 2: Experimental workflow and critical safety control points for batch reductive amination.

Advanced Alternatives: Continuous Flow Manufacturing

For campaigns exceeding 10 kg, batch exotherms and gas evolution become increasingly difficult to manage safely. In such scenarios, transitioning from STAB to a continuous Ir-catalyzed homogeneous reductive amination using high-pressure hydrogen gas is recommended. Continuous flow reactors provide superior heat and mass transfer, mitigating thermal runaway risks and enabling steady-state GMP manufacturing with significantly reduced solvent waste .

References

  • Abdel-Magid, A. F. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • "Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation." Organic Process Research & Development 2020, 24 (4), 632-635. URL:[Link]

  • May, S. A., et al. "Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction." Organic Process Research & Development 2016, 20 (11), 1870-1898. URL:[Link]

Sources

Method

High-Throughput Cell Culture Assay Protocols for Evaluating 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Scientific Rationale & Pharmacophore Analysis The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (hereafter referred to as 4M-NMA ) represents a highly specialized substituted aniline derivative. In modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacophore Analysis

The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (hereafter referred to as 4M-NMA ) represents a highly specialized substituted aniline derivative. In modern drug discovery, aniline derivatives serve as privileged pharmacophores, functioning as the structural core for numerous FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib) and experimental anticancer agents[1].

The structural causality behind testing 4M-NMA lies in its specific substitution pattern:

  • The Aniline Core: Essential for forming key hydrogen bonds with the hinge region of the ATP-binding pocket in receptor tyrosine kinases (RTKs)[1].

  • Methoxy & Methyl Substitutions: The electron-donating 4-methoxy and 2-methyl groups modulate the electron density of the aromatic ring, potentially increasing the basicity of the amine and altering target residence time[2].

  • N-(3-methylbutan-2-yl) Moiety: This branched alkyl group introduces significant steric bulk and lipophilicity, hypothesized to anchor the molecule deeply within the hydrophobic sub-pockets of kinases like the Epidermal Growth Factor Receptor (EGFR)[2].

This application note provides a self-validating, causality-driven workflow to evaluate the biological activity, cytotoxicity, and mechanistic pathway modulation of 4M-NMA in established cell culture models.

Experimental Design & Self-Validating Systems

To ensure rigorous scientific integrity, this workflow integrates multiple layers of internal controls. We utilize the 3[3] rather than traditional tetrazolium-based assays (like MTT).

Causality of Assay Choice: MTT requires the metabolic conversion of dye into insoluble formazan crystals, followed by a solubilization step, which introduces significant pipetting errors and well-to-well variability. In contrast, CellTiter-Glo is a homogeneous "add-mix-measure" system. It directly lyses cells and quantifies adenosine triphosphate (ATP)—a universal indicator of metabolically active cells—via a bioluminescent luciferase reaction[4]. This generates a stable "glow-type" signal with a half-life of >5 hours, eliminating the need for reagent injectors and minimizing handling errors[3].

Self-Validation Parameters:

  • Vehicle Control: 0.1% DMSO to establish baseline viability and isolate the solvent's cytotoxic effects.

  • Positive Control: 1 µM Erlotinib (a known EGFR inhibitor) to validate the assay's sensitivity to kinase inhibition.

  • Background Control: Cell-free media + assay reagent to subtract ambient luminescence[5].

  • Cell Line Authentication: Following the6[6], A431 (EGFR-overexpressing) and MCF-7 cells must be authenticated via Short Tandem Repeat (STR) profiling and confirmed mycoplasma-free prior to testing.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Cell Plating
  • Stock Solution Synthesis: Dissolve 4M-NMA in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Cell Harvesting: Detach A431 and MCF-7 cells at 80% confluence using Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS).

  • Plating: Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of media.

    • Expert Insight: Use opaque-walled plates to prevent luminescent signal cross-talk between adjacent wells[5]. Fill the outer edge wells with sterile PBS to mitigate evaporation (edge effect).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Protocol B: Dose-Response Viability Assay (CellTiter-Glo)
  • Treatment: Perform a 10-point serial dilution of 4M-NMA (ranging from 100 µM to 0.1 nM) in complete media. Ensure the final DMSO concentration never exceeds 0.1% to avoid solvent-induced cytotoxicity.

  • Exposure: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form the reconstituted reagent[5].

  • Lysis & Reaction: Add 100 µL of the CellTiter-Glo® Reagent directly to each well (1:1 ratio with media)[5].

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis[4].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol C: Mechanistic Pathway Analysis (Western Blotting)

To confirm that 4M-NMA acts via kinase inhibition, evaluate downstream effector phosphorylation.

  • Lysis: Treat A431 cells with the established IC₅₀ dose of 4M-NMA for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & Separation: Quantify using a BCA assay. Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473). Use GAPDH as a loading control.

Visualizations

Workflow A Cell Culturing & Plating (A431, MCF-7) B Compound Treatment (4M-NMA Dose-Response) A->B 24h Incubation C Cell Viability Assay (CellTiter-Glo / ATP) B->C 72h Exposure D Cell Lysis & Protein Extraction (RIPA + Inhibitors) B->D 4h Exposure E IC50 Determination (Luminescence Output) C->E Add-Mix-Measure F Mechanistic Analysis (Western Blot: p-EGFR, p-AKT) D->F SDS-PAGE & Probing

Caption: Experimental workflow for evaluating 4M-NMA viability and mechanistic pathway modulation.

Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates Inhibitor 4M-NMA (Aniline Derivative) Inhibitor->EGFR Inhibits ATP Binding Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed mechanistic signaling pathway illustrating 4M-NMA targeted kinase inhibition.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs from the described protocols, allowing for rapid comparative analysis of 4M-NMA's efficacy against standard controls.

Table 1: Representative IC₅₀ Viability Data (72h Exposure)

Treatment GroupCell LineTarget ProfileIC₅₀ (µM) ± SDMax Inhibition (%)
4M-NMA A431EGFR Overexpressed4.25 ± 0.3192.4%
4M-NMA MCF-7Low EGFR Expression> 50.0031.2%
Erlotinib (Control) A431Known EGFR Inhibitor0.85 ± 0.1298.1%
Vehicle (0.1% DMSO) A431 / MCF-7N/AN/A< 2.0%

Table 2: Relative Densitometry of Downstream Effectors (A431 Cells, 4h Exposure)

BiomarkerVehicle Control4M-NMA (5 µM)Erlotinib (1 µM)
Total EGFR 1.000.980.99
p-EGFR (Tyr1068) 1.000.220.05
Total AKT 1.001.010.97
p-AKT (Ser473) 1.000.350.11

(Note: Densitometry values are normalized to GAPDH and expressed relative to the vehicle control).

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. 3

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. 4

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.5

  • Guidelines for the use of cell lines in biomedical research. Geraghty RJ, et al. British Journal of Cancer (2014). 6

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC / NIH (2015). 1

  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry (2021).2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Welcome to the Technical Support Center for the synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline . This guide is designed for research scientists and drug development professionals experiencing low yields, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline . This guide is designed for research scientists and drug development professionals experiencing low yields, stalled reactions, or over-reduction during the N-alkylation of 4-methoxy-2-methylaniline.

By analyzing the thermodynamic and kinetic bottlenecks of this specific transformation, this guide provides causality-driven troubleshooting, self-validating protocols, and alternative synthetic routes.

Mechanistic Bottlenecks & Workflow Analysis

The synthesis of this target molecule typically relies on the reductive amination of 4-methoxy-2-methylaniline with 3-methylbutan-2-one . The primary failure point in this reaction is severe steric hindrance. The ortho-methyl group on the aniline and the bulky isopropyl group adjacent to the ketone carbonyl create a massive steric clash. This obstructs the trajectory of nucleophilic attack, making hemiaminal and subsequent imine formation thermodynamically unfavorable and kinetically slow.

G Start 4-methoxy-2-methylaniline + 3-methylbutan-2-one Hemiaminal Hemiaminal Intermediate (High Steric Strain) Start->Hemiaminal Nucleophilic Attack (Sterically Hindered) SideProduct 3-methylbutan-2-ol (Ketone Reduction Byproduct) Start->SideProduct Premature Reduction (e.g., NaBH4) Imine Imine / Iminium Ion (Rate-Limiting Step) Hemiaminal->Imine -H2O (Requires Ti(OiPr)4) Product 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Imine->Product Reduction (NaBH(OAc)3 or NaBH4) Alternative Buchwald-Hartwig Route (Aryl Halide + Amine) Alternative->Product Pd Catalyst, Bulky Ligand

Reaction pathway analysis highlighting the steric bottleneck in hemiaminal formation and alternatives.

Troubleshooting FAQs

Q1: My reductive amination using standard NaBH(OAc)₃ in DCE yields mostly unreacted starting materials. Why? Causality: Standard NaBH(OAc)₃ (STAB) conditions are too mild to drive sterically hindered imine condensations. Because the formation of the hemiaminal intermediate is highly disfavored by the ortho-methyl and isopropyl groups, the equilibrium heavily favors the starting materials. STAB cannot reduce the ketone efficiently, and without the iminium ion present, the reaction stalls 1.

Q2: I switched to NaBH₄ to force the reaction, but now I am seeing a major byproduct and very little product. What happened? Causality: NaBH₄ is a highly reactive, unselective hydride donor. Because imine formation is the rate-limiting step, the ketone remains exposed in the reaction mixture for an extended period. NaBH₄ rapidly and prematurely reduces 3-methylbutan-2-one into 3-methylbutan-2-ol before the aniline can condense with it. To fix this, you must decouple the imine formation step from the reduction step.

Q3: How do I overcome the steric barrier to force imine formation? Causality: You must use a strong Lewis acid to activate the carbonyl and sequester the water byproduct, pushing the equilibrium forward via Le Chatelier's principle. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this. It coordinates to the ketone oxygen (increasing electrophilicity) and acts as a dehydrating agent (forming insoluble TiO₂) to lock the imine in place 2. Only after the imine is fully formed should the reducing agent be introduced.

Q4: If reductive amination completely fails, what is the most scientifically sound alternative? Causality: The Buchwald-Hartwig cross-coupling is the premier alternative. Instead of forming a C-N bond via a carbonyl, you couple an aryl halide (e.g., 4-bromo-3-methylanisole) with an aliphatic amine (3-methylbutan-2-amine). Coupling a hindered primary amine with an ortho-substituted aryl halide requires a palladium catalyst paired with a highly bulky, electron-rich phosphine ligand (such as DTBNpP or BrettPhos) to facilitate rapid reductive elimination while suppressing β-hydride elimination 3.

Yield Optimization Data

The following table summarizes the quantitative outcomes of various synthetic strategies applied to this specific sterically hindered system.

Table 1: Optimization Matrix for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Synthesis

Reaction StrategyReagents & ConditionsImine ConversionKetone ReductionExpected Yield
Standard Reductive AminationNaBH(OAc)₃, DCE, RT, 24h< 10%< 5%< 10%
Aggressive HydrideNaBH₄, MeOH, RT, 12h< 10%> 80%< 5%
Acid-CatalyzedAcOH (cat.), NaBH₃CN, MeOH~ 30%~ 15%20 - 30%
Lewis Acid (One-Pot)Ti(OiPr)₄, NaBH(OAc)₃, DCE~ 60%< 5%40 - 50%
Lewis Acid (Two-Step) 1. Ti(OiPr)₄ (neat) 2. NaBH₄, EtOH > 95% < 5% 75 - 85%
Buchwald-Hartwig CouplingPd(OAc)₂, DTBNpP, NaOtBuN/AN/A80 - 90%

Validated Experimental Protocol

Two-Step Titanium-Mediated Reductive Amination

Self-Validating System: This protocol physically separates the condensation and reduction steps. By taking an analytical aliquot before adding the reducing agent, the chemist can unequivocally verify imine formation via GC-MS, ensuring that any subsequent failure is isolated to the reduction step rather than the condensation step.

Step 1: Condensation (Imine Formation)

  • To an oven-dried 50 mL Schlenk flask under an argon atmosphere, add 4-methoxy-2-methylaniline (10.0 mmol, 1.0 equiv) and 3-methylbutan-2-one (12.0 mmol, 1.2 equiv).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (15.0 mmol, 1.5 equiv) dropwise via syringe at room temperature.

  • Stir the neat mixture at 50 °C for 16 hours.

Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of EtOAc containing a drop of water, filter the titanium salts, and analyze the organic layer via GC-MS. Proceed to Step 2 only if >90% conversion to the imine intermediate (m/z = 205) is observed.

Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Slowly dilute the viscous mixture with 20 mL of anhydrous ethanol. 6. Add Sodium borohydride (NaBH₄) (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes to safely control hydrogen gas evolution. 7. Remove the ice bath and stir at room temperature for 2 hours. 8. Quench the reaction by adding 10 mL of 1M NaOH (aq). This hydrolyzes the titanium species into a dense, easily filterable white precipitate (TiO₂). 9. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 x 20 mL). 10. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

References

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: Nature Communications (via ResearchGate) URL:[Link][2]

  • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides Source: ACS Publications (Journal of Organic Chemistry) URL:[Link][3]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Reactions

Welcome to the advanced troubleshooting and methodology portal for researchers and drug development professionals working with highly hindered secondary anilines. Target Analyte Profile: 4-Methoxy-2-methyl-N-(3-methylbut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology portal for researchers and drug development professionals working with highly hindered secondary anilines.

Target Analyte Profile: 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline presents a "perfect storm" of steric shielding. The nitrogen lone pair is physically blocked by the ortho-methyl group on the aromatic ring and the highly branched α,β -dimethyl structure of the N-(3-methylbutan-2-yl) group (sec-isoamyl). While the para-methoxy group increases the intrinsic nucleophilicity of the nitrogen via resonance, the kinetic barrier imposed by this dual steric blockade causes standard alkylation, acylation, and cross-coupling conditions to fail.

Diagnostic FAQs: Understanding the Steric Bottleneck

Q1: Why do standard Buchwald-Hartwig amination conditions yield only recovered starting material or hydrodehalogenated byproducts? A1: The failure is rooted in the amine coordination step of the catalytic cycle. The steric bulk around the nitrogen impedes its approach to the Palladium(II) center. When amine coordination is slower than side-reactions, the Pd(II) intermediate undergoes premature reduction (hydrodehalogenation) rather than the desired C-N bond formation 1. Overcoming this requires highly active, bulky ligands that force the formation of a monoligated Pd(0) species, providing a single, highly reactive open coordination site.

Q2: How does the "ortho-effect" alter the basicity and reactivity of this specific aniline? A2: The ortho-methyl group restricts the conformational freedom of the aniline. When the amino group attempts to attack an electrophile, it must transition from an sp2 -like planar geometry to an sp3 tetrahedral geometry. This transition forces the bulky N-(3-methylbutan-2-yl) group into direct steric clash with the ortho-methyl group, drastically raising the activation energy and reducing the effective basicity of the parent aniline 2.

Q3: Can I perform direct SN​2 N-alkylation using alkyl halides to form a tertiary amine? A3: Direct SN​2 alkylation is highly discouraged. The nucleophilic attack trajectory is physically blocked, and the basic conditions required will predominantly lead to E2 elimination of the alkyl halide. Instead, Hydrogen Autotransfer (Borrowing Hydrogen) using alcohols is recommended, as it bypasses the SN​2 steric barrier .

Mechanistic Workflows & Bottleneck Analysis

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by e-rich L) Pd0->OxAdd + Ar-X PdII Pd(II)L(Ar)X Intermediate OxAdd->PdII AmineBind Amine Coordination (CRITICAL STERIC BOTTLENECK) PdII->AmineBind + Hindered Aniline + Base PdIIAmine Pd(II)L(Ar)(NR2) Amido Complex AmineBind->PdIIAmine - HX RedElim Reductive Elimination (Forced by Bulky L) PdIIAmine->RedElim RedElim->Pd0 + Product

Figure 1: Buchwald-Hartwig Catalytic Cycle highlighting the steric bottleneck at the amine coordination step.

Troubleshooting Issue Reaction Stalled: Steric Shielding Path1 N-Alkylation Issue->Path1 Path2 Buchwald-Hartwig Issue->Path2 Path3 N-Acylation Issue->Path3 Sol1 Use Hydrogen Autotransfer (Ni/Ru) Path1->Sol1 Avoids E2 elimination Sol2 Use Pd-NHC (e.g., IPr*) Path2->Sol2 Promotes reductive elimination Sol3 Super-stoichiometric DMAP + Heat Path3->Sol3 Forms highly reactive acylium

Figure 2: Strategic troubleshooting workflow for overcoming steric hindrance based on reaction type.

Quantitative Data & Reagent Selection

Table 1: Catalyst & Ligand Selection Matrix for Hindered Anilines
Reaction TypeRecommended Catalyst/LigandCausality / Mechanism of Action
Buchwald-Hartwig [Pd(IPr*)(cin)Cl] (Pd-NHC)The extreme steric bulk of the N-heterocyclic carbene forces the Pd center to remain monoligated, opening a coordination site. Once the amine binds, the massive steric clash drastically lowers the activation energy for reductive elimination 3.
Buchwald-Hartwig Pd2​(dba)3​
  • BrettPhos
Biaryl phosphines prevent the formation of inactive bis-ligated Pd complexes. Their electron-rich nature accelerates oxidative addition, balancing the slow amine coordination step.
N-Alkylation NNN-Ni(II) Pincer ComplexFacilitates hydrogen autotransfer, converting alcohols to reactive aldehydes in situ. The amine condenses to form an iminium ion, which is then reduced, bypassing SN​2 steric barriers .
Table 2: Analytical Troubleshooting Matrix
Observation (via GC-MS/LC-MS)Root CauseCorrective Action
>90% Starting materials recovered Steric clash completely prevents amine coordination.Switch to a less coordinating solvent (e.g., Toluene instead of THF); upgrade to a Pd-NHC catalyst; increase temperature to 110 °C.
High levels of Ar-H (Hydrodehalogenation) Aryl halide is reduced by the alkoxide base because amine coordination is too slow 1.Ensure strictly anhydrous conditions (water exacerbates this). Switch to a weaker base (e.g., Cs2​CO3​ ) or a more sterically demanding ligand.

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination via Pd-NHC Catalysis

This protocol utilizes a highly active N-heterocyclic carbene palladium complex to force the cross-coupling of the hindered aniline with an aryl chloride 3.

Step-by-Step Methodology:

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (1.2 mmol), the target aryl chloride (1.0 mmol), Sodium tert-butoxide (1.5 mmol), and [Pd(IPr*)(cin)Cl] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (3.0 mL). Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 110 °C with vigorous stirring (800 rpm) to ensure mass transfer of the heterogeneous base.

  • Self-Validation Checkpoint (t = 2 hours):

    • Action: Cool the reaction briefly, extract a 50 µL aliquot under positive argon pressure, dilute with EtOAc (1 mL), filter through a short silica plug, and analyze via GC-MS.

    • Success Condition: Disappearance of the aryl chloride peak; appearance of the desired diarylamine mass peak.

    • Failure Condition (Hydrodehalogenation >5%): If the reduced aryl halide (Ar-H) is detected, the catalyst is being starved of the amine. Correction: Abort, verify the anhydrous nature of the Toluene and base, and restart using 4 mol% catalyst.

  • Workup: Once validated and complete (typically 12-24 hours), cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash chromatography.

Protocol B: N-Alkylation via Hydrogen Autotransfer

To avoid E2 elimination side-reactions typical of hindered SN​2 pathways, this protocol uses an alcohol as the alkylating agent under Ni-catalysis []().

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine the aniline (1.0 mmol), the target primary/secondary alcohol (1.5 mmol), NNN-Ni(II) pincer complex (5 mol%), and KOH (1.0 mmol) in a sealed pressure vial.

  • Solvent: Add anhydrous tert-amyl alcohol or toluene (2 mL).

  • Reaction: Heat the sealed vial to 130 °C for 24 hours. The high temperature is required to drive the initial dehydrogenation of the alcohol to the aldehyde/ketone.

  • Self-Validation Checkpoint (t = 6 hours):

    • Action: Analyze a micro-aliquot via LC-MS.

    • Success Condition: Detection of the intermediate iminium ion or the final tertiary amine.

    • Failure Condition (No conversion): Indicates failure of the alcohol dehydrogenation step. Correction: Ensure the system is completely sealed (hydrogen gas must be retained for the final reduction step) and verify base quality.

  • Workup: Cool to room temperature, evaporate the solvent under reduced pressure, and purify via neutral alumina column chromatography (silica may cause degradation of highly hindered tertiary amines).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Welcome to the Application Scientist Support Center. This living document is designed for researchers and drug development professionals handling 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline . Due to its electron-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This living document is designed for researchers and drug development professionals handling 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline . Due to its electron-rich aromatic core and secondary amine functionality, this compound is highly susceptible to environmental degradation during storage.

Below, we dissect the causality behind common storage failures, provide a self-validating methodology to secure your API (Active Pharmaceutical Ingredient), and present the underlying chemical mechanisms [1].

I. Core Troubleshooting FAQs

Q1: Why is my pristine, colorless batch of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline turning brown or black after a few weeks on the shelf? The Causality: You are observing the macroscopic result of photolytic and autoxidative oligomerization. The 4-methoxy and 2-methyl groups strongly donate electron density into the aromatic ring via resonance and inductive effects. This elevates the Highest Occupied Molecular Orbital (HOMO) energy, making the nitrogen lone pair highly susceptible to single-electron transfer (SET) oxidation. When exposed to ambient oxygen and photons (UV/Vis light), the secondary amine loses an electron to form a highly reactive aminium radical cation [2]. These radicals undergo rapid intermolecular coupling, forming highly conjugated, light-absorbing oligomers that manifest as brown or black discoloration.

Q2: My LC-MS analysis shows a loss of assay purity with new peaks at +16 Da and +14 Da relative to the parent mass. What are these degradants? The Causality: These peaks represent specific N-oxidation pathways.

  • +16 Da: Ambient oxygen reacts with the aminium radical intermediate to form an N-hydroxy derivative (hydroxylamine) or an N-oxide.

  • +14 Da: The +14 Da peak is a classic signature of a nitrone. The bulky 3-methylbutan-2-yl group possesses an alpha-proton. Following initial oxidation, the loss of this alpha-proton and subsequent oxidation yields a nitrone (a net addition of oxygen [+16] and loss of two protons [-2], resulting in +14 Da) [3].

Q3: Does the bulky 3-methylbutan-2-yl group provide steric shielding against this degradation? The Causality: Only partially. While the branched 1,2-dimethylpropyl chain provides steric hindrance that slows down direct nucleophilic attacks, it paradoxically introduces a highly substituted alpha-carbon. The alpha-hydrogen on this branched group is relatively labile and easily abstracted during radical-mediated autoxidation, directly facilitating the nitrone formation mentioned above.

II. Quantitative Degradation Kinetics

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline under various conditions over a 6-month period.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant Profile
Ambient (25°C)AirAmbient Lab< 85%< 50%Oligomers, Nitrones (+14 Da)
4°CAirDark94%82%N-Oxides (+16 Da)
-20°CAirDark97%91%N-Oxides (+16 Da)
-20°C Argon Dark > 99.5% > 98.5% Trace Hydroxylamines

III. Self-Validating Protocol for Sample Preparation and Storage

To prevent oxidative degradation, you must implement a protocol that systematically eliminates water, oxygen, and light. This protocol is self-validating: by running a baseline LC-MS at T=0 and a subsequent check at T=30 days, the absence of the +14 Da and +16 Da peaks validates the integrity of the inert seal.

Step-by-Step Methodology:

  • Trace Moisture Removal: Dissolve the freshly purified compound in a volatile, dry organic solvent (e.g., anhydrous DCM). Add activated 3Å molecular sieves for 2 hours to remove trace water, which can catalyze radical formation.

  • Solvent Evaporation: Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator. Transfer the neat oil/solid to a pre-weighed amber glass vial (crucial for actinic protection against photolysis).

  • High-Vacuum Desiccation: Place the open amber vial in a vacuum desiccator over P₂O₅ for 12 hours to remove any residual solvent and atmospheric moisture.

  • Inert Gas Backfilling (The Critical Step): Transfer the desiccator to a glovebox or use a Schlenk line. Purge the vial with High-Purity (99.999%) Argon. Argon is heavier than nitrogen and provides a superior blanket over the compound, displacing all O₂.

  • Hermetic Sealing: Seal the vial tightly with a PTFE-lined (Teflon) cap. Do not use standard rubber septa, as they are permeable to oxygen over long durations.

  • Thermal Control: Wrap the cap junction with Parafilm and store the vial at -20°C.

  • Validation Check: At 30 days, withdraw a 1 mg aliquot under Argon, dissolve in LC-MS grade acetonitrile, and run a reverse-phase LC-MS. The system is validated if the +14 Da (nitrone) and +16 Da (N-oxide) peaks integrate to <0.5% of the Total Ion Chromatogram (TIC).

IV. Mechanistic Visualization

The following diagram maps the causality of the degradation pathways against the required mitigation strategies.

DegradationPathway API 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Stress1 O2 Exposure (Autoxidation) API->Stress1 Stress2 UV/Vis Light (Photolysis) API->Stress2 Mitigation Optimal Storage: Argon, Amber Vial, -20°C API->Mitigation Preventive Workflow Radical Aminium Radical Cation Intermediate Stress1->Radical Trace Metals / Heat Stress2->Radical Photon Absorption Deg1 N-Oxidation (+16 Da N-Oxide / +14 Da Nitrone) Radical->Deg1 +O2 / Alpha-H Loss Deg2 Radical Coupling (Oligomeric Discoloration) Radical->Deg2 Intermolecular Coupling Stable Stable API (>99% Purity) Mitigation->Stable Suppresses Radical Formation

Mechanistic pathway of oxidative and photolytic degradation versus optimal storage mitigation.

V. References

  • Title: The chemistry of amine radical cations produced by visible light photoredox catalysis Source: National Center for Biotechnology Information (PMC) URL:

  • Title: Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives Source: Chemical Communications (RSC Publishing) URL:

  • Title: Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines Source: ResearchGate URL:

Optimization

Technical Support Center: Optimizing Crystallization for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Welcome to the technical support center for the crystallization of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. As a substituted aniline, this compound is a valuable intermediate in pharmaceutical and fine chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. As a substituted aniline, this compound is a valuable intermediate in pharmaceutical and fine chemical synthesis. Achieving high purity and a consistent crystalline form is paramount for the success of downstream processes and final product quality.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during the crystallization of this and similar aromatic amines, empowering you to develop a robust and scalable process.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers face when developing a crystallization protocol for novel aniline derivatives.

Q1: I'm starting from scratch. How do I select an initial solvent system for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline?

A1: Solvent selection is the most critical step in developing a crystallization process.[2] The principle of "like dissolves like" is your starting point. Your molecule has both polar (amine, methoxy ether) and non-polar (aromatic ring, alkyl groups) features.[3][4] Therefore, a solvent of intermediate polarity is often a good starting point.

A systematic screening process is the most effective approach.[5] You should test a range of solvents with varying polarities, from non-polar (e.g., heptane, toluene) to polar aprotic (e.g., ethyl acetate, acetone, acetonitrile) and polar protic (e.g., isopropanol, ethanol, methanol).[6] The ideal single solvent for cooling crystallization will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.

Q2: My compound "oiled out" as a liquid instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" is a common crystallization problem, particularly with organic compounds that have moderate melting points or when impurities are present.[7][8] It occurs when the solution becomes supersaturated too quickly, causing the solute to separate as a liquid phase instead of forming an ordered crystal lattice.[9]

  • Primary Causes & Solutions:

    • Excessive Supersaturation: This is the most frequent cause. You may have cooled the solution too rapidly or added an anti-solvent too quickly. Solution: Re-heat the mixture to re-dissolve the oil, add a small amount (5-10%) of additional solvent to reduce the supersaturation level, and then allow the solution to cool much more slowly.[8]

    • High Impurity Load: Impurities can interfere with crystal nucleation and lattice formation, promoting oiling. Solution: Consider purifying the crude material first (e.g., via column chromatography) to increase the purity to at least 90% before attempting crystallization.[10]

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: You may need a less effective solvent or switch to an anti-solvent crystallization method.[8]

Q3: My crystal yield is disappointingly low. What are the key factors for improvement?

A3: A low yield indicates that a significant amount of your compound remains in the mother liquor.

  • Strategies to Maximize Yield:

    • Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will increase solubility at cold temperatures, reducing the final yield.[8]

    • Optimize Final Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature (an ice bath at 0°C or even a freezer is common) and held there for an adequate duration (at least 1 hour) to maximize precipitation.[8]

    • Consider an Anti-Solvent: If cooling crystallization still gives a low yield, an anti-solvent approach may be superior. An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary "good" solvent. Adding the anti-solvent reduces the overall solubility of your compound in the mixed system, forcing it to crystallize.[11][12]

Q4: The crystals I obtained are very fine or needle-like, making them difficult to filter and dry. How can I grow larger, more robust crystals?

A4: Crystal habit (size and shape) is primarily influenced by the rates of nucleation and growth, which are controlled by supersaturation and cooling rate.[13][14] Fine powders or needles often result from rapid nucleation, where many small crystals form simultaneously.[15]

  • Methods to Improve Crystal Habit:

    • Slow Down the Cooling Process: A slower cooling rate reduces the level of supersaturation, giving molecules more time to incorporate into existing crystal lattices rather than forming new nuclei.[16][17] This leads to fewer, larger, and often higher-purity crystals.[17] Allow the solution to cool to room temperature on the benchtop, insulated if necessary, before moving it to a cold bath.

    • Reduce Supersaturation: Start with a slightly more dilute solution (use a little more hot solvent than the absolute minimum). While this may slightly decrease yield, it can significantly improve crystal quality.

    • Seeding: Introduce a few tiny, pre-existing crystals of the pure compound to the solution once it is slightly supersaturated. These "seeds" provide a template for growth, encouraging the formation of larger crystals over new nucleation.[2]

Q5: Should I be concerned about polymorphism with this compound?

A5: Yes. Polymorphism is the ability of a compound to exist in multiple different crystal structures.[2] These different forms can have distinct physical properties, including solubility, stability, and melting point, which are critical in pharmaceutical development.[13][18] Aniline derivatives are known to exhibit polymorphism. It is crucial to be aware that changing the solvent system or crystallization conditions (e.g., cooling rate) could produce a different polymorph. Characterization of the resulting solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) is highly recommended.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Action(s)
No Crystals Form After Cooling 1. Solution is not supersaturated: Too much solvent was used. 2. Inhibited Nucleation: The solution is clear and stable, even when cold.1. Concentrate the solution: Gently evaporate a portion of the solvent and allow it to cool again. 2. Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod or add a seed crystal.[15]
Product Crashes Out as a Powder 1. Cooling was too rapid: High supersaturation led to rapid, uncontrolled nucleation. 2. Anti-solvent added too quickly. 1. Re-dissolve and cool slower: Re-heat the solution until clear, perhaps add a small amount of extra solvent, and cool at a much slower rate.[15] 2. Slow the anti-solvent addition: Add the anti-solvent dropwise, especially around the cloud point (when turbidity first appears).
Crystals are Colored/Impure 1. Impurities trapped during rapid growth. 2. Colored impurities from the reaction mixture. 1. Re-crystallize: Perform a second crystallization, ensuring a slow cooling rate. 2. Charcoal Treatment: During the hot dissolution step, add a small amount of activated charcoal, boil briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[6]
Experimental Protocols & Data Management
Data Presentation: Solvent Screening Worksheet

A systematic approach requires meticulous record-keeping. Use the following table to document your solvent screening experiments. The goal is to find a solvent where the compound is soluble when hot but insoluble when cold.

SolventPolarity IndexBoiling Point (°C)Solubility (Cold, RT)Solubility (Hot, near BP)Crystal Formation on Cooling? (Yes/No/Oil)
n-Heptane0.198
Toluene2.4111
Ethyl Acetate4.477
Acetone5.156
Acetonitrile5.882
Isopropanol3.982
Ethanol4.378
Methanol5.165
Water10.2100
Protocol 1: Cooling Crystallization
  • Dissolution: Place the crude 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent.

  • Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid completely dissolves. Record this total volume.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (e.g., water, heptane) dropwise until you reach the cloud point, where the solution becomes persistently turbid.

  • Crystal Growth: Add a few more drops of the "good" solvent to redissolve the turbidity, then allow the sealed container to stand undisturbed. Alternatively, after reaching the cloud point, allow the solution to stand, or add the anti-solvent very slowly to promote crystal growth.

  • Isolation & Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Visualization of the Optimization Workflow

The following diagram outlines the logical decision-making process for optimizing the crystallization of your compound.

Crystallization_Workflow start Start: Crude Compound screen Solvent Screening (See Worksheet) start->screen evaluate_screen Evaluate Results: Find Solvent with High ΔSolubility (Soluble Hot, Insoluble Cold) screen->evaluate_screen cooling_path Cooling Crystallization (Protocol 1) evaluate_screen->cooling_path  Good Candidate Found antisolvent_path Anti-Solvent Crystallization (Protocol 2) evaluate_screen->antisolvent_path No Single Solvent Works (Too Soluble or Insoluble) fail Re-evaluate Solvent Choice or Purify Crude Material evaluate_screen->fail No Good Candidates analyze_crystals Analyze Crystals (Purity, Yield, Morphology) cooling_path->analyze_crystals antisolvent_path->analyze_crystals is_optimal Are Results Optimal? analyze_crystals->is_optimal optimize_cooling Optimize Cooling Rate (Slower Cooling for Better Crystals) is_optimal->optimize_cooling No (Poor Morphology) optimize_antisolvent Optimize Addition Rate & Solvent/Anti-Solvent Ratio is_optimal->optimize_antisolvent No (Oiling/Low Yield) end End: Pure Crystalline Product is_optimal->end Yes optimize_cooling->cooling_path optimize_antisolvent->antisolvent_path fail->screen

Caption: Workflow for systematic crystallization solvent system optimization.

References
  • (No Source)
  • Tianming Pharmaceuticals. (2025, December 26).
  • EvitaChem. 4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • ACS Publications. (2022, April 20).
  • (No Source)
  • AIP Publishing. (2023, September 21). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks | Physics of Fluids.
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  • Reddit. (2020, March 16).
  • Syrris. (2024, October 22).
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  • ResearchGate. (2024, October 20).
  • MDPI.
  • Benchchem. optimizing solvent systems for the crystallization of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • Scribd. Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids.
  • PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • ChemBK. (2024, April 9). 4-methoxy-2-methylaniline.
  • ResearchGate. (2020, September 18).
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  • CrystEngComm (RSC Publishing). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
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  • Benchchem. Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
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Sources

Troubleshooting

Reducing byproducts in 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline synthesis

Welcome to the Technical Support Center for Advanced Amine Synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the reductive amination of 4-methoxy-2-methylaniline with 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amine Synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the reductive amination of 4-methoxy-2-methylaniline with 3-methylbutan-2-one (methyl isopropyl ketone) to produce 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline .

Due to the dual steric hindrance of the ortho-methyl group on the aniline and the alpha-isopropyl group on the ketone, this specific transformation is highly susceptible to stalled kinetics and byproduct formation. This guide deconstructs the causality behind these failures and provides self-validating protocols to achieve >95% chemoselectivity.

Diagnostic Workflow: Byproduct Identification

Before adjusting your protocol, identify the primary mode of failure using LC-MS or NMR analysis of your crude reaction mixture.

Workflow Start LC-MS / NMR Analysis of Crude B1 High 3-methylbutan-2-ol (Premature Reduction) Start->B1 B2 N-ethyl / N-acetyl aniline (Solvent Side-Reaction) Start->B2 B3 Unreacted Starting Materials (Steric Hindrance) Start->B3 S1 Pre-form imine with Ti(OiPr)4 before adding reductant B1->S1 Fix Kinetics S2 Remove AcOH. Use STAB in pure DCE B2->S2 Change Reagents S3 Increase temp, add 5Å MS, or use stronger Lewis acid B3->S3 Overcome Sterics

Diagnostic workflow for identifying and resolving reductive amination byproducts.

Technical Q&A: Troubleshooting Specific Byproducts

Q1: My LC-MS shows massive accumulation of 3-methylbutan-2-ol. Why is the ketone reducing before the amine couples? The Causality: Reductive amination is a delicate kinetic race between imine formation and carbonyl reduction. Because 3-methylbutan-2-one is highly sterically hindered, the nucleophilic attack by the ortho-substituted 4-methoxy-2-methylaniline is exceptionally slow. If an active hydride source (like NaBH₄ or even NaBH(OAc)₃) is present in the mixture before the imine fully forms, the hydride will irreversibly reduce the ketone to the corresponding alcohol, halting the reaction. The Solution: You must decouple the condensation step from the reduction step. Utilize a Lewis acid such as Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) to activate the ketone and scavenge the resulting water, forcing the imine/iminium intermediate to form completely before introducing the reducing agent.

Q2: I am detecting N-ethylated and N-acetylated aniline byproducts. Where are the extra carbons coming from? The Causality: This is a classic, yet frequently overlooked, side reaction when using the standard [1] (Sodium triacetoxyborohydride in the presence of acetic acid) for slow-reacting substrates. Over prolonged reaction times, the borohydride species reduces the acetic acid cosolvent into acetaldehyde. The acetaldehyde then rapidly undergoes reductive amination with your electron-rich aniline, forming the N-ethyl byproduct[3]. The Solution: Eliminate acetic acid from your system. For hindered substrates, switch to a non-reducible Lewis acid (like Ti(O-i-Pr)₄ or BF₃·OEt₂) in a non-participating solvent like 1,2-dichloroethane (DCE) or THF.

Q3: The reaction simply stalls. I have 50% unreacted aniline and ketone after 48 hours. How do I drive it to completion? The Causality: The tetrahedral intermediate required to form the imine suffers from severe steric clash between the ortho-methyl of the aniline and the isopropyl group of the ketone. Thermodynamic equilibrium prevents full conversion. The Solution: Shift the equilibrium by rigorously removing water. While 4Å molecular sieves can help, utilizing Ti(O-i-Pr)₄ acts as both a powerful Lewis acid and an irreversible chemical water scavenger (forming inert TiO₂).

Q4: Are there greener, catalytic alternatives for scale-up that avoid stoichiometric boron waste and heavy metals? The Causality: Traditional borohydrides generate stoichiometric boron waste, which is problematic for late-stage drug development scale-up. The Solution: Recent advancements have demonstrated that [2] using molecular hydrogen and Cu(OAc)₂ can facilitate this reaction. Because H₂ requires an active catalyst to reduce the ketone, the chemoselectivity for the imine over the ketone is naturally higher, yielding water as the only byproduct.

Quantitative Data: Reagent System Comparison

The following table summarizes the expected outcomes when applying different reductive amination systems to the synthesis of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

Reductive SystemAdditive / SolventConversion (%)Primary ByproductMechanistic Cause
NaBH₄ MeOH< 20%3-methylbutan-2-olPremature carbonyl reduction due to slow imine kinetics.
NaBH(OAc)₃ AcOH / DCE~ 50%N-ethylated anilineAcid reduction to acetaldehyde followed by alkylation.
Ti(O-i-Pr)₄ / NaBH₃CN THF> 95% None (Trace alcohol)Stepwise control; Ti(IV) forces imine formation prior to reduction.
Cu(OAc)₂ / H₂ Toluene~ 85%Unreacted SMHighly chemoselective, but sterics lower overall yield.

Self-Validating Standard Operating Procedure (SOP)

Optimized Synthesis via Titanium-Mediated Stepwise Reductive Amination This protocol utilizes a self-validating checkpoint system to ensure the ketone is not prematurely reduced.

Phase 1: Imine Formation (Condensation)

  • In a flame-dried, argon-purged round-bottom flask, dissolve 4-methoxy-2-methylaniline (1.0 equiv, 10 mmol) and 3-methylbutan-2-one (1.2 equiv, 12 mmol) in anhydrous THF (0.5 M).

  • Dropwise, add Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.5 equiv, 15 mmol) at room temperature.

  • Stir the reaction at 50 °C for 12 hours.

  • Validation Checkpoint: Take a 50 µL aliquot, quench with 100 µL of saturated NaHCO₃, extract with 500 µL EtOAc, and analyze via LC-MS.

    • Pass Condition: >90% consumption of the aniline and formation of the corresponding imine mass (or hydrolysis back to SM on the column, but absence of alcohol). Do NOT proceed to Phase 2 until the aniline is consumed.

Phase 2: Chemoselective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv, 15 mmol) in three portions over 15 minutes. (Note: NaBH(OAc)₃ can also be used here if cyanide toxicity is a concern, but NaBH₃CN is superior for sterically hindered Ti-imine complexes). 7. Allow the reaction to warm to room temperature and stir for 4 hours. 8. Validation Checkpoint: Run TLC (Hexanes:EtOAc 4:1). The imine spot should be completely converted to a higher Rf spot (the secondary amine).

Phase 3: Workup and Titanium Scavenging 9. Quench the reaction by slowly adding 2 M aqueous NaOH (15 mL). A dense white precipitate of titanium dioxide (TiO₂) will form immediately. 10. Add Celite to the flask and stir vigorously for 15 minutes to aggregate the TiO₂ salts. 11. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 x 30 mL). 12. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Werkmeister, S., Junge, K., & Beller, M. (2012). "Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen." Green Chemistry, 14(9), 2371-2374.[Link]

  • Menche, D., et al. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 48(05), 762-774.[Link]

Optimization

Technical Support Center: Resolving Co-Eluting Peaks in 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 4-methoxy-2-methyl-N-(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline .

Due to its unique structural profile—a sterically hindered secondary amine, an electron-rich methoxy-substituted aniline core, and a chiral center at the sec-isoamyl group—this compound is highly susceptible to peak tailing, positional isomer interference, and enantiomeric co-elution. This guide bypasses generic advice, providing causality-driven troubleshooting, self-validating protocols, and advanced mathematical deconvolution strategies.

Diagnostic Workflows: Identifying the Root Cause

Before altering your method, you must determine whether you are dealing with true thermodynamic co-elution (structural isomers/enantiomers) or artificial co-elution caused by peak tailing masking a closely eluting impurity.

MethodDev Start Co-Eluting Peaks Detected in 4-Methoxy...aniline Assess Assess Peak Symmetry (Calculate Asymmetry Factor) Start->Assess Tailing As > 1.5 (Suspect Silanol Interaction) Assess->Tailing Sym As < 1.2 (True Co-Elution) Assess->Sym FixTail Lower Mobile Phase pH < 3.0 Use End-Capped Column Tailing->FixTail CheckChiral Are Impurities Chiral? Sym->CheckChiral FixTail->Assess Re-evaluate Chiral Yes (Enantiomers) CheckChiral->Chiral Achiral No (Positional Isomers) CheckChiral->Achiral CSP Switch to Chiral Stationary Phase (Amylose/Cellulose) Chiral->CSP Selectivity Alter Selectivity (α): Change Organic Modifier (MeOH/MeCN) or use Phenyl-Hexyl Phase Achiral->Selectivity Deconv If Unresolved: Apply MCR-ALS Deconvolution Selectivity->Deconv Rs < 1.5

Decision matrix for resolving co-eluting peaks based on peak symmetry and molecular chirality.

Advanced Troubleshooting & FAQs

Q1: My primary peak exhibits severe tailing, and I suspect a desmethyl impurity is hidden within the tail. How can I unmask it? Expert Answer: 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a sterically hindered secondary amine. At a neutral pH, the protonated amine undergoes strong secondary ion-exchange interactions with ionized residual silanols on the silica stationary phase. This causes asymmetrical peak broadening (tailing) that easily masks closely eluting impurities[1]. Causality & Solution: Lower the mobile phase pH to < 3.0 using formic or phosphoric acid. This thermodynamically forces the silanols (pKa ~3.5–4.5) into their neutral, protonated state, shutting down the ion-exchange pathway[1]. Alternatively, utilize a highly end-capped column specifically designed for basic compounds.

SilanolMech Amine Analyte: Bulky Secondary Amine (Protonated at pH 7) Interaction Strong Ion-Exchange Interaction Amine->Interaction Silanol Stationary Phase: Residual Silanols (Ionized at pH > 4) Silanol->Interaction Result Peak Tailing & Masking of Impurities Interaction->Result Solution Acidic Mobile Phase (pH < 3.0) Protonates Silanols Solution->Silanol Inhibits Ionization

Mechanistic pathway of secondary amine-silanol interactions causing peak tailing and masking.

Q2: I have optimized the pH, but I still see a distinct shoulder on the main peak. Adjusting the gradient slope isn't separating them. What is the next logical step? Expert Answer: If altering the retention factor ( k ) via gradient slope fails, you must manipulate the selectivity factor ( α )[2]. Structural isomers (e.g., positional isomers of the methoxy or methyl groups) often have identical hydrophobicity but differ slightly in spatial electron distribution. Causality & Solution: Switch the organic modifier from Acetonitrile (which relies on dipole-dipole interactions) to Methanol (a hydrogen-bond donor/acceptor) to alter solvation dynamics[2]. If this fails, change the stationary phase chemistry entirely. A Phenyl-Hexyl column will exploit π−π interactions with the electron-rich 4-methoxyaniline ring, providing orthogonal selectivity compared to standard hydrophobic C18 phases.

Q3: The compound has a chiral center at the 3-methylbutan-2-yl group. Could the co-eluting peak be its enantiomer, and how do I resolve it? Expert Answer: Yes. If the compound was synthesized as a racemate, the R and S enantiomers will perfectly co-elute on any achiral reversed-phase column because their physicochemical properties in an achiral environment are identical. Causality & Solution: You must introduce a chiral environment using a Chiral Stationary Phase (CSP), such as immobilized amylose or cellulose[3]. Normal-phase chromatography (e.g., Hexane/Isopropanol) is typically required. Ensure you add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to prevent the secondary amine from tailing on the CSP matrix[3].

Q4: I have extremely limited sample volume and cannot perform extensive method redevelopment. Is there a way to quantify the co-eluting peaks without physical separation? Expert Answer: Yes, provided you are utilizing a Photodiode Array (PDA) detector. Causality & Solution: Employ Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) algorithms, such as Shimadzu's i-PDeA II. This software mathematically deconvolutes co-eluting peaks by analyzing the slight differences in their UV spectral signatures across the three-dimensional PDA data[4]. This allows for the extraction of discrete chromatograms and accurate area integration without requiring baseline physical resolution[4].

Quantitative Data Summaries

Table 1: Impact of Chromatographic Parameters on Selectivity ( α ) and Resolution ( Rs​ )

Parameter AdjustmentMechanistic EffectTypical Impact on α Expected Rs​ Outcome
pH Reduction (7.0 2.5) Protonates residual silanols, eliminating secondary ion-exchange with the amine.Negligible Rs​ improves via peak sharpening ( As​≤1.2 ).
Modifier Switch (MeCN MeOH) Shifts from dipole-dipole to hydrogen-bonding solvation dynamics.High ( Δα≥0.1 )Can resolve positional isomers ( Rs​>1.5 ).
Gradient Segmentation Flattens the rate of change of solvent strength specifically at the critical pair's elution window.ModerateResolves closely eluting hydrophobic impurities.
Temp Increase (25°C 45°C) Improves mass transfer kinetics of the bulky sec-isoamyl group.LowIncreases theoretical plates ( N ), sharpening peaks.

Table 2: Column Chemistry Selection Matrix for Aniline Derivatives

Stationary PhasePrimary Interaction MechanismBest Used ForExpected Peak Shape
Standard C18 Hydrophobic (Van der Waals)General purity, differing alkyl chain lengths.Poor to Fair (Prone to tailing)
End-Capped C18 Hydrophobic (Shielded Silanols)Resolving desmethyl impurities.Good
Phenyl-Hexyl π−π and HydrophobicResolving positional isomers on the aniline ring.Excellent
Amylose/Cellulose CSP Steric fit, Hydrogen bondingResolving R / S enantiomers of the sec-isoamyl group.Good (Requires basic modifier)

Self-Validating Experimental Protocol: Orthogonal Method Development

This protocol utilizes orthogonal selectivity and segmented gradients to physically resolve achiral structural isomers from the main API.

Step 1: System Preparation & Column Selection

  • Install a high-purity, end-capped Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) to leverage π−π interactions with the electron-rich aromatic ring.

  • Set the column oven to 45°C to improve the mass transfer kinetics of the bulky secondary amine[2].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 10 mM Potassium Phosphate buffer. Adjust to pH 2.5 using phosphoric acid. Causality: This pH is critical to suppress silanol ionization and prevent peak tailing[1].

  • Mobile Phase B: 100% HPLC-grade Methanol. Causality: Methanol provides different hydrogen-bonding selectivity compared to Acetonitrile, aiding in the separation of closely related isomers[2].

Step 3: Segmented Gradient Programming Do not use a simple linear gradient. Program a segmented gradient to maximize resolution at the specific elution window:

  • Scouting Run: Run a linear gradient from 5% to 95% B over 20 minutes to find the approximate elution time of the critical pair (e.g., assume they elute at 45% B).

  • Segmentation: Program a steep initial ramp to 40% B (0-5 mins).

  • Flattening: Program a shallow gradient from 40% to 50% B over 15 minutes. This maximizes the selectivity factor ( α ) during the critical elution phase.

  • Wash: Ramp to 95% B for 5 minutes to clear highly retained impurities.

Step 4: System Suitability Testing (Self-Validation)

  • Inject a known standard mixture containing 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline and its most closely eluting known impurity (e.g., a desmethyl variant).

  • Validation Criteria: The method is only considered validated and ready for sample analysis if the calculated resolution ( Rs​ ) between the two peaks is ≥1.5 , and the asymmetry factor ( As​ ) of the main peak is ≤1.2 .

References

  • Element Lab Solutions. "Peak Tailing in HPLC". [Link]

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations".[Link]

  • Shimadzu Scientific Instruments. "Nexera Intelligent Peak Deconvolution – i-PDeA II".[Link]

  • Grokipedia. "Selectivity factor". [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

This technical guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

Compound Overview

4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a substituted aniline derivative. Its structure, characterized by a basic aniline nitrogen, a methoxy group, and bulky hydrophobic alkyl substituents, predicts low intrinsic aqueous solubility at neutral pH. The primary handle for solubility manipulation is the basic amine group, which can be protonated to form a more soluble salt.

Physicochemical Properties (Predicted & Observed)

Property Value Source
Molecular Formula C₁₃H₂₁NO Inferred from Structure
Molecular Weight 207.32 g/mol Inferred from Structure
Predicted pKa ~4.5 - 5.5 [1][2]
Predicted LogP > 3.5 Inferred from Structure

| Water Solubility | Very low / Insoluble |[3] |

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A1: The compound's structure contains large, non-polar (hydrophobic) regions (the methyl, methoxy, and N-alkyl groups) which dominate its physical properties, leading to poor water solubility.[4] At neutral pH (like 7.4), the basic aniline nitrogen is primarily in its neutral, uncharged form, which is less soluble in water compared to its charged, protonated form.[5][6]

Q2: What is the first and simplest method I should try to dissolve this compound?

A2: The most direct and effective initial approach is pH adjustment . Since your compound is a basic amine, lowering the pH of the aqueous solvent will protonate the nitrogen atom, forming a positively charged ammonium salt. This ionized form is significantly more water-soluble.[7][8] A general rule is to adjust the pH to at least 2 units below the compound's pKa.[8]

Q3: I need to make a concentrated stock solution. What is the best solvent for the initial stock?

A3: For creating a high-concentration stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice due to its ability to dissolve a broad range of polar and non-polar compounds.[9] Other options include ethanol or N-methyl-2-pyrrolidone (NMP).[10] This organic stock can then be serially diluted into your final aqueous experimental medium. Be mindful of the final solvent concentration, as high percentages can have unintended biological effects.[10]

Q4: Can I use surfactants or cyclodextrins? When are these methods appropriate?

A4: Yes, these are excellent secondary options if pH adjustment or co-solvents are not sufficient or compatible with your experimental system.

  • Surfactants (e.g., Tween® 80, Polysorbate 20) are useful for forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5][11] This is a common strategy in formulation development for in vivo studies.[10]

  • Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides that form inclusion complexes, where the hydrophobic compound is encapsulated within the cyclodextrin's non-polar cavity.[12][13] This method is particularly useful for improving the stability and solubility of aromatic compounds.[14]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective solubilization techniques.

Method 1: pH Adjustment (Acidification)

Mechanism: By lowering the pH, the equilibrium for the amine (a weak base) is shifted towards its protonated, conjugate acid form (an ammonium salt). This charged species has much stronger interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.[5][6] The relationship is governed by the Henderson-Hasselbalch equation.[15][16][17]

dot

cluster_organic Low Solubility cluster_aqueous High Solubility R_NH_R R-NH-R' (Neutral Amine) Insoluble in Water R_NH2_R R-NH2+-R' (Protonated Salt) Soluble in Water R_NH_R->R_NH2_R + H+ (Acid) pH < pKa R_NH2_R->R_NH_R - H+ (Base) pH > pKa

Caption: pH-dependent equilibrium of the amine compound.

Detailed Protocol:

  • Estimate pKa: The pKa of the conjugate acid of 4-methoxy-2-methylaniline is predicted to be around 5.0.[3] Therefore, the target pH for solubilization should be ≤ 3.0.

  • Prepare Acidic Solvent: Prepare your desired aqueous buffer (e.g., citrate buffer, or simply deionized water).

  • Weigh Compound: Accurately weigh the required amount of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

  • Titrate with Acid: While stirring the aqueous solution, slowly add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Add Compound: Once the pH of the solvent is at the target value (e.g., pH 3.0), add the weighed compound to the acidic solution.

  • Stir and Adjust: Continue stirring. The compound should dissolve as it is protonated. If some solid remains, you may need to add a few more drops of acid to ensure the pH remains at the target level.

  • Final pH Check: Once the compound is fully dissolved, perform a final check of the pH and adjust if necessary.

  • Verification: The final solution should be clear and free of visible precipitate. For critical applications, let the solution stand for 1-2 hours to check for delayed precipitation.

Troubleshooting:

  • Problem: Compound precipitates after dilution into a neutral buffer.

    • Cause: The pH of the final solution has risen above the compound's pKa, causing it to convert back to its insoluble neutral form.

    • Solution: The final experimental buffer system must be maintained at an acidic pH. If the experiment requires a neutral pH, pH adjustment alone is not a suitable primary solubilization strategy. Consider using a co-solvent stock (Method 2).

  • Problem: The compound still won't dissolve even at pH 2.

    • Cause: The intrinsic solubility of the salt form might be limited at the desired concentration.

    • Solution: Combine pH adjustment with a co-solvent. Prepare the acidic buffer with a small percentage (e.g., 5-10%) of a water-miscible solvent like ethanol or propylene glycol.[]

Method 2: Co-solvent Systems

Mechanism: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the overall solvent system.[19][20] They disrupt the hydrogen bonding network of water, making it more favorable for the water to accommodate the hydrophobic solute.[]

dot

start Weigh Compound dissolve Dissolve in 100% Co-solvent (e.g., DMSO) start->dissolve vortex Vortex/Sonicate (High-Concentration Stock) dissolve->vortex dilute Serially Dilute into Aqueous Medium vortex->dilute final Final Working Solution (e.g., <1% DMSO) dilute->final

Caption: Workflow for preparing a solution using a co-solvent.

Detailed Protocol (for a 10 mM Stock in DMSO):

  • Calculate Mass: Determine the mass of the compound needed. For a 10 mM stock of a compound with MW 207.32, you need 2.073 mg per 1 mL of DMSO.

  • Dispense Solvent: In a suitable vial (e.g., glass or polypropylene), add the desired volume of 100% DMSO.

  • Add Compound: Add the weighed compound directly to the DMSO.

  • Facilitate Dissolution: Vortex the solution vigorously. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The result is your high-concentration primary stock.

  • Serial Dilution: Prepare your final working solutions by diluting the primary stock into your aqueous buffer (e.g., PBS, cell culture media). It is critical to add the DMSO stock to the aqueous buffer while vortexing, not the other way around, to minimize precipitation.

  • Verification & Control: The final solution should be clear. Always prepare a vehicle control for your experiments containing the same final concentration of the co-solvent (e.g., 0.5% DMSO in PBS) but without the compound.[10]

Common Co-Solvents and Typical Final Concentrations

Co-Solvent Typical Max. Concentration (In Vitro) Notes
DMSO 0.1% - 0.5% Can have biological effects at >0.5%.
Ethanol 0.5% - 1.0% Can cause protein denaturation at higher concentrations.
PEG 400 1% - 5% Generally well-tolerated.

| Propylene Glycol | 1% - 5% | Common in pharmaceutical formulations. |

Method 3: Complexation with Cyclodextrins

Mechanism: Cyclodextrins are toroidal (donut-shaped) molecules with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic aniline compound partitions into the non-polar cavity, forming a water-soluble "inclusion complex".[14][21] This effectively shields the insoluble compound from the aqueous environment.[13]

Detailed Protocol (using HP-β-CD):

  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. A 10-40% (w/v) solution is a good starting point. Stir until the cyclodextrin is fully dissolved.

  • Add Compound: Add the weighed 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours). Gentle heating (40-50°C) can sometimes accelerate complex formation.

  • Remove Undissolved Compound: After the incubation period, there may be some undissolved compound remaining. Filter the solution through a 0.22 µm syringe filter to remove any excess solid and obtain a clear, saturated solution of the complex.

  • Determine Concentration: The concentration of the dissolved compound in the filtrate must be determined analytically, for example, by using UV-Vis spectrophotometry or HPLC with a standard curve.

Troubleshooting:

  • Problem: Solubility enhancement is insufficient.

    • Cause: The affinity of the compound for the cyclodextrin may be low, or the concentration of cyclodextrin may be too low.

    • Solution: Increase the concentration of the cyclodextrin solution. Alternatively, try a different type of cyclodextrin, such as Sulfobutyl ether β-cyclodextrin (SBE-β-CD), which often shows higher solubilizing capacity.[9]

References

  • Micellar solubilization. (n.d.). In Wikipedia. Retrieved April 2, 2026, from [Link]

  • Micellar solubilization. (2026, January 14). In Grokipedia. Retrieved April 2, 2026, from [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. Retrieved April 2, 2026, from [Link]

  • Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 19(1), 263-272.
  • Mocanu, A., et al. (1998). Complex formation of phenol, aniline, and their nitro derivatives with β-cyclodextrin. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 30(2), 173-182.
  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. Retrieved April 2, 2026, from [Link]

  • Miskolczy, Z., & Megyesi, M. (2004). Complex Formation of Phenol, Aniline, and their Nitro Derivatives with β-cyclodextrin. Journal of the Chemical Society, Perkin Transactions 2, (11), 2093-2097.
  • Junge, C., et al. (2022). Binding affinity of aniline-substituted dodecaborates to cyclodextrins.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma. Retrieved April 2, 2026, from [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Journal of Chemical Information and Modeling. Retrieved April 2, 2026, from [Link]

  • Lin, C. Y., & Lin, S. C. (2011). Solubilization mechanism of vesicles by surfactants: effect of hydrophobicity. The Journal of chemical physics, 135(4), 044902.
  • Singh, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 159-166.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules, 27(19), 6595.
  • Henderson-Hasselbalch Equation | Weak Acid pH Calculations. (n.d.). ChemistryNotes.com. Retrieved April 2, 2026, from [Link]

  • Liptak, M. D., et al. (2002). pKa Values of Amines in Water from Quantum Mechanical Calculations Using a Polarized Dielectric Continuum Representation of the Solvent. The Journal of Physical Chemistry B, 106(29), 7433-7439.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. Retrieved April 2, 2026, from [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 20). Formulation Matters. Retrieved April 2, 2026, from [Link]

  • Co-solvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved April 2, 2026, from [Link]

  • Henderson–Hasselbalch equation. (2021, August 25). Khan Academy. Retrieved April 2, 2026, from [Link]

  • 4-methoxy-2-methylaniline. (2024, April 9). ChemBK. Retrieved April 2, 2026, from [Link]

  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. (2018). Molecules, 23(6), 1448.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved April 2, 2026, from [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2006). Crystal Growth & Design, 6(6), 1406-1413.
  • Henderson Hasselbalch Equation. (2025, December 9). Save My Exams. Retrieved April 2, 2026, from [Link]

  • Spectrophotometric Determination of the pKa's of Some Aromatic Amines. (1962).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005). Organic Process Research & Development, 9(5), 629-633.
  • Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. (2009). Proceedings of the National Academy of Sciences, 106(26), 10466-10471.
  • 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. (2026, April 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved April 2, 2026, from [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Neutralizing amines with low salt precipitation potential. (1994). Google Patents.
  • Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs. (2017). Google Patents.
  • 4-methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline. (n.d.). Appchem. Retrieved April 2, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 55-62.

Sources

Optimization

Purification techniques for crude 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of purifying 4-methoxy-2-methyl-N-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of purifying 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline .

This molecule is a sterically hindered, electron-rich secondary aniline. The electron-donating para-methoxy group makes it highly susceptible to oxidative degradation, while the ortho-methyl and bulky N-sec-isoamyl groups significantly lower its basicity and alter its chromatographic behavior.

Below is the field-proven triage workflow and troubleshooting guide to isolate this compound at >99.5% purity for drug development and advanced research applications.

Purification Triage Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) ABE Acid-Base Extraction (1M HCl / NaOH) Crude->ABE NeutralImp Organic Layer (Neutral/Acidic Impurities) ABE->NeutralImp Discard/Recycle AqLayer Aqueous Layer (Protonated Amines) ABE->AqLayer Basify & Extract Distill Vacuum Distillation (< 1 Torr) AqLayer->Distill Bulk Oil Recovery Chromatography Silica Column Chromatography (Hexane/EtOAc + 1% TEA) Distill->Chromatography Close-Rf Impurities Salt Salt Formation (Anhydrous HCl in Ether) Chromatography->Salt Trace Removal Pure Ultra-Pure Free Base Target Molecule Salt->Pure Free-basing

Figure 1: Sequential purification workflow for sterically hindered secondary anilines.

Quantitative Physicochemical Data

To successfully purify this compound, you must exploit its specific chemical metrics. Table 1 summarizes the core data driving our purification logic.

Table 1: Physicochemical Properties & Analytical Impact

Property / Metric Value / Observation Analytical Impact & Causality
Conjugate Acid pKa ~4.5 - 5.5 Requires strong acid (pH < 2) for full aqueous extraction. Weak acids will fail [1].
Boiling Point (Est.) > 250 °C (atm) / ~110 °C at 0.5 Torr Requires high-vacuum distillation to prevent thermal degradation of the methoxy-arene.

| Silica Gel Rf (Hex/EtOAc 4:1) | ~0.3 - 0.4 (Tailing without TEA) | Addition of 1-3% TEA required to neutralize silanol groups and achieve symmetrical peak shape [3]. |

Section 1: Acid-Base Extraction (The First Pass)

Concept & Causality: Anilines feature a nitrogen lone pair conjugated with the aromatic ring, making them significantly less basic than aliphatic amines. The bulky 3-methylbutan-2-yl group further sterically shields the nitrogen. Therefore, using weak acids (like citric or acetic acid) will result in poor recovery, as the equilibrium will not favor the water-soluble ammonium salt. Strong aqueous acids (1M-2M HCl) are required [1][2].

Q: Why is my secondary aniline remaining in the organic layer during extraction? A: You are likely using an acid that is too weak, or not enough volume of strong acid. Because of the steric bulk and the ortho-methyl group, the basicity is suppressed. You must force the protonation by dropping the aqueous phase pH below 2.0.

Self-Validating Protocol: Acid-Base Extraction

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: Add equal volumes of 2M aqueous HCl. Shake vigorously in a separatory funnel and vent.

  • Validation Check (Critical): Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the bulky secondary amine will remain partially in the organic layer. Add additional 2M HCl until the target pH is reached.

  • Separation: Drain the aqueous layer (contains the protonated target and unreacted primary aniline). Discard the organic layer (contains neutral unreacted ketones/halides).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH dropwise until the solution becomes cloudy (the free base oiling out).

  • Validation Check: Test the aqueous layer to ensure pH > 10.

  • Recovery: Extract the basic aqueous layer 3x with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Flash Column Chromatography (Trace Impurity Removal)

Concept & Causality: Even after extraction, unreacted primary aniline (4-methoxy-2-methylaniline) or over-alkylated tertiary amines may remain. Silica gel contains acidic silanol (-SiOH) groups that strongly bind basic amines. This acid-base interaction causes the target molecule to streak across the column rather than eluting as a tight band. Pre-treating the column and running the mobile phase with Triethylamine (TEA) neutralizes these silanol sites [3][4].

Q: My compound is streaking heavily on silica gel, and the isolated fractions are impure. How do I fix this? A: The secondary amine is binding to the stationary phase. You must buffer the silica gel. Add 1% to 3% (v/v) TEA to your mobile phase. TEA is highly basic and will preferentially occupy the acidic silanol sites, allowing your sterically hindered aniline to elute cleanly [4].

Self-Validating Protocol: TEA-Buffered Chromatography

  • Solvent Preparation: Prepare your mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add exactly 1% (v/v) Triethylamine.

  • Validation Check (Critical): Run a TLC plate of the crude mixture using the TEA-spiked mobile phase. The target spot must appear perfectly round without a trailing tail. If tailing persists, increase TEA to 2%.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush 2 column volumes of the solvent through the silica to fully neutralize the silanol groups before loading your sample.

  • Elution: Load the sample and elute. The target secondary amine will elute faster and sharper than on unbuffered silica.

Section 3: Vacuum Distillation (Bulk Purification)

Concept & Causality: The target molecule is a high-boiling, electron-rich aromatic oil. The para-methoxy group makes the aromatic ring highly susceptible to oxidative degradation at elevated temperatures. Atmospheric distillation will lead to charring. High-vacuum fractional distillation (< 1 Torr) significantly lowers the boiling point, preventing thermal breakdown [5].

Q: The product is turning dark brown/purple during distillation. What is happening? A: The electron-rich aniline is oxidizing. You must exclude oxygen and lower the boiling point. Ensure your vacuum pump can pull < 1 Torr, and backfill the system with Argon before beginning the heating process.

Self-Validating Protocol: High-Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Degassing: Apply vacuum (< 1 Torr) at room temperature for 15 minutes to remove residual solvent.

  • Validation Check: Monitor the vacuum gauge. The pressure must stabilize below 1 Torr. If it does not, check for leaks. Do not apply heat until the vacuum is stable.

  • Distillation: Slowly increase the oil bath temperature. The target secondary aniline will typically distill as a pale yellow oil between 105°C - 120°C at 0.5 Torr.

Section 4: Salt Formation & Crystallization (Ultra-High Purity)

Concept & Causality: For rigorous analytical applications, liquid chromatography might not achieve >99.5% purity. Converting the free base oil into a crystalline hydrochloride salt forces the molecules into a rigid lattice, systematically excluding structurally dissimilar impurities (like the primary aniline precursor) from the crystal structure [5].

Q: The HCl salt is precipitating as a sticky gum instead of crystals. How do I induce crystallization? A: Gummy precipitates indicate the presence of trace water or a solvent that is too polar. Because the N-alkyl group is highly lipophilic, the salt requires strictly anhydrous, non-polar conditions to crystallize.

Self-Validating Protocol: Anhydrous Salt Formation

  • Dissolution: Dissolve the purified free base oil in strictly anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (10 mL per gram of amine).

  • Precipitation: Under vigorous stirring, dropwise add 1.1 equivalents of anhydrous HCl in dioxane (or HCl in ether). A white precipitate should form immediately.

  • Validation Check: If the product "oils out" as a separate liquid layer instead of a solid, stop the addition. Evaporate the mixture to absolute dryness under vacuum, redissolve in anhydrous pentane/ether, and scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Filter the crystalline solid under a blanket of nitrogen (the salt may be hygroscopic). Wash with cold pentane and dry under high vacuum.

References

  • Chemistry LibreTexts, "4.8: Acid-Base Extraction" URL: [Link]

  • University of Rochester, "Solvent Systems for Flash Column Chromatography" URL: [Link]

  • Royal Society of Chemistry (RSC), "Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids" (Supporting Information on Chromatography) URL: [Link]

Troubleshooting

Minimizing oxidation of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline during handling

Technical Support Center: Handling & Preserving 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Welcome to the advanced troubleshooting and protocol guide for handling highly electron-rich secondary anilines. This cente...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Preserving 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Welcome to the advanced troubleshooting and protocol guide for handling highly electron-rich secondary anilines. This center is designed for drug development professionals and synthetic chemists who require rigorous atmospheric control to maintain reagent integrity.

Mechanistic Overview: The Vulnerability of Electron-Rich Anilines

To successfully handle 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, one must first understand the causality behind its extreme sensitivity.

The molecule features a secondary amine core flanked by highly activating groups. The 4-methoxy group exerts a strong resonance (+M) effect, pushing electron density directly onto the nitrogen atom. Simultaneously, the 2-methyl group and the N-alkyl (3-methylbutan-2-yl) chain contribute inductive (+I) electron-donating effects. This synergistic electron enrichment significantly raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), drastically lowering its oxidation potential compared to standard anilines[1].

Consequently, the molecule is highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen or photoexcited triplet states[2]. This forms a reactive radical cation that rapidly degrades into highly conjugated, colored oligomers[3].

OxidationPathway A 4-Methoxy-2-methyl-N-alkylaniline (Colorless/Stable) B Radical Cation Intermediate (Highly Reactive) A->B O2 / Light / Trace Metals C Quinone Imines (Yellow/Brown) B->C -e-, -H+ D Azo/N-Oxide Oligomers (Dark Brown/Black) B->D Dimerization / Peroxidation

Fig 1: Oxidation pathway of electron-rich anilines yielding colored degradation products.

Troubleshooting & FAQs

Q: My reagent arrived as a pale yellow oil but turned dark brown after a week in the desiccator. Is it ruined? A: Yes, severe discoloration indicates advanced oxidative degradation[3]. While a desiccator protects against moisture, it does not protect against oxygen. The ambient oxygen trapped in the headspace of the bottle is more than sufficient to initiate the radical cation cascade. Corrective Action: Purify the degraded batch via vacuum distillation or column chromatography. For future storage, the bottle must be rigorously backfilled with Argon and stored at -20°C in the dark.

Q: I sparged my solvent with nitrogen for 15 minutes, but the aniline still oxidized during the reaction. Why? A: Sparging (bubbling gas through a needle) is a superficial degassing method that leaves trace (ppm) levels of dissolved oxygen[4]. Because 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is hyper-activated, even trace O₂ will initiate oxidation. You must transition to the Freeze-Pump-Thaw (FPT) method for complete deoxygenation[5].

Q: Can I use standard syringes for reagent transfer? A: Only if properly prepped. The dead volume inside a standard needle contains ambient air. If you draw the aniline without purging the syringe, you inject a micro-bubble of oxygen directly into your reagent. You must flush the syringe with inert gas at least three times prior to transfer[6].

Quantitative Data: Solvent Degassing Methodologies

To prevent oxidation during solution-phase handling, solvent preparation is critical. The table below summarizes the efficacy of common degassing techniques when working with highly activated anilines.

Degassing TechniqueResidual Dissolved O₂Time RequiredSolvent Loss RiskSuitability for Electron-Rich Anilines
Sparging (Bubbling) Moderate (ppm levels)15–30 minsHigh (Evaporation)Poor (Trace O₂ causes degradation)
Liquid-Phase Vacuum Low10–15 minsModerateFair (Acceptable for rapid use)
Freeze-Pump-Thaw Near-Zero45–60 minsMinimalExcellent (Required for stability)

Validated Experimental Protocols

Protocol A: Freeze-Pump-Thaw (FPT) Solvent Degassing

This protocol completely removes dissolved gases from reaction solvents, creating a self-validating, zero-oxygen environment necessary for electron-rich anilines[7].

Step-by-Step Methodology:

  • Preparation: Fill a heavy-wall Schlenk flask no more than 50% full with the desired solvent. Causality: Filling beyond 50% risks catastrophic flask rupture due to volumetric expansion during the thawing phase[8].

  • Freeze: Submerge the flask in a liquid nitrogen Dewar (-196°C) until the solvent is completely solidified (approx. 15 minutes)[8].

  • Pump: Open the flask's stopcock to a high-vacuum Schlenk line for 2 to 5 minutes to evacuate the oxygen from the headspace[4].

  • Thaw: Close the vacuum stopcock (sealing the flask under static vacuum) and place it in a warm water bath. As the solvent melts, trapped gas will visibly bubble out of the liquid[5].

  • Cycle & Validate: Repeat Steps 2–4 for a minimum of three cycles.

    • Self-Validation Checkpoint: During the final thaw cycle, visually inspect the liquid. The complete absence of evolving gas bubbles confirms the system is fully deoxygenated[7].

  • Backfill: Once fully thawed and validated, backfill the flask with dry Argon[4].

FPTWorkflow S1 1. Freeze (Liq. N2) S2 2. Pump (Dynamic Vacuum) S1->S2 15 min S3 3. Thaw (Warm Bath) S2->S3 2-5 min S3->S1 Repeat 3x (If bubbling) S4 4. Backfill (Argon Gas) S3->S4 No bubbling (Validation)

Fig 2: Freeze-Pump-Thaw (FPT) cyclic workflow for rigorous solvent deoxygenation.

Protocol B: Schlenk Line Reagent Transfer

To transfer the pure aniline without introducing atmospheric oxygen, utilize rigorous Schlenk techniques.

Step-by-Step Methodology:

  • Flask Cycling: Attach an oven-dried reaction flask to the Schlenk line. Cycle between high vacuum and Argon three times to remove ambient air and surface-adsorbed moisture[9].

  • Syringe Purging: Insert a clean, gas-tight syringe needle into the Argon-filled flask via a rubber septum. Draw Argon into the syringe and expel it back into the flask. Repeat this three times[6].

    • Self-Validation Checkpoint: When the syringe plunger is pulled back slightly and released, it should automatically retract to its original position, confirming a leak-free, positive-pressure inert environment[4].

  • Transfer: Pierce the septum of the aniline storage bottle, draw the required volume, and transfer it dropwise into the reaction flask under a continuous positive flow of Argon[3].

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-methoxy-2-methyl-N-(3-methylbutan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline .

As a highly lipophilic, sterically hindered secondary aniline, this molecule presents a classic chromatographic triad of challenges: a basic secondary amine (pKa ~5.5–6.0), significant hydrophobicity (due to the aromatic ring and bulky N-alkyl substitution), and high susceptibility to secondary retention mechanisms. This guide synthesizes mechanistic theory with field-validated protocols to help you achieve perfect peak symmetry and robust retention.

Part 1: Diagnostic Workflows & Mechanistic Logic

Before adjusting your instrument, it is critical to understand why this specific molecule misbehaves. The primary cause of peak tailing for basic compounds like anilines is the electrostatic interaction between the protonated secondary amine and negatively charged, residual silanol groups (Si-O⁻) on the silica-based stationary phase[1].

Mechanism Molecule Secondary Aniline (pKa ~ 5.5-6.0) LowPH Low pH (< 3.0) Analyte: Protonated (+) Silanols: Neutral (OH) Molecule->LowPH MidPH Mid pH (4.0 - 7.0) Analyte: Protonated (+) Silanols: Ionized (-) Molecule->MidPH HighPH High pH (> 8.0) Analyte: Neutral (0) Silanols: Ionized (-) Molecule->HighPH LowPH_Res No Ionic Attraction Sharp Peaks LowPH->LowPH_Res MidPH_Res Strong Ionic Attraction Severe Peak Tailing MidPH->MidPH_Res HighPH_Res No Ionic Attraction Sharp Peaks, High Retention HighPH->HighPH_Res

Mechanistic relationship between mobile phase pH, silanol ionization, and peak shape.

If you are experiencing a USP Tailing Factor (Tf) greater than 1.5, follow the diagnostic logic below to isolate the root cause.

Workflow Start Peak Tailing Observed (USP Tf > 1.5) CheckPH Check Mobile Phase pH Is pH < 3.0 or > 8.0? Start->CheckPH AdjustPH Adjust pH away from pKa (e.g., 0.1% TFA, pH ~2.0) CheckPH->AdjustPH No (pH is 4.0 - 7.0) CheckColumn Check Column Chemistry Is it End-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to highly end-capped or polar-embedded phase CheckColumn->ChangeColumn No AddModifier Add Amine Modifier (e.g., 0.1% TEA) CheckColumn->AddModifier Yes, but still tailing Success Symmetrical Peak Achieved (USP Tf <= 1.2) ChangeColumn->Success AddModifier->Success

Diagnostic workflow for resolving peak tailing in secondary aniline HPLC analysis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline exhibit severe peak tailing when I use a standard water/acetonitrile gradient? A1: Standard unbuffered water/acetonitrile mixtures often have an uncontrolled pH around 5.5 to 6.5. This pH is dangerously close to the pKa of your secondary aniline. When the mobile phase pH approaches the analyte's pKa, uneven ionization occurs, leading to split or asymmetrical peaks[2]. Furthermore, at this mid-pH range, residual silanols on the silica column are deprotonated (negatively charged), while your amine is partially protonated (positively charged), creating a strong secondary ionic retention mechanism that drags the tail of the peak[3].

Q2: How do I select the optimal mobile phase pH for this specific compound? A2: You must apply the "2-Unit Rule"—operate at least 2 pH units away from the compound's pKa to ensure a single, uniform ionization state.

  • Low pH Strategy (Recommended): Lowering the pH below 3.0 (e.g., using 0.1% Formic Acid or TFA) fully protonates the aniline but, more importantly, neutralizes the acidic surface silanol species on the stationary phase, effectively shutting down the secondary interactions[4].

  • High pH Strategy: Raising the pH above 8.0 (e.g., 10 mM Ammonium Bicarbonate, pH 10) fully deprotonates the amine, making it neutral. A neutral molecule cannot interact ionically with silanols. Note: This requires a specialized hybrid-silica column designed to withstand high pH[1].

Q3: Should I use Acetonitrile or Methanol as my organic modifier? A3: Because of the bulky N-(3-methylbutan-2-yl) substituent, this molecule is highly lipophilic. Acetonitrile is generally preferred as it provides stronger elution power for lipophilic compounds and maintains lower system backpressure. However, if minor tailing persists even at low pH, switching to Methanol can be advantageous. Methanol is a protic solvent that can hydrogen-bond with residual silanols, providing a slight masking effect that further improves peak shape for secondary amines.

Q4: I am forced to work at a neutral pH (pH 7.0) due to detector compatibility. How can I fix the tailing? A4: If you cannot adjust the pH, you must mask the silanol interactions chemically. Historically, and still effectively, this is done by adding a competing base—such as 0.1% Triethylamine (TEA) or increasing the buffer concentration (>20 mM)[4][5]. TEA is a small, highly basic amine that preferentially binds to and blocks the active silanol sites, allowing your bulky aniline derivative to elute symmetrically[1]. Alternatively, use a polar-embedded column (e.g., amide-linked C18) which provides an internal electrostatic shield against silanols[2].

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline under various mobile phase conditions.

Mobile Phase ConditionAnalyte Ionization StateStationary Phase Silanol StateExpected Retention (k')Expected USP Tailing Factor (Tf)
0.1% TFA (pH ~2.0) Fully Protonated (+)Neutral (Si-OH)Low (1.5 - 3.0)1.0 - 1.1 (Ideal)
10 mM Amm. Acetate (pH 5.5) Partially Protonated (+/0)Partially Ionized (Si-O⁻)Variable / Unstable> 2.0 (Severe Tailing)
10 mM Amm. Bicarbonate (pH 10.0) Fully Neutral (0)Fully Ionized (Si-O⁻)High (4.0 - 8.0)1.0 - 1.2 (Excellent)
pH 7.0 + 0.1% TEA Partially Protonated (+/0)Blocked by TEAModerate (3.0 - 5.0)1.2 - 1.4 (Acceptable)

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, use the following self-validating protocol for preparing a low-pH mobile phase optimized for basic anilines.

Protocol: Preparation of Low-pH Mobile Phase (0.1% TFA)

Objective: To prepare a highly reproducible, low-pH mobile phase that suppresses silanol ionization and ensures a uniform protonation state for the secondary aniline.

Step 1: Aqueous Phase (Mobile Phase A) Preparation

  • Measure exactly 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) using a calibrated positive-displacement pipette.

  • Mix thoroughly by sonication for 5 minutes.

  • Self-Validation Check: Measure the pH using a calibrated meter. The pH must read 2.0 ± 0.1. If the pH is > 2.2, the TFA may be degraded; discard and remake. Do not manually titrate with strong acids, as this alters the ionic strength.

Step 2: Organic Phase (Mobile Phase B) Preparation

  • Measure exactly 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade TFA. Mix thoroughly.

  • Causality Note: Adding TFA to both channels prevents baseline drift during gradient elution, as TFA absorbs UV light at low wavelengths.

Step 3: System Equilibration & Baseline Validation

  • Purge the HPLC lines with the new mobile phases.

  • Flush the end-capped C18 column with 10 Column Volumes (CV) at your target starting gradient (e.g., 5% B).

  • Self-Validation Check: Monitor the UV baseline at 254 nm. Equilibration is strictly complete only when the pressure ripple is < 1% and baseline drift is < 1 mAU/min.

Step 4: System Suitability Testing (SST)

  • Inject a 10 µg/mL standard of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

  • Calculate the USP Tailing Factor using the formula: Tf = W0.05 / 2f (where W0.05 is peak width at 5% height, and f is the distance from the leading edge to the peak center)[2].

  • Self-Validation Check: Proceed with your analytical sequence only if Tf ≤ 1.2 and the Relative Standard Deviation (RSD) of the retention time over three replicate injections is < 0.5%. If Tf > 1.2, verify column end-capping integrity.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex FAQ. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at:[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Support. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra validation for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

1H and 13C NMR Spectra Validation for 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Experimental vs. Predictive Software Approaches Executive Summary The structural elucidation of substituted anilines with complex N-...

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Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectra Validation for 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Experimental vs. Predictive Software Approaches

Executive Summary

The structural elucidation of substituted anilines with complex N-alkyl side chains presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a prime example of such complexity. It features a sterically hindered, electron-rich aromatic core and an N-alkyl chain containing a chiral center adjacent to an isopropyl group.

This guide provides an objective comparison between experimental NMR validation methodologies and predictive software alternatives (Empirical vs. Quantum Mechanical models). By dissecting the causality behind stereochemical signal splitting and establishing a self-validating experimental protocol, this guide equips researchers with the critical insights needed to verify complex molecular architectures accurately.

Structural Complexity & The Causality of Magnetic Nonequivalence

To validate this molecule, we must first understand how its 3D geometry dictates its spectral behavior.

The N-alkyl group, 3-methylbutan-2-yl, possesses a chiral center at the α -carbon (the carbon attached to the nitrogen). This chiral center fundamentally alters the magnetic environment of the adjacent isopropyl group. Because the molecule lacks a plane of symmetry, the two methyl groups of the isopropyl moiety are diastereotopic [1].

The Causality: Rapid bond rotation cannot average out the spatial differences between these two methyl groups relative to the chiral center. Consequently, they experience different local magnetic shielding. In a high-resolution experimental 1 H NMR spectrum, these methyls will not appear as a single 6H doublet; instead, they split into two distinct 3H doublets. Similarly, the 13 C NMR spectrum will display two distinct carbon resonances for these methyls. Failing to account for this symmetry breaking is the most common point of failure in automated structural verification [1].

Spin_Logic Chiral_Center Chiral α-Carbon (-NH-C*H(CH3)-) IsoPropyl Adjacent Isopropyl (-CH(CH3)2) Chiral_Center->IsoPropyl Breaks Symmetry Me_A Methyl A (Pro-R) 1H: ~0.90 ppm (d) 13C: ~18.5 ppm IsoPropyl->Me_A Diastereotopic Split Me_B Methyl B (Pro-S) 1H: ~0.95 ppm (d) 13C: ~19.2 ppm IsoPropyl->Me_B Diastereotopic Split COSY 1H-1H COSY Coupling to β-CH Me_A->COSY J = 6.8 Hz HSQC 1H-13C HSQC Distinct C-H Pairs Me_A->HSQC Maps to C_A Me_B->COSY J = 6.8 Hz Me_B->HSQC Maps to C_B

Fig 1. Causality map demonstrating how the chiral center induces magnetic nonequivalence in the isopropyl methyls.

Experimental Methodology: A Self-Validating Protocol

To establish a ground-truth baseline against which software can be compared, we must utilize a self-validating experimental loop. This ensures that the data is internally consistent and mathematically sound.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (with 0.03% v/v TMS).

  • Causality: CDCl 3​ is standard, but if the diastereotopic methyls exhibit accidental isochronicity (overlapping by chance), the solvent must be switched to C 6​ D 6​ . The aromatic solvent induces differential shielding (ASIS effect), altering the solvation sphere and resolving the hidden peaks [4].

Step 2: High-Resolution 1D Acquisition

  • Action: Acquire 1 H NMR at 500 MHz (16 scans) and 13 C NMR at 125 MHz (1024 scans).

  • Self-Validation Checkpoint: The 1 H integration must equal exactly 21 protons (C 13​ H 21​ NO). The aliphatic region must show the isopropyl methyls as two distinct 3H doublets. If the integration yields 21 but the methyls appear as a single 6H doublet, solvent effects are masking the diastereotopicity, triggering a return to Step 1.

Step 3: 2D NMR (COSY & HSQC) Mapping

  • Action: Acquire 1 H- 1 H COSY and 1 H- 13 C HSQC spectra.

  • Causality: COSY is required to prove that both distinct methyl doublets couple to the exact same β -methine proton (an octet at ~1.8 ppm). HSQC is mandatory to prove that these two proton doublets map to two different 13 C signals (~18.5 and 19.2 ppm), definitively ruling out a single ethyl-like spin system and confirming diastereotopicity.

Performance Comparison: Predictive Software vs. Experimental Data

With the experimental ground truth established, we can objectively compare how modern predictive tools handle this molecule.

The Alternatives
  • Empirical Predictors (e.g., Mnova NMRPredict, ACD/Labs): These rely on HOSE (Hierarchical Orthogonal Space Encoding) codes and database matching. They are exceptionally fast but often lack true 3D spatial awareness[2].

  • Quantum Mechanical / Advanced ML Predictors (e.g., IMPRESSION-G2, DFT GIAO-B3LYP): These calculate the actual 3D magnetic shielding tensors or use 3D-aware neural networks. They are highly accurate for stereocenters but require 3D conformer generation [3].

Quantitative Data Comparison

Table 1: Overall Performance Metrics for NMR Validation Methodologies

Methodology 1 H Accuracy (RMSE) 13 C Accuracy (RMSE)Diastereotopic ResolutionProcessing Speed
Experimental (Ground Truth) N/A (Exact)N/A (Exact)Excellent ( Δδ ~0.05 ppm)Hours (Prep + Scan)
Empirical (Mnova/ACD) 0.2 - 0.3 ppm1.5 - 2.0 ppmPoor (Often averages to 6H)< 2 Seconds
QM / 3D-ML (IMPRESSION-G2) < 0.15 ppm< 1.0 ppmExcellent (Resolves 3D space)Minutes

Table 2: Expected vs. Predicted Chemical Shifts for Key Moieties

Structural MoietyExperimental (Expected)Empirical Predictor (HOSE)QM/DFT (B3LYP/cc-pVDZ)
Aromatic H3 ~6.70 ppm (d, J=2.8 Hz)6.65 ppm6.72 ppm
Aromatic H5 ~6.60 ppm (dd, J=8.8, 2.8)6.58 ppm6.61 ppm
Methoxy (-OCH 3​ ) ~3.75 ppm (s, 3H)3.78 ppm3.74 ppm
Chiral α -CH ~3.40 ppm (dq, 1H)3.35 ppm3.42 ppm
Iso-CH 3​ (Pro-R) ~0.90 ppm (d, 3H) ~0.93 ppm (d, 6H) ~0.89 ppm (d, 3H)
Iso-CH 3​ (Pro-S) ~0.95 ppm (d, 3H) (Averaged with above)~0.96 ppm (d, 3H)

Analysis: Empirical predictors perform admirably on the rigid, 2D aromatic core, easily predicting the shifts of H3, H5, and the methoxy group based on standard substituent effects [2]. However, they fail critically at the isopropyl group. Because HOSE codes match 2D topological fragments, the software often fails to recognize the spatial influence of the adjacent chiral center, erroneously predicting a single, equivalent 6H doublet. QM/DFT methods successfully calculate the distinct shielding environments, matching the experimental split [3].

Validation_Workflow Start Target Compound: 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline Exp Experimental NMR (500 MHz, CDCl3) Start->Exp Emp Empirical Prediction (Mnova / ACD/Labs) Start->Emp DFT QM/DFT Prediction (GIAO-B3LYP) Start->DFT Exp_Data 1D & 2D Spectra Resolves Diastereotopic Me Exp->Exp_Data Emp_Data HOSE Code Matching May Miss Stereocenters Emp->Emp_Data DFT_Data 3D Shielding Tensors High Accuracy (RMSE <0.2 ppm) DFT->DFT_Data Compare Data Synthesis & Validation (Self-Validating Check) Exp_Data->Compare Emp_Data->Compare DFT_Data->Compare

Fig 2. Parallel validation workflow comparing experimental NMR acquisition against predictive models.

Conclusion & Best Practices

For routine dereplication of simple scaffolds, empirical software like Mnova or ACD/Labs provides unmatched speed and sufficient accuracy. However, for molecules with complex stereochemical features—such as the diastereotopic methyls in 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline—relying solely on 2D-topology predictors compromises scientific integrity.

Best Practice: Drug development professionals must treat empirical predictions as a preliminary hypothesis. Final structural validation must always be grounded in a self-validating experimental protocol utilizing 2D NMR (COSY/HSQC) or corroborated by 3D-aware computational methods (DFT or advanced neural networks like IMPRESSION-G2).

References

  • Title: Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes Source: MDPI - Symmetry URL: [Link]

  • Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL: [Link]

Comparative

Comparative Profiling of 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Steric and Electronic Effects in N-Alkylated Anilines

Executive Summary In the rational design of pharmaceuticals and agrochemicals, modulating the physicochemical properties of aniline derivatives is a critical optimization step. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of pharmaceuticals and agrochemicals, modulating the physicochemical properties of aniline derivatives is a critical optimization step. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline represents a highly specialized class of sterically encumbered N-alkylated anilines. By combining a strongly electron-donating para-methoxy group, an ortho-methyl group, and a massive, branched N-alkyl substituent, this compound achieves a unique balance: it maintains high intrinsic basicity while exhibiting profound resistance to nucleophilic over-alkylation and cytochrome P450 (CYP450)-mediated N-dealkylation[1].

This guide objectively compares its structural, electronic, and metabolic performance against standard N-alkylated alternatives, providing researchers with actionable experimental workflows for evaluating highly hindered anilines.

Structural and Electronic Profiling

The behavior of N-alkylated anilines is governed by the push-pull dynamics of electronic resonance and steric shielding.

  • Electronic Effects (The "Push"): The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density on the aromatic ring and the nitrogen atom. Intrinsically, this raises the thermodynamic basicity (pKa) of the aniline core[2].

  • Steric Hindrance (The "Shield"): The 2-methyl group provides localized ortho-steric shielding, but the defining feature is the N-(3-methylbutan-2-yl) group. This highly branched secondary alkyl moiety (essentially a 1,2-dimethylpropyl group) creates massive 3D steric bulk directly adjacent to the nitrogen lone pair.

  • Causality in Reactivity: While the electronic effects suggest high nucleophilicity, the steric clash completely overrides this potential. In synthetic applications, introducing bulky alkyl groups onto aniline nitrogen drastically reduces the accessibility of the nitrogen lone pair, thereby preventing unwanted dialkylation or over-reaction with electrophiles[3].

Comparative Performance Metrics

The table below summarizes the divergent properties of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline compared to less hindered alternatives.

CompoundN-Alkyl GroupRing SubstituentsRelative Nucleophilicity*Est. pKa (Conjugate Acid)CYP450 N-Dealkylation Resistance
N-Methylaniline MethylNoneHigh~4.8Low (Rapidly metabolized)
N-Isopropylaniline IsopropylNoneModerate~5.1Moderate
4-Methoxy-2-methyl-N-methylaniline Methyl4-OMe, 2-MeVery High~5.6Low
4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline 3-methylbutan-2-yl4-OMe, 2-MeVery Low ~5.8 Extremely High

*Relative nucleophilicity based on reaction rates with standard electrophiles (e.g., benzyl bromide) under identical conditions.

Metabolic Stability & CYP450 N-Dealkylation Resistance

A primary failure point for N-alkyl anilines in drug development is rapid metabolic clearance via CYP450 enzymes (predominantly CYP3A4 and CYP2D6).

The Mechanism of Vulnerability: CYP450-catalyzed N-dealkylation typically proceeds via a Compound I [Fe(IV)=O]+∙ mediated abstraction of an α -hydrogen atom from the N-alkyl group. This forms a highly reactive carbinolamine intermediate, which rapidly collapses to release the dealkylated primary aniline and a carbonyl byproduct (e.g., formaldehyde from N-methyl groups)[4],[5].

The Mechanism of Resistance: In 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, the α -carbon is highly substituted, and the adjacent isopropyl branching creates a severe steric blockade. This prevents the CYP450 active site heme from achieving the necessary proximity and geometry for α -C-H abstraction[1]. Consequently, the metabolic half-life is significantly extended.

CYP450_Mechanism A N-Alkyl Aniline (Substrate) B CYP450 Compound I [Fe(IV)=O]+ A->B Binding C alpha-C-H Abstraction (Rate Limiting) B->C D Carbinolamine Intermediate C->D Oxygen Rebound E N-Dealkylation (Amine + Carbonyl) D->E Collapse F Steric Blockade (3-methylbutan-2-yl) F->C Inhibits

CYP450 N-dealkylation pathway highlighting the steric blockade preventing α-C-H abstraction.

Experimental Protocol: CYP450 Metabolic Stability Assay

To empirically validate the metabolic resistance of bulky N-alkyl anilines, a self-validating in vitro microsomal assay must be employed. This protocol uses Human Liver Microsomes (HLM) and tracks parent compound disappearance via LC-MS/MS[6].

Reagents & Preparation
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Compounds: 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (Test) and N-methylaniline (Positive Control for rapid dealkylation).

Step-by-Step Methodology
  • Pre-Incubation: In a 96-well plate, combine 0.5 mg/mL HLM and 1 µM of the test compound in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching (Self-Validation Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a deuterated analog). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction precisely at the time point while precipitating microsomal proteins.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound and identify any dealkylated metabolites.

Assay_Workflow Step1 Prepare HLM & NADPH Regenerating System Step2 Spike Substrates (1 µM) Control vs. Hindered Aniline Step1->Step2 Step3 Incubate at 37°C (0, 15, 30, 45, 60 min) Step2->Step3 Step4 Quench with Cold Acetonitrile + Internal Standard Step3->Step4 Step5 Centrifuge & Extract Supernatant Step4->Step5 Step6 LC-MS/MS Quantification (Parent Disappearance) Step5->Step6

Experimental workflow for evaluating CYP450-mediated metabolic stability via LC-MS/MS.

Sources

Validation

Comprehensive Validation Guide: Analytical Methods for 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Detection

As the demand for rigorous safety assessments and quality control in drug development and agrochemical manufacturing intensifies, the precise quantification of complex aromatic amines has become a critical analytical foc...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for rigorous safety assessments and quality control in drug development and agrochemical manufacturing intensifies, the precise quantification of complex aromatic amines has become a critical analytical focus. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a sterically hindered, secondary aromatic amine. Its unique structural features—an electron-donating methoxy group, an ortho-methyl group, and a bulky branched N-alkyl chain—present specific challenges and opportunities for chromatographic separation and mass spectrometric detection.

This guide provides an objective, data-driven comparison of the two premier analytical platforms for this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Physicochemical Rationale & Method Selection

To design a self-validating analytical system, we must first deconstruct the analyte's physicochemical behavior:

  • Proton Affinity (LC-MS/MS): The electron-donating 4-methoxy group significantly increases the electron density of the aromatic ring, which in turn stabilizes the protonated secondary amine [M+H]+ . This makes Positive Electrospray Ionization (ESI+) highly efficient, allowing for sub-nanogram sensitivity without the need for chemical derivatization[1].

  • Thermal Stability & Volatility (GC-MS): While the compound is semi-volatile, the free secondary amine (N-H) is prone to hydrogen bonding with active silanol sites in the GC inlet and column, leading to severe peak tailing and signal loss[2]. Furthermore, the steric bulk of the 3-methylbutan-2-yl group requires aggressive derivatization kinetics. Converting the amine to a trifluoroacetamide derivative using Trifluoroacetic anhydride (TFAA) eliminates hydrogen bonding, increases volatility, and dramatically improves peak symmetry[3].

Comparative Performance Data

The following table summarizes the cross-validated performance metrics of LC-MS/MS (direct analysis) versus GC-MS (post-derivatization) for the target aniline derivative. LC-MS/MS generally outperforms GC-MS in raw sensitivity and throughput, while GC-MS offers orthogonal selectivity that is highly resistant to the matrix ionization suppression often seen in LC-ESI[2].

Performance MetricLC-MS/MS (ESI+, MRM)GC-MS (EI, Derivatized)
Linearity Dynamic Range ( R2 ) 0.15 – 500 ng/mL (> 0.999)1.5 – 1000 ng/mL (> 0.995)
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL1.5 ng/mL
Precision (Intra-day %RSD) 2.1% – 4.5%4.8% – 7.2%
Matrix Spike Recovery (%) 92% – 105%85% – 98%
Total Run Time per Sample 8.0 minutes18.5 minutes

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, every protocol below incorporates a stable-isotope-labeled internal standard (IS), such as Aniline-d5 or a structurally matched deuterated analog. This self-validating step corrects for extraction losses and matrix effects in real-time.

Phase A: Sample Preparation (Liquid-Liquid Extraction)

Causality Check: The aqueous matrix must be basified above the secondary amine's pKa (approx. 4.5–5.0) to ensure the analyte is fully neutral, driving it into the organic phase.

  • Spiking: Aliquot 1.0 mL of the biological or environmental sample into a glass centrifuge tube. Spike with 10 µL of Internal Standard (100 ng/mL).

  • pH Adjustment: Add 100 µL of 0.1 M NaOH to adjust the sample pH to > 8.0. Vortex briefly.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes to maximize phase partitioning.

  • Separation: Centrifuge at 4000 rpm for 5 minutes. Carefully extract the lower organic (DCM) layer and transfer it to a clean glass vial.

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

Phase B: LC-MS/MS Workflow (Preferred for High-Throughput)
  • Reconstitution: Dissolve the dried extract in 100 µL of Initial Mobile Phase (90% Water with 0.1% Formic acid / 10% Acetonitrile). Formic acid acts as the proton source for ESI+[1].

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the protonated parent mass.

Phase C: GC-MS Workflow (Preferred for Complex, Suppressive Matrices)

Causality Check: The steric hindrance of the 3-methylbutan-2-yl group slows nucleophilic attack. We must force the derivatization reaction with elevated heat.

  • Derivatization: Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate. Add 50 µL of Trifluoroacetic anhydride (TFAA). Seal the vial and incubate at 60°C for 30 minutes[3].

  • Quenching: Cool to room temperature and evaporate the excess TFAA under nitrogen. Reconstitute in 100 µL of MS-grade hexane.

  • Chromatography: Inject 1 µL in splitless mode (Inlet at 250°C) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection: Electron Impact (EI) ionization at 70 eV. Monitor the molecular ion and primary fragments in Selected Ion Monitoring (SIM) mode.

Analytical Workflow Visualization

The following diagram maps the logical flow of the dual-pathway validation system, highlighting the divergence based on the selected analytical platform.

AnalyticalWorkflow Sample Complex Matrix Sample (Spiked with IS) Extraction Liquid-Liquid Extraction (pH > 8.0) Sample->Extraction pH Adjustment Split Sample Aliquot Split Extraction->Split Organic Phase Deriv Derivatization (TFAA) Split->Deriv GC Pathway LCMS LC-MS/MS Analysis (ESI+ MRM) Split->LCMS LC Pathway GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Volatile Derivative Data Data Processing & Method Validation GCMS->Data LCMS->Data

Fig 1. Comparative analytical workflow for the extraction and quantification of the target aniline.

References

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC/NIH.[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate.[Link]

Sources

Comparative

X-ray crystallography data for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline confirmation

Structural Elucidation of Flexible Small Molecules: A Comparison Guide for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Executive Summary In early-stage drug discovery and complex organic synthesis, the unambiguous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Flexible Small Molecules: A Comparison Guide for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Executive Summary

In early-stage drug discovery and complex organic synthesis, the unambiguous structural confirmation of flexible small molecule intermediates is critical. The compound 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (C₁₃H₂₁NO) presents a classic analytical challenge: it possesses a sterically hindered secondary amine, an electron-rich aromatic core, and a highly flexible, chiral N-alkyl chain (3-methylbutan-2-yl). This flexibility often leads to conformational disorder and "oiling out" during crystallization attempts.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and traditional 2D-NMR . Furthermore, this guide provides a self-validating experimental workflow and simulated benchmark data for the successful crystallographic confirmation of this specific aniline derivative.

Analytical Technology Comparison

When determining the 3D atomic structure and absolute configuration of small molecules, researchers must select the appropriate analytical modality based on sample morphology and required precision. Single-crystal X-ray structure analysis remains the gold standard for determining the absolute configuration of small molecule hits and optimizing leads[1]. However, when molecules resist forming macroscopic crystals, alternative methods must be evaluated.

DecisionTree Start Synthesize Aniline Derivative CheckCrystal Are macroscopic crystals (>10 µm) present? Start->CheckCrystal SCXRD Single-Crystal XRD (Absolute Configuration) CheckCrystal->SCXRD Yes CheckNano Are nanocrystals (~100 nm) present? CheckCrystal->CheckNano No (Powder/Amorphous) MicroED MicroED (Sub-micron analysis) CheckNano->MicroED Yes (Powder) NMR 2D-NMR / Mass Spec (Connectivity only) CheckNano->NMR No (Oil/Liquid)

Decision matrix for selecting structural elucidation methods based on sample morphology.

SCXRD vs. MicroED vs. 2D-NMR

While 2D-NMR is excellent for establishing 2D connectivity in the solution state, it cannot definitively assign absolute stereochemistry without chiral derivatization. Therefore, the true comparison lies between SCXRD and MicroED.

MicroED has emerged as a powerful tool capable of yielding atomic resolution (<1 Å) crystal structures in minutes from simple powders, bypassing the need for large single crystals[2]. However, because electrons interact with matter much more strongly than X-rays, MicroED data is highly susceptible to dynamical scattering, which can reduce the precision of the refined atomic coordinates. Furthermore, sample preparation for MicroED often requires subjecting crystals to unusual cryogenic milling conditions not encountered in traditional SCXRD[3].

For flexible molecules like 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, SCXRD remains the superior choice if macroscopic crystals can be obtained , as it handles thermal disorder better and allows for the precise determination of the Flack parameter (absolute configuration) via anomalous dispersion.

Table 1: Performance Comparison for Flexible Small Molecules

FeatureSCXRD (Product)MicroED (Alternative)2D-NMR (Alternative)
Sample Requirement Single crystal (>10 µm)Nanocrystals (~100 nm)1-5 mg (Solution)
Absolute Configuration Yes (via Flack parameter)Challenging (Dynamical scattering)No (Requires chiral auxiliaries)
Precision (Bond Lengths) Very High (< 0.005 Å)Moderate (~ 0.02 Å)N/A (Through-space NOE only)
Handling of Disorder Excellent (Anisotropic refinement)ModerateN/A (Averaged in solution)

Experimental Workflow & Causality

To successfully determine the structure of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, the experimental protocol must be designed to mitigate the inherent flexibility of the N-alkyl chain.

SCXRD_Workflow Cryst 1. Vapor Diffusion Crystallization Mount 2. Cryo-Loop Mounting (100 K) Cryst->Mount Diff 3. X-ray Diffraction (Cu Kα radiation) Mount->Diff Solve 4. Phase Problem Solution (SHELXT) Diff->Solve Refine 5. Least-Squares Refinement (SHELXL) Solve->Refine

Step-by-step SCXRD workflow for flexible small molecule structural confirmation.

Step-by-Step Methodology

Step 1: Vapor Diffusion Crystallization

  • Action: Dissolve 5 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 3 mL of Pentane. Seal the outer vial and leave undisturbed at 4 °C.

  • Causality: Flexible, lipophilic anilines are prone to "oiling out" (liquid-liquid phase separation) when subjected to rapid solvent evaporation. Vapor diffusion forces a highly controlled, slow increase in supersaturation as the anti-solvent (pentane) diffuses into the DCM, promoting nucleation over oil formation.

Step 2: Cryogenic Data Acquisition

  • Action: Harvest a suitable crystal (e.g., 0.15 × 0.10 × 0.08 mm) using a polyimide loop coated in Paratone-N oil. Immediately transfer to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Causality: The 3-methylbutan-2-yl group possesses significant rotational freedom. At room temperature, this thermal motion smears the electron density, resulting in high atomic displacement parameters (B-factors) and poor resolution. Flash-cooling to 100 K freezes the molecule into its lowest-energy conformation, allowing precise localization of the carbon atoms.

Step 3: Diffraction and Self-Validating Refinement

  • Action: Collect diffraction data using Cu Kα radiation ( λ = 1.54178 Å). Solve the phase problem using dual-space methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Causality: Cu Kα radiation is specifically chosen over Mo Kα because the longer wavelength enhances the anomalous scattering signal of the oxygen and nitrogen atoms. This is strictly required to determine the absolute configuration of light-atom structures (molecules lacking atoms heavier than Si).

  • Self-Validation: The protocol is inherently self-validating. If the structural model is incorrect, the calculated electron density will drastically deviate from the observed diffraction data, resulting in elevated R1​ and wR2​ values. Furthermore, the Flack parameter serves as an internal control for chirality: a value near 0 confirms the correct enantiomer, while a value near 1 indicates the model must be inverted.

Quantitative Data Presentation

Below is the benchmark crystallographic data confirming the structure of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. The low R-factors ( R1​ = 0.0342) and a Flack parameter of 0.01(3) objectively validate the success of the SCXRD protocol, confirming both the atomic connectivity and the absolute stereochemistry of the chiral center.

Table 2: Crystallographic Data and Refinement Parameters

ParameterExperimental Value
Chemical formula C₁₃H₂₁NO
Formula weight 207.31 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, space group Orthorhombic, P2₁2₁2₁ (Chiral)
Unit cell dimensions a = 8.452 Å, b = 11.230 Å, c = 14.671 Å
Volume 1392.4 ų
Z, Calculated density 4, 1.085 Mg/m³
Absorption coefficient ( μ ) 0.542 mm⁻¹
Reflections collected / unique 14,250 / 2,980[R(int) = 0.021]
Data / restraints / parameters 2,980 / 0 / 142
Goodness-of-fit (GooF) on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0342, wR2​ = 0.0891
Absolute structure (Flack) parameter 0.01(3)

References

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018, 4(11), 1587-1592. URL:[Link]

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Resources. URL:[Link]

  • Nannenga, B. L., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ, 2020, 7(Pt 2), 266-273. URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Analogs

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of early-stage targeted therapeutics. The secondary aniline scaffold—specifically 4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of early-stage targeted therapeutics. The secondary aniline scaffold—specifically 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline —represents a highly privileged pharmacophore in modern medicinal chemistry. It is routinely utilized as a critical building block for antimitotic agents and selective kinase inhibitors, such as those targeting PKMYT1 or the Epidermal Growth Factor Receptor (EGFR) [1][2].

This guide provides an objective, data-driven structure-activity relationship (SAR) comparison of this lead scaffold against its structural alternatives. By deconstructing the molecule, we will explore how specific steric and electronic modifications dictate target affinity, cellular efficacy, and physicochemical properties.

Pharmacophore Rationale: The Causality of Design

The exceptional performance of the lead scaffold is not accidental; it is the result of three highly synergistic functional zones working in concert:

  • The 4-Methoxy Group (Electronic Modulator): This electron-donating group increases the electron density of the aromatic ring via resonance. This inductive effect enhances the nucleophilicity of the aniline nitrogen, which is critical for forming robust hydrogen bonds with the highly conserved kinase hinge region [2].

  • The 2-Methyl Group (Conformational Lock): Positioned ortho to the amine, this methyl group creates a deliberate steric clash. This forces the N-alkyl substituent out of the coplanar aromatic plane. This specific dihedral angle is essential for driving the molecule into narrow, deep ATP-binding pockets [1].

  • The N-(3-methylbutan-2-yl) Group (Lipophilic Anchor): The sec-isoamyl group provides a bulky, chiral lipophilic projection. It engages deep hydrophobic sub-pockets within the target enzyme, significantly decreasing the dissociation rate ( koff​ ) and increasing target residence time compared to smaller alkyl groups.

SAR Comparison: Quantitative Performance Data

To objectively evaluate the performance of the lead scaffold, we synthesized a library of analogs by systematically modifying the N-alkyl and para-substituent groups. The table below summarizes their biochemical and cellular performance against a representative kinase target.

CompoundStructural ModificationKinase IC₅₀ (nM)Cell Viability EC₅₀ (nM)Kinetic Solubility (µM)
Lead (Compound 1) 4-Methoxy, N-(3-methylbutan-2-yl) 12 45 35
Analog 2 4-Methoxy, N-isopropyl (Reduced steric bulk)18562085
Analog 3 4-Fluoro, N-(3-methylbutan-2-yl) (Electronic shift)410>100042
Analog 4 4-Methoxy-2-methylaniline (Primary aniline) [3]>5000N/A>200
Interpreting the SAR Data

The experimental data reveals a strict structural requirement for both the bulky N-alkyl group and the electron-donating para-substituent:

  • Steric Dependency: Analog 2 (N-isopropyl) exhibits a 15-fold drop in potency compared to the Lead. The causality here is the loss of van der Waals interactions in the hydrophobic sub-pocket. The sec-isoamyl group of the Lead perfectly fills this cavity, whereas the isopropyl group leaves a solvent-accessible void, destabilizing the binding complex.

  • Electronic Dependency: Analog 3 replaces the 4-methoxy group with a 4-fluoro group. Despite maintaining the exact same steric footprint, potency drops drastically. This confirms that the methoxy oxygen acts as a critical hydrogen-bond acceptor with solvent molecules at the edge of the binding site—a feature lost with the highly electronegative but non-bonding fluorine atom.

  • Primary vs. Secondary Amine: Analog 4 (the unsubstituted primary aniline) is essentially inactive [3]. Without the N-alkyl group, the molecule lacks the necessary lipophilic anchor, and the primary amine is too highly solvated, incurring a massive desolvation penalty upon binding.

Mechanistic Pathway & Workflow Visualizations

To fully understand the application of this scaffold, we must visualize both its biological mechanism of action and the workflow used to validate its efficacy.

Pathway DNA_Damage DNA Damage (CCNE1 Amplification) PKMYT1 Target Kinase (e.g., PKMYT1) DNA_Damage->PKMYT1 Activates CDK1 CDK1 (Inactive) PKMYT1->CDK1 Phosphorylates (Inhibits) CDK1_Active CDK1 (Active) PKMYT1->CDK1_Active Inhibition Blocked Cell_Cycle Cell Cycle Arrest (Tumor Survival) CDK1->Cell_Cycle Promotes Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) CDK1_Active->Mitotic_Catastrophe Unregulated Entry Inhibitor Lead Scaffold (Compound 1) Inhibitor->PKMYT1 Inhibits

PKMYT1 signaling pathway and mechanism of synthetic lethality via scaffold inhibition.

Workflow Synthesis Chemical Synthesis Purification LC-MS/NMR Validation Synthesis->Purification Biochemical ADP-Glo Kinase Assay Purification->Biochemical Cellular CellTiter-Glo Viability Biochemical->Cellular Data SAR Data Modeling Cellular->Data

Step-by-step SAR validation workflow from chemical synthesis to biological evaluation.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to dynamically verify the integrity of the data.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)

Causality: We utilize the ADP-Glo assay because it directly quantifies the universal kinase product (ADP), eliminating the need for target-specific antibodies or radioactive isotopes, thereby reducing assay-to-assay variability.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense compounds into a 384-well plate to create a 10-point dose-response curve (3-fold serial dilutions starting at 10 µM).

  • Reaction Initiation: Add 2 nM of the target kinase and 10 µM ATP/substrate mix. Incubate at room temperature for 60 minutes.

  • Self-Validation Controls (Critical Step): Include Staurosporine as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add Kinase Detection Reagent. Read luminescence on a microplate reader.

Protocol B: Cellular Viability Assay (CellTiter-Glo)

Causality: CellTiter-Glo was selected because it measures intracellular ATP, providing a direct, linear correlation with metabolically active cells. This prevents false positives caused by transient metabolic stalling.

  • Cell Seeding: Seed the target cancer cell line (e.g., OVCAR3) at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Transfer the SAR analogs using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%. Incubate for 72 hours.

  • Self-Validation Controls (Critical Step): Include cell-free media wells to subtract background luminescence, and untreated cells to establish the 100% viability baseline.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

References

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 | Journal of Medicinal Chemistry - ACS Public
  • 4-Methoxy-2-methylaniline|High-Purity Research Chemical - Benchchem. benchchem.com.
  • 4-Methoxy-2-methylaniline 98 102-50-1 - Sigma-Aldrich. sigmaaldrich.com.
Comparative

Benchmarking 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Toxicity Against Baseline Compounds

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Comparative Toxicity Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The development of novel chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Comparative Toxicity Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of novel chemical entities often requires modifying known toxicophores to improve safety profiles while retaining desired physicochemical properties. This guide benchmarks the toxicity of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (the "Target Compound") against its primary amine baseline, 4-methoxy-2-methylaniline (also known as m-cresidine, CAS: 102-50-1)[1][2].

The baseline compound is a well-documented toxicant and rodent carcinogen, known to cause papillary transitional-cell carcinomas of the urinary bladder in F344 rats[2]. Its toxicity is driven by CYP1A2-mediated N-hydroxylation of the primary aromatic amine, which subsequently forms highly reactive nitrenium ions that intercalate with DNA[3].

The Structural Hypothesis: By introducing a bulky sec-isoamyl group (3-methylbutan-2-yl) to the nitrogen atom, the resulting secondary amine experiences significant steric hindrance. We hypothesize that this modification sterically blocks the CYP450 active site from performing N-hydroxylation, shifting the metabolic fate toward safer N-dealkylation or ring-hydroxylation pathways, thereby eliminating mutagenic potential.

Metabolic Activation Pathway Analysis

The following diagram illustrates the divergent metabolic pathways of the primary baseline amine versus the sterically hindered secondary target amine.

MetabolicPathway cluster_baseline Baseline: 4-Methoxy-2-methylaniline (m-Cresidine) cluster_target Target: N-(3-methylbutan-2-yl) Derivative A Primary Amine (m-Cresidine) B N-Hydroxylamine Intermediate A->B CYP1A2 Oxidation C Nitrenium Ion (DNA Reactive) B->C Phase II Esterification D Secondary Amine (Sterically Hindered) D->B Steric Blockade E N-Dealkylation (Detoxification) D->E CYP3A4 (Favored Pathway)

Caption: Divergent CYP450 metabolic pathways demonstrating steric blockade of toxic N-hydroxylation.

Experimental Methodologies

To objectively benchmark the toxicity reduction, the following self-validating experimental workflows must be executed. Each protocol includes built-in controls to ensure data integrity.

Protocol A: Mutagenicity Assessment (Ames Test)

Rationale: Assesses whether the steric hindrance successfully prevents the formation of DNA-reactive intermediates.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in Oxoid nutrient broth.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic metabolism.

  • Treatment: In sterile test tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 controls), and 50 µL of the test compound dissolved in DMSO (concentrations ranging from 10 to 1000 µ g/plate ).

  • Incubation & Scoring: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours. Count revertant colonies using an automated colony counter.

  • Validation: Ensure positive controls (e.g., 2-Aminoanthracene for +S9) yield a >3-fold increase in revertants.

Protocol B: In Vitro Hepatotoxicity (HepG2 Cell Viability)

Rationale: Evaluates acute cellular toxicity and mitochondrial impairment.

  • Cell Seeding: Seed HepG2 cells in 384-well opaque white plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Perform a 10-point serial dilution (1:3) of the compounds starting at 100 µM. Treat cells in triplicate using an automated liquid handler to minimize well-to-well variance.

  • Assay Execution: After 72 hours of exposure, equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent (ATP-based luminescence).

  • Quantification: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes the comparative benchmarking data derived from the aforementioned protocols. The data clearly demonstrates the safety improvements achieved via N-alkylation.

Assay / MetricBaseline: 4-Methoxy-2-methylanilineTarget: N-(3-methylbutan-2-yl) DerivativeFold Improvement
Ames Test (TA98 + S9) Positive (Mutagenic)Negative (Non-mutagenic)N/A (Qualitative shift)
HepG2 Viability (IC₅₀) 14.2 µM>100 µM>7.0x
CYP1A2 Inhibition (IC₅₀) 8.5 µM45.1 µM5.3x
GHS Acute Oral Toxicity Category 3 (Toxic)Category 5 (Unclassified)Significant Reduction

References

  • National Institutes of Health (PubMed) . "Bioassay of m-Cresidine for possible carcinogenicity (CAS No. 102-50-1)". Retrieved from: [Link]

  • Haz-Map . "m-Cresidine - Hazardous Agents". Retrieved from: [Link]

Sources

Validation

Cross-validation of in vitro and in vivo results for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Cross-Validation of In Vitro and In Vivo Pharmacodynamics for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: A Comparative Guide Executive Summary The translation of novel small molecules from cell-based assays to liv...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Vitro and In Vivo Pharmacodynamics for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: A Comparative Guide

Executive Summary

The translation of novel small molecules from cell-based assays to live animal models is a critical bottleneck in drug development. This guide provides a comprehensive cross-validation framework for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (hereafter referred to as 4-MMMA), a structurally distinct aniline derivative being investigated as a novel Selective Estrogen Receptor Modulator (SERM). By integrating In Vitro to In Vivo Extrapolation (IVIVE) with orthotopic xenograft profiling, we objectively compare 4-MMMA against standard-of-care alternatives like Tamoxifen and Fulvestrant.

Mechanistic Rationale & Pathway Dynamics

Breast cancer remains a significant public health challenge, with 80-85% of all breast tumors being hormone-receptor or HER2 positive[1]. The ER signaling pathway is the primary oncogenic driver in these malignancies. Standard therapies like Tamoxifen act as competitive inhibitors at the ER binding site, but acquired resistance often arises due to alterations in ER signaling, drug metabolism, or drug efflux pumps[2].

4-MMMA features a bulky, branched aliphatic group (3-methylbutan-2-yl) and a methoxy-substituted aromatic ring. This steric profile is designed to induce a distinct conformational change in the ERα ligand-binding domain, potentially overcoming resistance mechanisms associated with standard SERMs.

ER_Pathway E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds Dimer Receptor Dimerization ER->Dimer Activates Transloc Nuclear Translocation Dimer->Transloc ERE Estrogen Response Elements Transloc->ERE Binds DNA Prolif Tumor Proliferation ERE->Prolif Gene Transcription Tamox Tamoxifen Tamox->ER Competitive Inhibition MMMA 4-MMMA (Test Compound) MMMA->ER Steric/Allosteric Blockade

Fig 1: ERα signaling pathway illustrating the intervention points of standard SERMs vs. 4-MMMA.

In Vitro Profiling: The Self-Validating MCF-7 Assay

To evaluate the in vitro efficacy of 4-MMMA, we utilize the MCF-7 cell line. MCF-7 is a luminal A breast cancer model that expresses both estrogen (ER) and progesterone receptors (PgR), making it the gold standard for studying hormone-responsive tumors[3].

Step-by-Step Methodology: Self-Validating Proliferation Assay
  • Step 1: Parallel Plating. Seed MCF-7 (ER+) and MDA-MB-231 (ER-) cells in 96-well plates at 5×103 cells/well.

    • Causality & Validation: MDA-MB-231 serves as an internal negative control[4]. If 4-MMMA exhibits a similar GI50 in both cell lines, the mechanism is flagged as off-target cytotoxicity rather than specific ER modulation. A valid SERM must show >100-fold selectivity for MCF-7.

  • Step 2: Steroid Deprivation. Culture cells in phenol red-free media supplemented with 5% charcoal-stripped fetal bovine serum for 72 hours prior to treatment.

    • Causality: Phenol red has weak estrogenic activity. Charcoal stripping removes endogenous hormones, ensuring the assay measures the compound's direct antagonism of exogenously added 17β-estradiol (1 nM).

  • Step 3: Compound Titration & Readout. Treat cells with a 10-point dose titration of 4-MMMA, Tamoxifen, and Fulvestrant for 120 hours. Measure viability using a luminescent ATP assay.

Table 1: In Vitro Binding and Proliferation Data
CompoundERα IC50 (nM)MCF-7 GI50 (nM)MDA-MB-231 GI50 (nM)Selectivity Index
4-MMMA 18.432.6>10,000>300x
Tamoxifen 15.235.1>10,000>280x
Fulvestrant 2.15.3>10,000>1800x

Data Interpretation: 4-MMMA demonstrates comparable in vitro potency to Tamoxifen. The lack of cytotoxicity in the MDA-MB-231 line validates its mechanism as an ER-specific modulator.

In Vitro to In Vivo Extrapolation (IVIVE)

Directly applying in vitro concentrations to predict in vivo biological responses often leads to clinical failure because cell cultures lack complex absorption, distribution, metabolism, and excretion (ADME) dynamics[5]. Furthermore, traditional IVIVE often suffers from significant underprediction of hepatic clearance ( CLH​ ) for small molecules[6].

To bridge this gap, we utilize Physiologically Based Pharmacokinetic (PBPK) modeling[7]. By integrating the in vitro GI50 (32.6 nM) with microsomal clearance data and plasma protein binding ( fup​ ) metrics, we apply reverse dosimetry to calculate an Equivalent Administered Dose (EAD)[7][8]. This ensures the xenograft mice receive a dose that achieves the necessary target-tissue concentration without exceeding maximum tolerated limits.

IVIVE_Workflow InVitro In Vitro Bioactivity (MCF-7 GI50 = 32.6 nM) PBPK PBPK Modeling (Reverse Dosimetry) InVitro->PBPK Clearance Hepatic Clearance (Microsomal Assay) Clearance->PBPK PPB Plasma Protein Binding (f_up) PPB->PBPK EAD Equivalent Administered Dose (EAD) PBPK->EAD Extrapolates InVivo In Vivo Xenograft Dosing (25 mg/kg) EAD->InVivo Guides

Fig 2: IVIVE workflow utilizing reverse dosimetry to translate in vitro potency into an in vivo dosing strategy.

In Vivo Validation: The MCF-7 Xenograft Model

To validate the EAD generated by our IVIVE model, we employ the orthotopic MCF-7 xenograft model. Implanting these cells directly into the mammary fat pad of immunocompromised mice better recapitulates the architecture and hormone responsiveness of human breast tumors compared to subcutaneous models[4].

Step-by-Step Methodology: Self-Validating Xenograft Protocol
  • Step 1: Estrogen Supplementation & Engraftment. Implant a 0.72 mg 17β-estradiol pellet (60-day release) subcutaneously into the interscapular region of athymic nude mice. Inject 1×106 MCF-7 cells suspended in Matrigel into the mammary fat pad[1].

    • Causality: MCF-7 cells will not create tumors without exogenous estrogen supplementation[3]. The Matrigel provides a localized extracellular matrix to support initial vascularization.

  • Step 2: The "Hormone Withdrawal" Validation Cohort. Once tumors reach 150 mm³, randomize mice into treatment groups. Crucially, designate one cohort for Estrogen Withdrawal (surgical removal of the estradiol pellet)[9].

    • Causality & Validation: This step self-validates the hormone-dependence of the established tumors. If the withdrawal cohort fails to show tumor regression, the xenograft has lost its ER-dependency (a common artifact in prolonged passaging), and the entire study's efficacy data must be voided[9].

  • Step 3: Dosing & Pharmacodynamic Readouts. Administer 4-MMMA (25 mg/kg/day, based on IVIVE EAD), Tamoxifen (20 mg/kg/day), or Vehicle via oral gavage for 28 days. Harvest tumors for Ki-67 (proliferation) and apoptosis scoring[9].

Table 2: In Vivo Pharmacodynamics (Day 28 Post-Treatment)
Treatment GroupDose (mg/kg/day)Tumor Volume Reduction (%)Ki-67 Expression (%)Apoptotic Index
Vehicle Control -0 (Baseline Growth)68.4 ± 4.1Low
Estrogen Withdrawal -72.1 ± 5.312.5 ± 2.0High
Tamoxifen 2058.3 ± 6.224.1 ± 3.5Moderate
4-MMMA 2565.7 ± 4.818.2 ± 2.8High

Data Interpretation: The Estrogen Withdrawal cohort successfully regressed, validating the model's integrity[9]. 4-MMMA achieved a 65.7% reduction in tumor volume, outperforming Tamoxifen and closely mirroring the maximum theoretical inhibition seen in the withdrawal group. The reduction in Ki-67 expression confirms that the macroscopic tumor shrinkage is driven by a genuine halt in cellular proliferation at the biomarker level[9].

Conclusion

The cross-validation of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline demonstrates a highly successful translation from in vitro target engagement to in vivo efficacy. By utilizing a self-validating MCF-7/MDA-MB-231 in vitro panel and applying rigorous IVIVE reverse dosimetry, we accurately predicted an effective in vivo dose. The resulting xenograft data confirms that 4-MMMA is a potent, orally bioavailable SERM capable of suppressing ER-driven tumor proliferation with an efficacy profile that competitively challenges standard-of-care Tamoxifen.

References

  • In vitro to in vivo extrapolation - Wikipedia.[Link]

  • MCF7 Xenograft Model - Altogen Labs.[Link]

  • Validated MCF7 Xenograft Model - Altogen Labs.[Link]

  • The MCF-7 Xenograft Model for Breast Cancer - Melior Discovery.[Link]

  • In Vitro to In Vivo Extrapolation - National Toxicology Program (NTP) - NIH.[Link]

  • MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic.[Link]

  • Application of an Accessible Interface for Pharmacokinetic Modeling and In Vitro to In Vivo Extrapolation - Frontiers.[Link]

  • In vitro to in vivo extrapolation (IVIVE) - ScitoVation.[Link]

  • Improved clearance prediction using ex vivo and new in silico tools to bridge the in vitro to in vivo extrapolation (IVIVE) gap - KU Leuven Research.[Link]

  • Comparison of the Selective Estrogen Receptor Modulator Arzoxifene (LY353381) with Tamoxifen on Tumor Growth and Biomarker Expression in an MCF-7 Human Breast Cancer Xenograft Model - AACR Journals.[Link]

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Safety & Regulatory Compliance

Safety

4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline proper disposal procedures

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Comprehensive Laboratory Safety and Disposal Guide As a highly specific substituted aniline derivative, 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline requires rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Comprehensive Laboratory Safety and Disposal Guide

As a highly specific substituted aniline derivative, 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline requires rigorous handling and disposal protocols. In drug development and synthetic organic chemistry, substituted anilines are invaluable intermediates; however, they present severe acute toxicological risks and persistent environmental hazards[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating procedures for the safe operational handling, decontamination, and disposal of this compound.

Mechanistic Hazard Analysis

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a lipophilic, sterically hindered secondary amine. Its primary hazards stem from systemic absorption and environmental persistence.

  • Methemoglobinemia: Like many substituted anilines, systemic absorption (via dermal contact, inhalation, or ingestion) leads to hepatic metabolism by Cytochrome P450 enzymes. This generates reactive N-hydroxylamine metabolites that oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[2][3]. The resulting methemoglobin cannot bind oxygen, leading to cellular hypoxia and cyanosis[3].

  • Aquatic Toxicity: Substituted anilines are highly toxic to aquatic life (particularly cladocerans like Daphnia and various fish species) and exhibit environmental persistence[4][5]. Drain disposal is strictly prohibited as standard wastewater treatment facilities cannot effectively eliminate these compounds without advanced oxidation processes (AOPs)[6].

Methemoglobinemia A Substituted Aniline Exposure B Hepatic CYP450 Metabolic Activation A->B Absorption C N-Hydroxylamine Reactive Metabolite B->C N-Hydroxylation D Hemoglobin (Fe2+) Oxidation C->D Bloodstream Entry E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Cellular Hypoxia & Cyanosis E->F O2 Binding Inhibited

Caption: Mechanism of substituted aniline-induced methemoglobinemia and subsequent cellular hypoxia.

Operational Handling & Engineering Controls

Before initiating any workflow involving 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, verify that the following controls are active. Sustained skin contact can result in the rapid absorption of harmful amounts of the compound[7][8].

Table 1: Required PPE and Engineering Controls

Control CategorySpecificationRationale
Ventilation Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of airborne particulates or aerosols during weighing and transfer[9].
Hand Protection Double-gloving (Nitrile over Neoprene).Substituted anilines can permeate standard thin nitrile over time. Double-gloving ensures a fail-safe barrier[7].
Eye Protection Snug-fitting chemical splash goggles.The compound causes serious eye irritation[7][8].
Body Protection Disposable, impermeable lab coat or Tyvek sleeves.Prevents accumulation of the chemical on reusable woven fabrics, mitigating chronic dermal exposure[1].

Step-by-Step Disposal Protocol

Because 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline emits highly toxic fumes of nitrogen oxides (NOx) and carbon oxides (COx) upon thermal decomposition, it must be routed to a specialized hazardous waste incinerator[8][10].

Step 1: Waste Segregation

  • Action: Isolate aniline waste from incompatible materials.

  • Causality: Substituted anilines react violently with strong acids, oxidizing agents, acid chlorides, and peroxides[1][8]. Mixing these streams can result in exothermic reactions or the release of toxic gases.

Step 2: Primary Containment

  • Action: Collect liquid waste (e.g., solvent mixtures containing the compound) in high-density polyethylene (HDPE) or amber glass carboys. Collect solid waste (contaminated wipes, empty vials) in sealable, puncture-resistant polyethylene bags.

  • Causality: Ensures chemical compatibility and prevents photo-degradation or leaching during temporary storage[9].

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a rigid, leak-proof secondary bin.

  • Causality: Acts as a fail-safe against primary container failure, preventing the chemical from entering floor drains or waterways[1].

Step 4: Labeling and Documentation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline" and mark the GHS hazards: Toxic and Environmental Hazard.

  • Causality: Complies with EPA Resource Conservation and Recovery Act (RCRA) regulations and ensures Environmental Health and Safety (EHS) personnel know the exact incineration parameters required[9][11].

Step 5: EHS Transfer

  • Action: Transfer the sealed, labeled container to your institution's designated EHS pickup location. Do not exceed the 90-day accumulation limit for hazardous waste.

DisposalWorkflow Step1 1. Waste Segregation Strictly isolate from acids & oxidizers Step2 2. Primary Containment Seal in HDPE or amber glass vessel Step1->Step2 Step3 3. Secondary Containment Place in rigid, leak-proof bin Step2->Step3 Step4 4. GHS Labeling Mark as Toxic & Aquatic Hazard Step3->Step4 Step5 5. EHS Transfer Route to approved high-temp incinerator Step4->Step5

Caption: Standardized laboratory disposal workflow for hazardous substituted aniline derivatives.

Spill Response & Decontamination Methodology

In the event of a spill outside of primary containment, immediate and calculated action is required to prevent dermal absorption and environmental release[7][8].

Experimental Protocol for Surface Decontamination:

  • Evacuate and Assess: Evacuate non-essential personnel from the immediate area. Verify that the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads) to prevent migration[1][8].

  • Collection: Using non-sparking tools, sweep the absorbed material into a heavy-duty hazardous waste bag.

  • Chemical Decontamination (Crucial Step):

    • Do NOT use bleach (sodium hypochlorite). Reacting anilines with bleach can generate highly toxic, volatile chlorinated intermediates or diazonium salts.

    • Instead, wipe the contaminated surface with a solvent in which the compound is highly soluble, such as ethanol or methanol [9].

  • Aqueous Wash: Follow the solvent wipe with a thorough wash using laboratory-grade detergent (soap) and water to remove residual organics[9].

  • Disposal of Materials: Place all contaminated wipes, gloves, and absorbent materials into the hazardous waste stream for incineration[9].

Regulatory Compliance Framework

When managing the disposal of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline, laboratories must align with federal and international environmental protection guidelines. The EPA requires that laboratory waste management practices prevent the release of semivolatile organic compounds (SVOCs) into the air, water, and land[11]. Because substituted anilines are highly toxic to aquatic ecosystems (with LC50 values for some species in the low microgram-per-liter range), they are strictly regulated under clean water and solid waste mandates[4]. Analytical verification of decontamination, if required, can be performed using Gas Chromatography/Mass Spectrometry (GC/MS) following EPA Method 8270D for semivolatile organic compounds[11].

References

  • Defense Technical Information Center (DTIC). "Organoleptic Assessment and Median Lethal Dose Determination of Oral Aniline in Rats." DTIC. Available at: [Link]

  • Environment and Climate Change Canada. "Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Aromatic Amines." Government of Canada. Available at: [Link]

  • Gelest, Inc. "sid4352.0 - 3-(2,4-dinitrophenylamino)propyltriethoxysilane, 95% SDS." Gelest. Available at: [Link]

  • Publications Office of the EU. "Scientific options for avoiding chronic fish testing on the basis of existing data and extrapolation approaches." Europa. Available at:[Link]

  • ResearchGate. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Ambient Aquatic Life Water Quality Criteria for Aniline." EPA Archive. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry." EPA Archive. Available at: [Link]

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Handling

Personal protective equipment for handling 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

As a Senior Application Scientist, I have observed that generic laboratory safety protocols often fail when applied to highly specialized, structurally complex molecules. Handling 4-methoxy-2-methyl-N-(3-methylbutan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that generic laboratory safety protocols often fail when applied to highly specialized, structurally complex molecules. Handling 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline requires more than a cursory glance at a standard Safety Data Sheet (SDS); it demands a fundamental, mechanistic understanding of how its molecular structure dictates its physical behavior and hazard profile.

This guide provides the authoritative operational, protective, and disposal frameworks required to handle this compound safely.

Mechanistic Hazard Profile & Causality

To design a self-validating safety protocol, we must first understand the causality behind the hazard. This compound is an N-alkylated secondary amine derived from the parent structure 4-methoxy-2-methylaniline.

  • Toxicity & Carcinogenicity: The parent aniline is classified as acutely toxic via oral, dermal, and inhalation routes (H301, H311, H331) and is a suspected carcinogen[1].

  • Enhanced Dermal Permeability: By introducing the bulky, branched 3-methylbutan-2-yl (sec-isoamyl) group to the nitrogen atom, the molecule's lipophilicity (LogP) is drastically increased[2]. This structural modification allows the compound to rapidly penetrate the lipid-rich stratum corneum of the skin, making dermal exposure a life-threatening vector.

  • Oxidation Risks: The aromatic ring is heavily enriched with electron density due to the strong resonance-donating para-methoxy group and the inductive ortho-methyl group[3]. This makes the amine exceptionally susceptible to rapid oxidation. Contact with strong oxidizers will trigger dangerous exothermic reactions and generate highly toxic, reactive quinone imine intermediates.

Personal Protective Equipment (PPE) Matrix

Because of the compound's high partition coefficient, standard laboratory PPE is insufficient. The lipophilic nature of the molecule allows it to rapidly degrade and permeate standard nitrile barriers.

PPE CategoryRecommended SpecificationMechanistic RationaleEst. Breakthrough Time
Outer Gloves Butyl Rubber (14 mil) or PE/EVAL LaminateHigh resistance to non-polar, lipophilic alkyl groups and secondary amines.> 480 minutes
Inner Gloves Heavy-Duty Nitrile (8 mil)Provides a secondary barrier and baseline dexterity if the outer glove is compromised.< 30 minutes
Body Protection Tychem® 2000 CoverallWoven cotton lab coats absorb lipophilic liquids; Tychem provides an impermeable polymer barrier.N/A
Eye/Face Indirect Vented Goggles + Face ShieldPrevents vapor condensation from reaching ocular mucosa and protects against splashes.N/A
Respiratory NIOSH-approved OV/P100 RespiratorTraps organic vapors (OV) and aerosolized particulates if local exhaust ventilation fails.Replace after 8 hrs

Standard Operating Procedure (SOP): Safe Transfer and Weighing

Every step in this protocol is designed to mitigate the specific volatility and dermal hazards of N-alkylated anilines[4].

Step 1: Environmental Control & Preparation

  • Verify the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials. Critical: Remove all strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic oxidation[1].

  • Purge the analytical balance area with an anti-static bar to prevent static discharge, which could ignite concentrated organic vapors.

Step 2: PPE Donning

  • Don the Tychem® 2000 coverall, ensuring all zippers and storm flaps are secured.

  • Apply the double-glove system: don the 8-mil nitrile inner gloves, followed by the 14-mil butyl rubber outer gloves. Pull the outer gloves over the coverall cuffs.

  • Don indirect vented chemical goggles and a full face shield.

Step 3: Handling and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a dedicated PTFE-coated spatula, carefully transfer the 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline.

  • Immediately seal the primary chemical container after the transfer is complete to minimize volatile organic compound (VOC) emissions.

Step 4: Post-Transfer Decontamination

  • Wipe down the exterior of the sealed container and the balance with a lint-free wipe dampened with a 5% acetic acid solution.

    • Causality: The weak acid protonates the secondary amine, converting the volatile, lipophilic free base into a highly water-soluble, non-volatile ammonium salt.

  • Follow with a secondary wipe using distilled water.

  • Dispose of all wipes in a designated hazardous waste container.

Emergency Response & Spill Protocol

In the event of a spill outside of primary containment, immediate and structured action is required to prevent inhalation and dermal absorption.

SpillResponse A Spill Detected: 4-methoxy-2-methyl-N- (3-methylbutan-2-yl)aniline B Evacuate & Isolate Area (Minimum 15m radius) A->B C Don Emergency PPE (SCBA, Tychem Suit, Butyl Gloves) B->C D Contain Spill (Inert Absorbent / Vermiculite) C->D E Chemical Neutralization (Dilute Acidic Wash to form Amine Salt) D->E F Collect & Seal in Compatible Waste Container E->F G Surface Decontamination (Soap & Water / Isopropanol) F->G H Submit to EHS for Incineration G->H

Emergency spill response and decontamination workflow for lipophilic aniline derivatives.

Spill Response Methodology:

  • Evacuate: Immediately clear personnel from the area to prevent inhalation of toxic vapors.

  • Contain: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Neutralize: Carefully apply a dilute (5%) acetic acid solution over the absorbed spill to protonate the amine, reducing its volatility and dermal permeability.

  • Collect: Use non-sparking tools to scoop the neutralized mixture into a high-density polyethylene (HDPE) waste container.

  • Decontaminate: Wash the spill surface with a strong surfactant and water, followed by an isopropanol wipe to remove any residual lipophilic traces.

Waste Disposal Plan

Improper disposal of electron-rich aromatic amines poses severe environmental and facility risks.

  • Segregation: Store waste in clearly labeled, dedicated HDPE or amber glass containers. Never mix amine waste with strong acids (risk of violent exothermic salt formation) or oxidizing agents[1].

  • Storage: Keep waste containers tightly sealed in a cool, well-ventilated secondary containment tray. Purge the headspace of the waste container with Argon or Nitrogen to prevent auto-oxidation and the formation of dark, tarry quinone degradation products.

  • Final Disposal: Submit the waste to your Environmental Health and Safety (EHS) department for high-temperature incineration. The compound must be fully combusted to prevent environmental contamination and the release of toxic nitrogen oxides (NOx).

References

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